molecular formula C8H16ClNO4 B15545036 H-Asp(Oet)-OEt.HCl

H-Asp(Oet)-OEt.HCl

Número de catálogo: B15545036
Peso molecular: 225.67 g/mol
Clave InChI: AJOXZAAREAYBQR-RGMNGODLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

H-Asp(Oet)-OEt.HCl is a useful research compound. Its molecular formula is C8H16ClNO4 and its molecular weight is 225.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

diethyl (2S)-2-aminobutanedioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4.ClH/c1-3-12-7(10)5-6(9)8(11)13-4-2;/h6H,3-5,9H2,1-2H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOXZAAREAYBQR-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C(=O)OCC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to H-Asp(Oet)-OEt.HCl: Physical and Chemical Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: L-Aspartic acid diethyl ester hydrochloride, commonly referred to as H-Asp(Oet)-OEt.HCl, is a derivative of the non-essential amino acid L-aspartic acid.[1][2][3] Its structural modifications, namely the esterification of both carboxylic acid groups, render it a valuable tool in various scientific disciplines, including peptide synthesis, biochemical research, and as a potential intermediate in the development of pharmaceuticals.[1] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and an exploration of its potential role in relevant biological signaling pathways.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a clear reference for laboratory use and experimental design.

PropertyValueReference
Chemical Name Diethyl (2S)-2-aminobutanedioate hydrochloride[4]
Synonyms H-Asp(OEt)-OEt·HCl, L-Aspartic acid diethyl ester hydrochloride[1][3]
CAS Number 16115-68-7[1]
Molecular Formula C₈H₁₆ClNO₄[2]
Molecular Weight 225.67 g/mol [2]
Appearance White to off-white powder or crystals
Melting Point 105.0 to 109.0 °C
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone.[5]
Storage Conditions Keep in a dark place, sealed in dry conditions, at room temperature.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of amino acid esters involves the Fischer esterification of the corresponding amino acid. The following is a generalized protocol for the synthesis of this compound from L-aspartic acid.

Materials:

  • L-Aspartic acid

  • Anhydrous ethanol (B145695)

  • Thionyl chloride (SOCl₂) or Hydrogen chloride (HCl) gas

  • Diethyl ether

  • Magnetic stirrer and stirring bar

  • Ice bath

  • Round-bottom flask

  • Reflux condenser

  • Rotary evaporator

Procedure:

  • Suspend L-aspartic acid in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride dropwise to the cooled suspension. Alternatively, bubble dry hydrogen chloride gas through the suspension. This step should be performed in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).

  • Cool the reaction mixture to room temperature.

  • Remove the excess ethanol and volatile reagents using a rotary evaporator.

  • The crude product can be precipitated by the addition of diethyl ether.

  • Collect the solid product by filtration and wash with cold diethyl ether.

  • Dry the product under vacuum to yield this compound.

Characterization Protocols

This protocol outlines a general method for determining the purity of this compound using reversed-phase HPLC.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[6]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[6]

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 15 minutes), followed by a hold at 95% and re-equilibration at 5%.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 210 nm.[6]

  • Injection Volume: 10 µL.[6]

  • Column Temperature: 30 °C.[6]

Sample Preparation:

  • Accurately weigh and dissolve a sample of this compound in the initial mobile phase composition (e.g., 95% A, 5% B).

  • Filter the sample through a 0.45 µm syringe filter before injection.

¹H and ¹³C NMR are crucial for confirming the chemical structure of this compound.

Instrumentation and Conditions:

  • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS).

Expected ¹H NMR Spectral Features (in CDCl₃):

  • A triplet corresponding to the methyl protons of the two ethyl ester groups.

  • A quartet corresponding to the methylene (B1212753) protons of the two ethyl ester groups.

  • A multiplet (likely a doublet of doublets) for the proton on the chiral center (α-carbon).

  • A multiplet (likely two doublets of doublets) for the two diastereotopic protons on the β-carbon.

  • A broad singlet for the amine protons (as the hydrochloride salt).

Expected ¹³C NMR Spectral Features (in CDCl₃):

  • Signals for the methyl carbons of the ethyl groups.

  • Signals for the methylene carbons of the ethyl groups.

  • A signal for the α-carbon.

  • A signal for the β-carbon.

  • Signals for the carbonyl carbons of the two ester groups.

FTIR spectroscopy can be used to identify the key functional groups present in the molecule.

Sample Preparation:

  • Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

Expected Characteristic Absorption Bands:

  • A broad band in the region of 2500-3300 cm⁻¹ corresponding to the N-H stretching of the ammonium (B1175870) salt.

  • Strong absorption bands around 1740 cm⁻¹ corresponding to the C=O stretching of the ester groups.

  • C-O stretching bands in the region of 1100-1300 cm⁻¹.

Biological Context and Signaling Pathways

Aspartic acid and its derivatives, including this compound, can act as excitatory neurotransmitters in the central nervous system.[7] One of the primary receptor systems they interact with is the N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.[8] The activation of the NMDA receptor by agonists like aspartate derivatives leads to a cascade of intracellular events.

Below is a diagram illustrating the simplified signaling pathway of NMDA receptor activation.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate / Aspartate Derivative (e.g., H-Asp(Oet)-OEt) NMDAR NMDA Receptor Glutamate/Aspartate Binding Site Glycine/D-Serine Binding Site Ion Channel (Blocked by Mg²⁺) Glutamate->NMDAR:glu Binds Glycine Glycine / D-Serine (Co-agonist) Glycine->NMDAR:gly Binds Ca_influx Ca²⁺ Influx NMDAR:ion->Ca_influx Depolarization removes Mg²⁺ block CaM Calmodulin (CaM) Ca_influx->CaM Activates CaMKII Ca²⁺/Calmodulin-dependent Protein Kinase II (CaMKII) CaM->CaMKII Activates PKC Protein Kinase C (PKC) CaM->PKC Activates CREB CREB Activation CaMKII->CREB PKC->CREB Gene_Expression Gene Expression & Synaptic Plasticity CREB->Gene_Expression Leads to

Caption: Simplified NMDA Receptor Signaling Pathway.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of this compound for researchers and professionals in drug development. The summarized data and detailed experimental protocols offer practical guidance for the synthesis and characterization of this compound. Furthermore, the exploration of its potential interaction with the NMDA receptor signaling pathway highlights its relevance in neuroscience and related fields. Further research into the specific biological activities and pharmacological profile of this compound is warranted to fully elucidate its potential applications.

References

H-Asp(Oet)-OEt.HCl: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A Comprehensive Guide to L-Aspartic Acid Diethyl Ester Hydrochloride (H-Asp(Oet)-OEt.HCl) for Advanced Research and Development

This technical whitepaper provides an in-depth analysis of L-Aspartic acid diethyl ester hydrochloride, commonly referred to as this compound. Targeted at researchers, scientists, and professionals in drug development, this document outlines the fundamental properties, synthesis applications, and key experimental considerations for this versatile amino acid derivative.

Core Compound Identification

IdentifierValue
Chemical Name L-Aspartic acid diethyl ester hydrochloride
Synonyms H-Asp(OEt)-OEt·HCl, Diethyl L-aspartate hydrochloride
CAS Number 16115-68-7[1][2][3][4][5]
Molecular Formula C₈H₁₅NO₄·HCl[1][6][7]
Molecular Weight 225.67 g/mol [1][2][8][9]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below, offering a baseline for experimental design and handling.

PropertyValueSource
Appearance White to off-white solid/powder[2][6]
Melting Point 105.0 to 109.0 °C[1]
Boiling Point 259.5 °C at 760 mmHg[1]
Flash Point 97.5 °C[1]
Density 1.102 g/cm³[1]
Storage Temperature 0 °C[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[10]

Applications in Research and Development

This compound is a crucial building block and intermediate in various synthetic processes, primarily within the pharmaceutical and agrochemical sectors.

Pharmaceutical Development

As a derivative of L-aspartic acid, this compound is extensively used in peptide synthesis.[11] Its esterified carboxyl groups and the presence of a hydrochloride salt enhance its solubility and reactivity in organic solvents, making it a valuable reagent for constructing peptide backbones. It serves as an intermediate in the synthesis of diverse bioactive molecules and pharmaceuticals, particularly those targeting neurological disorders.[6]

Agrochemical Synthesis

In the agricultural domain, this compound is utilized in the formulation of fertilizers and plant growth regulators. Its application can promote healthier crop yields by enhancing nutrient uptake in plants.[6]

Ergogenic Supplements

Amino acids and their derivatives, including aspartic acid derivatives, are recognized for their potential as ergogenic supplements. They are studied for their influence on the secretion of anabolic hormones, providing fuel during exercise, and potentially preventing exercise-induced muscle damage.[2][12]

Logical Workflow: Role in Peptide Synthesis

The primary application of this compound is as a protected amino acid in solid-phase or solution-phase peptide synthesis. The following diagram illustrates its general workflow.

Peptide_Synthesis_Workflow cluster_protection Amino Acid Protection cluster_synthesis Peptide Synthesis start L-Aspartic Acid esterification Esterification (Ethanol, Acid Catalyst) start->esterification Protection of Carboxyl Groups hcl_salt This compound (Final Product) esterification->hcl_salt Formation of Hydrochloride Salt coupling Peptide Coupling Reaction hcl_salt->coupling deprotection N-terminal Deprotection coupling->deprotection chain_elongation Chain Elongation deprotection->chain_elongation chain_elongation->coupling Repeat Cycle cleavage Cleavage from Resin & Side-chain Deprotection chain_elongation->cleavage final_peptide Final Peptide cleavage->final_peptide

General workflow for using this compound in peptide synthesis.

Experimental Protocols

While specific experimental protocols are highly dependent on the target molecule, a general procedure for the use of this compound in a standard peptide coupling reaction is outlined below. This protocol is for illustrative purposes and requires optimization for specific applications.

Objective: To couple this compound to a resin-bound amino acid in solid-phase peptide synthesis.

Materials:

  • This compound

  • N-terminal protected amino acid bound to a solid support (e.g., Wang resin)

  • Coupling agents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Anhydrous solvent (e.g., DMF, NMP)

  • Inert gas atmosphere (e.g., Nitrogen, Argon)

Methodology:

  • Resin Swelling: The resin-bound amino acid is swelled in the chosen solvent (e.g., DMF) for 30-60 minutes.

  • N-terminal Deprotection: The N-terminal protecting group (e.g., Fmoc) is removed from the resin-bound amino acid using a suitable deprotection solution (e.g., 20% piperidine (B6355638) in DMF).

  • Washing: The resin is thoroughly washed with the solvent to remove residual deprotection solution and byproducts.

  • Coupling Reaction: a. In a separate vessel, this compound (e.g., 3 equivalents) is dissolved in the solvent. b. The coupling agent (e.g., HBTU, 3 equivalents) and base (e.g., DIPEA, 6 equivalents) are added to the solution containing this compound. c. The mixture is pre-activated for a few minutes. d. The activated amino acid solution is added to the washed, deprotected resin. e. The reaction is allowed to proceed for 1-2 hours at room temperature with gentle agitation.

  • Monitoring: The completion of the coupling reaction is monitored using a qualitative test (e.g., Kaiser test).

  • Washing: Upon completion, the resin is thoroughly washed with the solvent to remove excess reagents and byproducts.

  • Chain Elongation: The cycle of deprotection and coupling is repeated with the next desired amino acid until the peptide sequence is complete.

Concluding Remarks

This compound is a fundamental reagent in the field of synthetic chemistry, offering a reliable and efficient means to incorporate aspartic acid residues into peptides and other complex molecules. Its well-defined properties and commercial availability make it an indispensable tool for researchers. This guide provides the foundational knowledge required for its effective application in laboratory settings. Further research into its role in novel synthetic methodologies will continue to expand its utility in drug discovery and materials science.

References

H-Asp(Oet)-OEt.HCl solubility in DMF and other organic solvents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of L-Aspartic acid diethyl ester hydrochloride (H-Asp(Oet)-OEt.HCl), a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound in various organic solvents is critical for its effective use in drug development and manufacturing processes, including reaction chemistry, purification, and formulation. This document summarizes known solubility data, outlines a detailed experimental protocol for solubility determination, and provides visual representations of key processes.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in solution. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For pharmaceutical intermediates like this compound, solubility data is crucial for:

  • Process Development: Selecting appropriate solvents for chemical reactions, extractions, and crystallizations.

  • Purification: Designing effective purification strategies, such as recrystallization.

  • Formulation: Developing stable and bioavailable drug formulations.

  • Analytical Method Development: Choosing suitable diluents for analytical techniques like HPLC and GC.

Solubility of this compound in Organic Solvents

Qualitative Solubility:

This compound is generally described as being soluble in a range of common organic solvents. This indicates its utility in various non-aqueous reaction and purification systems.

Quantitative Solubility Data:

Direct quantitative solubility measurements for this compound are sparse. However, data for a structurally similar compound, DL-Aspartic acid dimethyl ester hydrochloride, in Dimethyl sulfoxide (B87167) (DMSO), a polar aprotic solvent with properties comparable to DMF, is available. This can serve as a useful surrogate for estimation purposes.

CompoundSolventSolubilityTemperatureNotes
This compoundDMFData not available-Expected to have significant solubility based on its structure and the nature of DMF.
This compoundChloroformSolubleAmbientQualitative data indicates good solubility.
This compoundDichloromethaneSolubleAmbientQualitative data indicates good solubility.
This compoundEthyl AcetateSolubleAmbientQualitative data indicates good solubility.
This compoundAcetoneSolubleAmbientQualitative data indicates good solubility.
DL-Aspartic acid dimethyl ester hydrochlorideDMSO100 mg/mL[1]AmbientStructurally similar compound; suggests high solubility of the diethyl ester in polar aprotic solvents.

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The following is a detailed, generalized protocol for determining the solubility of this compound in an organic solvent such as DMF using the static equilibrium gravimetric method. This method is reliable and widely used for generating accurate solubility data.

1. Materials and Equipment:

  • This compound (high purity)

  • Solvent of interest (e.g., DMF, analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Thermostatic shaker or orbital incubator

  • Calibrated thermometer

  • Vials with solvent-resistant caps (B75204) (e.g., glass with PTFE-lined caps)

  • Syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm)

  • Pipettes and other standard laboratory glassware

  • Drying oven or vacuum oven

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.

    • Add a known volume or mass of the solvent (e.g., 5 mL of DMF) to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired constant temperature (e.g., 25 °C, 37 °C).

    • Agitate the vials at a constant speed for a predetermined time (typically 24-72 hours) to allow the system to reach equilibrium. The required time should be established by analyzing samples at different time points until the concentration of the solute in the supernatant remains constant.

  • Sample Collection:

    • After the equilibration period, stop the agitation and allow the vials to stand undisturbed at the set temperature for at least 30 minutes to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a pre-conditioned (wetted with the solvent) syringe filter. This step is critical to remove any undissolved solid particles.

  • Gravimetric Analysis:

    • Dispense the filtered supernatant into a pre-weighed, dry evaporating dish or vial.

    • Record the exact mass of the solution transferred.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is completely removed, dry the remaining solid to a constant weight in a vacuum oven.

    • Record the final mass of the dried solid (solute).

3. Calculation of Solubility:

The solubility can be calculated using the following formula:

Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant in mL)

Alternatively, if masses were used:

Solubility ( g/100 g solvent) = [(Mass of dried solute) / (Mass of solution - Mass of dried solute)] x 100

4. Data Reporting:

The results should be reported as the average of at least three independent measurements at each temperature, along with the standard deviation.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining solubility.

G Gravimetric Solubility Determination Workflow A Preparation of Saturated Solution (Excess Solute + Solvent) B Equilibration (Thermostatic Shaking) A->B C Settling of Excess Solid B->C D Filtration of Supernatant C->D E Weighing of Filtered Supernatant D->E F Solvent Evaporation E->F G Drying and Weighing of Solute F->G H Calculation of Solubility G->H

Caption: Workflow for gravimetric solubility determination.

Signaling Pathways in Drug Development Context

While this compound is an intermediate and not a therapeutic agent itself, its derivatives are often designed to interact with specific biological pathways. The following diagram illustrates a generic signaling pathway that a final drug product, synthesized using this intermediate, might modulate.

G Generic Signaling Pathway Modulation cluster_0 Cell Membrane Receptor Receptor Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Activation Ligand Drug Molecule (Derived from Intermediate) Ligand->Receptor Binding Cellular_Response Cellular Response (e.g., Gene Expression, Enzyme Activity) Signal_Transduction->Cellular_Response Modulation

Caption: Drug action on a cellular signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound. While quantitative data in DMF is not yet published, the available qualitative information and data from analogous compounds suggest good solubility in polar aprotic solvents. The provided experimental protocol offers a robust method for researchers to determine precise solubility values in their solvents of interest. Accurate solubility data is indispensable for the efficient and successful development of pharmaceutical products derived from this important intermediate.

References

Proper Handling and Storage of H-Asp(Oet)-OEt.HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the proper handling and storage conditions for H-Asp(Oet)-OEt.HCl (diethyl L-aspartate hydrochloride), a crucial amino acid derivative used in peptide synthesis and various biochemical applications. Adherence to these guidelines is essential to ensure the compound's stability, purity, and safety.

Chemical and Physical Properties

This compound, with the CAS number 16115-68-7, is the hydrochloride salt of the diethyl ester of L-aspartic acid.[1][2] It is a white to off-white powder or crystalline solid.[3] Understanding its physical properties is the first step in proper handling.

PropertyValueSource
Molecular Formula C8H16ClNO4[1][3][4][5]
Molecular Weight 225.67 g/mol [4][5]
Melting Point 105.0 to 109.0 °C[6]
Appearance White to off-white powder/crystal[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[7][8]

Storage Conditions

Proper storage is critical to maintain the integrity of this compound. The compound is sensitive to temperature and moisture.

ParameterRecommended ConditionRationaleSource
Temperature 0 - 8 °C. Do not store above 5°C (41°F).To minimize degradation and maintain chemical stability.[1][9]
Atmosphere Sealed in a dry environment.The compound is moisture-sensitive.[7][10]
Light Keep in a dark place.To prevent potential light-induced degradation.[7]
Container Tightly closed container.To prevent contamination and exposure to moisture and air.[1]

For solutions in solvents, it is recommended to store them at -80°C for up to six months or at -20°C for one month in a sealed container, away from moisture.[10]

Handling and Safety Precautions

Safe handling of this compound is paramount to protect laboratory personnel from potential hazards and to prevent contamination of the compound.

Personal Protective Equipment (PPE)

When handling this compound, especially in its solid, powdered form, the following PPE is recommended:

PPESpecificationSource
Eye Protection Splash goggles.[1]
Hand Protection Gloves.[1]
Respiratory Protection Dust respirator. A self-contained breathing apparatus should be used to avoid inhalation of the product.[1]
Body Protection Full suit, boots.[1]
Engineering Controls

Use process enclosures, local exhaust ventilation, or other engineering controls to keep airborne levels below recommended exposure limits.[1]

General Hygiene

Wash hands thoroughly after handling and before eating, smoking, or using the lavatory.[1]

Stability and Reactivity

This compound is stable under recommended storage conditions.[1] However, certain conditions and substances should be avoided to prevent decomposition.

Condition/Substance to AvoidReasonHazardous Decomposition ProductsSource
Heat and Sources of Ignition Thermal decomposition.Oxides of carbon (CO, CO2) and nitrogen (NOx), hydrogen chloride (HCl).[1]
Strong Oxidizing Agents Potential for vigorous reaction.Not specified, but likely to be hazardous.[1]
Moisture The compound is moisture-sensitive.Not specified, potential for hydrolysis.

Spill and Disposal Procedures

In the event of a spill, appropriate measures should be taken to clean the area and dispose of the waste material safely.

  • Small Spills: Use appropriate tools to put the spilled solid material into a convenient waste disposal container.[1]

  • Large Spills: Use a shovel to place the material into a suitable waste disposal container.[1]

Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1]

Experimental Protocols

While a specific, detailed experimental protocol for stability testing of this compound is not publicly available, a general workflow for such an analysis is presented below. This can be adapted by researchers for their specific needs.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_conditions Stress Conditions cluster_analysis Analysis cluster_results Data Evaluation prep Prepare Samples of This compound temp Temperature (e.g., 4°C, 25°C, 40°C) prep->temp Expose to humidity Humidity (e.g., 25% RH, 75% RH) prep->humidity Expose to light Light Exposure (e.g., UV, fluorescent) prep->light Expose to sampling Sample at Time Points (t=0, 1, 3, 6 months) temp->sampling humidity->sampling light->sampling hplc HPLC Analysis (Purity Assay) sampling->hplc ms Mass Spectrometry (Degradant Identification) hplc->ms If degradants detected eval Evaluate Degradation Profile and Rate hplc->eval ms->eval report Generate Stability Report eval->report

General workflow for stability testing of a chemical compound.

Logical Relationships in Handling and Storage

The proper handling and storage of this compound involves a series of interconnected steps and considerations, from receiving the compound to its final use. The following diagram illustrates these logical relationships.

Handling_Storage_Logic cluster_receipt Receiving and Initial Storage cluster_handling Handling for Use cluster_use Experimental Use cluster_cleanup Post-Use Procedures receive Receive Compound verify Verify Integrity of Packaging receive->verify initial_store Store Immediately at 0-8°C in a Dry, Dark Place verify->initial_store If OK ppe Don Appropriate PPE initial_store->ppe fume_hood Work in a Ventilated Fume Hood ppe->fume_hood weigh Weigh Required Amount fume_hood->weigh seal Immediately Reseal Container weigh->seal dissolve Dissolve in Appropriate Solvent weigh->dissolve seal->initial_store Return to storage reaction Perform Experiment dissolve->reaction decontaminate Decontaminate Work Area reaction->decontaminate dispose Dispose of Waste Properly decontaminate->dispose

Logical workflow for the handling and storage of this compound.

References

Decoding the Certificate of Analysis: A Technical Guide to H-Asp(Oet)-OEt.HCl for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth technical guide to understanding the Certificate of Analysis (CoA) for H-Asp(Oet)-OEt.HCl (Diethyl L-aspartate hydrochloride). Tailored for researchers, scientists, and professionals in drug development, this document elucidates the critical quality attributes of this amino acid derivative and the analytical methodologies used to verify its purity, identity, and chiral integrity.

Introduction to this compound

This compound, the hydrochloride salt of the diethyl ester of L-aspartic acid, is a valuable building block in peptide synthesis and a key intermediate in the development of various pharmaceutical agents. Its purity and well-defined chemical properties are paramount to ensure the reliability and reproducibility of research outcomes and the safety and efficacy of final drug products. The Certificate of Analysis is a formal document that provides a comprehensive summary of the quality control testing performed on a specific batch of the compound.

Physicochemical and Analytical Data Summary

The following tables summarize the typical quantitative data found on a Certificate of Analysis for this compound, compiled from various chemical suppliers.

Table 1: General Physicochemical Properties

ParameterTypical Specification
CAS Number 16115-68-7
Molecular Formula C₈H₁₆ClNO₄
Molecular Weight 225.67 g/mol
Appearance White to off-white crystalline powder
Melting Point 105.0 to 111.0 °C

Table 2: Purity and Identity Specifications

AnalysisTypical Specification
Purity by HPLC ≥98.0%
¹H NMR Conforms to structure
Mass Spectrometry Conforms to structure
Specific Optical Rotation +23.0° to +27.0° (c=1 in H₂O)

Detailed Experimental Protocols

A thorough understanding of the analytical methods referenced in a CoA is crucial for interpreting the data accurately. Below are detailed methodologies for the key experiments performed on this compound.

Appearance

Methodology: A visual inspection of the material is conducted against a white background under controlled lighting conditions. The color, form, and presence of any foreign particulates are noted.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is the primary technique used to assess the purity of this compound by separating it from any impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[1]

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection: UV at 210 nm.[1]

  • Injection Volume: 10 µL.[1]

  • Sample Preparation: A known concentration of this compound is accurately weighed and dissolved in a suitable solvent, typically the mobile phase or a compatible solvent like methanol (B129727), to a final concentration within the linear range of the assay. The sample is then filtered through a 0.45 µm syringe filter before injection.[1]

  • Data Analysis: The area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram to calculate the purity as a percentage.

Identity Confirmation by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool to confirm the chemical structure of this compound.

Experimental Protocol:

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • Solvent: Deuterated water (D₂O) or Deuterated Chloroform (CDCl₃), as the hydrochloride salt is soluble in water.

  • Sample Preparation: A small amount of the sample is dissolved in the deuterated solvent.

  • Data Acquisition: A standard ¹H NMR spectrum is acquired.

  • Data Analysis: The chemical shifts, splitting patterns, and integration of the peaks in the resulting spectrum are compared to the expected signals for the this compound structure. The spectrum should be consistent with the assigned structure, showing characteristic peaks for the ethyl ester groups and the aspartate backbone.

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight.

Experimental Protocol:

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

  • Ionization Technique: Electrospray Ionization (ESI) is commonly used for polar molecules like amino acid derivatives.

  • Analysis Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile/water mixture) and infused into the mass spectrometer.

  • Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the molecular ion of the free base (C₈H₁₅NO₄) plus a proton, which would be approximately m/z 190.1.

Specific Optical Rotation

As this compound is a chiral molecule, its optical rotation is a critical measure of its enantiomeric purity.

Experimental Protocol:

  • Instrumentation: A polarimeter.

  • Light Source: Sodium D-line (589 nm).

  • Temperature: Controlled at a specific temperature, typically 20°C or 25°C.

  • Sample Preparation: A precise concentration of the sample is prepared by dissolving an accurately weighed amount in a specified solvent (e.g., water) in a volumetric flask.

  • Measurement: The prepared solution is placed in a polarimeter cell of a known path length (typically 1 decimeter), and the observed optical rotation is measured.

  • Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length in decimeters.

    • c is the concentration in g/mL.

Visualizing Analytical Workflows and Pathways

To further clarify the processes and concepts discussed, the following diagrams have been generated using Graphviz.

Certificate_of_Analysis_Workflow cluster_0 Batch Production & Sampling cluster_1 Quality Control Testing cluster_2 Documentation & Release Raw Material Raw Material Synthesis Synthesis Raw Material->Synthesis Purification Purification Synthesis->Purification Finished Batch Finished Batch Purification->Finished Batch Representative Sample Representative Sample Finished Batch->Representative Sample Sampling Appearance Appearance Representative Sample->Appearance Purity (HPLC) Purity (HPLC) Representative Sample->Purity (HPLC) Identity (NMR, MS) Identity (NMR, MS) Representative Sample->Identity (NMR, MS) Specific Rotation Specific Rotation Representative Sample->Specific Rotation CoA Generation CoA Generation Appearance->CoA Generation Purity (HPLC)->CoA Generation Identity (NMR, MS)->CoA Generation Specific Rotation->CoA Generation Batch Release Batch Release CoA Generation->Batch Release Meets Specifications Batch Rejection Batch Rejection CoA Generation->Batch Rejection Fails Specifications

Figure 1: General workflow for generating a Certificate of Analysis.

HPLC_Purity_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing Weigh Sample Weigh Sample Dissolve in Solvent Dissolve in Solvent Weigh Sample->Dissolve in Solvent Filter Sample Filter Sample Dissolve in Solvent->Filter Sample Inject into HPLC Inject into HPLC Filter Sample->Inject into HPLC Separation on C18 Column Separation on C18 Column Inject into HPLC->Separation on C18 Column UV Detection UV Detection Separation on C18 Column->UV Detection Generate Chromatogram Generate Chromatogram UV Detection->Generate Chromatogram Integrate Peaks Integrate Peaks Generate Chromatogram->Integrate Peaks Calculate Purity Calculate Purity Integrate Peaks->Calculate Purity

Figure 2: Workflow for HPLC purity determination.

Amino_Acid_Derivative_Pathway This compound This compound Peptide Synthesis Peptide Synthesis This compound->Peptide Synthesis Building Block Pharmacokinetic Studies Pharmacokinetic Studies This compound->Pharmacokinetic Studies Prodrug Strategy Bioactive Peptides Bioactive Peptides Peptide Synthesis->Bioactive Peptides Drug Discovery Drug Discovery Bioactive Peptides->Drug Discovery Lead Compounds Therapeutic Agents Therapeutic Agents Drug Discovery->Therapeutic Agents Metabolic Stability Metabolic Stability Pharmacokinetic Studies->Metabolic Stability Cell Permeability Cell Permeability Pharmacokinetic Studies->Cell Permeability Metabolic Stability->Drug Discovery Cell Permeability->Drug Discovery

References

The Lynchpin of Peptide Innovation: H-Asp(Oet)-OEt.HCl in Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of L-Aspartic acid diethyl ester hydrochloride (H-Asp(Oet)-OEt.HCl) in the synthesis of bioactive peptides and their role in biochemical research.

Introduction: this compound, chemically known as L-Aspartic acid diethyl ester hydrochloride, is a pivotal amino acid derivative extensively utilized in the field of biochemical research, particularly in the realm of peptide synthesis and drug discovery. Its unique structure, featuring ethyl ester protection of both the α- and β-carboxylic acid groups of aspartic acid, makes it an invaluable building block for the controlled, stepwise assembly of peptide chains. This technical guide delves into the core applications of this compound, providing detailed experimental protocols, quantitative biological data of resulting peptides, and visualizations of relevant signaling pathways and experimental workflows.

Core Application: Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone reagent in Solid-Phase Peptide Synthesis (SPPS), a technique that has revolutionized the production of synthetic peptides. In SPPS, the ethyl ester groups of this compound serve as temporary protecting groups for the carboxylic acid functionalities of the aspartic acid residue. This protection is crucial to prevent unwanted side reactions during the peptide chain elongation process.

A significant challenge in the synthesis of peptides containing aspartic acid is the propensity for aspartimide formation, a side reaction that can occur during the basic conditions of Fmoc-deprotection in SPPS. This intramolecular cyclization can lead to the formation of β- and α-piperidide adducts and racemization of the aspartic acid residue, ultimately resulting in impurities that are difficult to separate from the target peptide. The use of ester protecting groups, such as the diethyl esters in this compound, is a key strategy to mitigate this side reaction, although careful control of reaction conditions remains essential.

Case Study: Synthesis of Cholecystokinin (B1591339) (CCK) Analogs

A prime example of the application of this compound is in the synthesis of analogs of neuropeptide hormones like cholecystokinin (CCK). CCK plays a significant role in regulating various physiological processes, including digestion and appetite, through its interaction with CCK-A and CCK-B receptors. The synthesis of potent and selective CCK analogs is a key area of research for the development of therapeutics for obesity and other metabolic disorders.

Quantitative Biological Data of a Synthetic CCK-7 Analog

The following table summarizes the biological activity of a synthetic analog of CCK-7, Ac-Tyr(SO3H)-Met-Gly-Trp-Met-Thr(SO3H)-N-methyl-Phe-NH2 (Ro 23-7014), where a protected aspartic acid derivative would be a crucial building block in its synthesis.[1]

ParameterValueSpecies/Tissue
Satiating Potency (ED50) 0.3 µg/kg (i.p.)Rat
Satiating Potency (ED50) 100 µg/kg (intranasal)Rat
Receptor Selectivity 400-fold for CCK-A over CCK-BRat Pancreatic Tissue vs. Bovine Striatum
Duration of Action 4 to 5 hoursNot Specified

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a CCK-7 Analog

This protocol outlines the general steps for the manual solid-phase synthesis of a cholecystokinin analog using Fmoc chemistry, which would incorporate a protected aspartic acid residue like this compound.

Materials:

  • Fmoc-protected amino acids (including a protected Aspartate derivative like Fmoc-Asp(OtBu)-OH, which serves a similar role to this compound after Fmoc protection of the amine)

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Phe-OH) in DMF.

    • Add HBTU and DIEA to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, including the protected aspartic acid derivative.

  • Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to collect the peptide pellet and wash with cold ether.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide powder.

Signaling Pathways and Experimental Workflows

Cholecystokinin Receptor Signaling Pathway

CCK receptors are G-protein coupled receptors (GPCRs). Upon binding of CCK or its analogs, these receptors activate intracellular signaling cascades that mediate the physiological effects of the hormone. The diagram below illustrates a simplified overview of the CCK-A receptor signaling pathway.

CCK_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK_Analog CCK Analog CCKAR CCK-A Receptor CCK_Analog->CCKAR Binds Gq Gq Protein CCKAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 DAG DAG IP3->PLC Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates DAG->PLC PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Satiety) Ca_release->Cellular_Response Leads to PKC->Cellular_Response Leads to Peptide_Workflow start Peptide Design & Sequence Selection spps Solid-Phase Peptide Synthesis (using this compound) start->spps cleavage Cleavage from Resin & Deprotection spps->cleavage purification Purification (RP-HPLC) cleavage->purification characterization Characterization (Mass Spec, HPLC) purification->characterization bioassays Biological Assays characterization->bioassays receptor_binding Receptor Binding Assays bioassays->receptor_binding functional_assays Functional Assays (e.g., Satiety Studies) bioassays->functional_assays data_analysis Data Analysis receptor_binding->data_analysis functional_assays->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar conclusion Identification of Lead Compounds sar->conclusion

References

The Role of H-Asp(OEt)-OEt.HCl in Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Aspartic acid diethyl ester hydrochloride, or H-Asp(OEt)-OEt.HCl, is a pivotal building block in the intricate process of peptide synthesis. This technical guide elucidates the precise function of this compound, clarifying its role not as a coupling reagent, but as a protected amino acid derivative essential for the incorporation of aspartic acid residues into a growing peptide chain. We will delve into the fundamental mechanisms of peptide bond formation, the critical necessity of side-chain protection, and the potential for side reactions, all within the context of utilizing this compound. This document will further provide generalized experimental protocols and representative data for common coupling methodologies to offer a comprehensive understanding for researchers in the field.

Introduction: Defining this compound

This compound is the hydrochloride salt of L-aspartic acid in which both the α- and β-carboxylic acid functional groups have been protected as ethyl esters.[1][2][3] Its primary application is in peptide synthesis, where it serves as a protected building block for the introduction of an aspartic acid residue into a peptide sequence.[3] The ester protecting groups are temporary and can be removed in a subsequent step to reveal the native carboxylic acid functionalities.

The Core Mechanism: Peptide Coupling and the Role of Protection

The central reaction in peptide synthesis is the formation of an amide (peptide) bond between the α-carboxyl group of one amino acid and the α-amino group of another. This reaction is not spontaneous and requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amino group.[4][5]

The fundamental role of this compound is to provide an aspartic acid residue with its reactive side-chain carboxyl group temporarily masked. Without such protection, the side-chain carboxyl group of aspartic acid could also be activated and participate in unwanted side reactions, leading to branched peptides or other impurities.[6]

The free amino group of this compound is the reactive site that participates in peptide bond formation when it is the N-terminal residue of a growing peptide chain. The general mechanism for its incorporation into a peptide sequence using a carbodiimide-based coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), is as follows:

  • Activation of the C-terminal amino acid: The carboxylic acid of the N-protected C-terminal amino acid (AA1) is activated by the coupling reagent (e.g., DIC). This forms a highly reactive O-acylisourea intermediate.

  • Nucleophilic Attack: The free α-amino group of this compound (AA2) acts as a nucleophile, attacking the activated carbonyl carbon of the O-acylisourea intermediate.

  • Peptide Bond Formation: A tetrahedral intermediate is formed, which then collapses to form the new peptide bond, releasing a urea (B33335) byproduct (e.g., diisopropylurea).

This process is often facilitated by additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to improve reaction rates and suppress racemization.[7][8]

Visualizing the Peptide Coupling Workflow

Below is a generalized workflow for the incorporation of this compound into a peptide chain.

PeptideCouplingWorkflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_deprotection Deprotection & Elongation AA1 N-Protected Amino Acid (AA1) (Free Carboxyl Group) Activated_AA1 O-Acylisourea Intermediate (Activated AA1) AA1->Activated_AA1 Activation DIC DIC (Coupling Reagent) DIC->Activated_AA1 Peptide Protected Dipeptide (AA1-Asp(OEt)-OEt) Activated_AA1->Peptide Urea Diisopropylurea (Byproduct) Activated_AA1->Urea H_Asp_OEt This compound (AA2) (Free Amino Group) H_Asp_OEt->Peptide Nucleophilic Attack Deprotect_N N-terminal Deprotection Peptide->Deprotect_N Couple_Next_AA Couple Next Amino Acid Deprotect_N->Couple_Next_AA Repeat Cycle

Caption: Generalized workflow for peptide coupling involving this compound.

Detailed Mechanism of Carbodiimide-Mediated Coupling

The following diagram illustrates the chemical transformations during the activation and coupling steps.

CarbodiimideMechanism cluster_step1 Step 1: Activation of Carboxylic Acid cluster_step2 Step 2: Nucleophilic Attack and Peptide Bond Formation R_COOH R-COOH N-Protected AA1 O_Acylisourea O-Acylisourea Intermediate Highly Reactive R_COOH->O_Acylisourea + DIC DIC R'-N=C=N-R' DIC DIC->O_Acylisourea Peptide_Bond R-CO-NH-Asp(OEt)-OEt Protected Dipeptide O_Acylisourea->Peptide_Bond + H2N-Asp(OEt)-OEt Urea R'-NH-CO-NH-R' Urea Byproduct O_Acylisourea->Urea H2N_Asp H2N-Asp(OEt)-OEt This compound H2N_Asp->Peptide_Bond

Caption: Mechanism of DIC-mediated peptide bond formation.

Quantitative Data on Coupling Efficiencies

Coupling Reagent/AdditiveTypical Coupling TimeTypical Yield/PurityKey Characteristics
DIC/HOBt 1 - 2 hours>99%Widely used, cost-effective, minimizes racemization.[7]
HBTU/DIPEA 15 - 60 minutes>99%Fast and efficient, but can cause side reactions with sensitive residues.
HATU/DIPEA 5 - 30 minutes>99.5%Very rapid and effective for sterically hindered couplings.
COMU/DIPEA 5 - 20 minutes>99.5%High efficiency, lower risk of explosion compared to HOBt/HOAt-based reagents.[8]

Data are representative and can vary based on the specific amino acids being coupled, the solid support, and other reaction conditions.

Experimental Protocols

General Protocol for Manual Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol assumes a standard Fmoc-based SPPS strategy.

  • Resin Preparation:

    • Start with a pre-loaded resin (e.g., Fmoc-Gly-Wang resin).

    • Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5-6 times).

  • Coupling of this compound:

    • In a separate vessel, prepare the coupling solution:

      • Dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

      • Add diisopropylethylamine (DIPEA) (6 equivalents) to neutralize the hydrochloride salt and maintain basic conditions.

      • Add DIC (3 equivalents) to the solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3 times), dichloromethane (B109758) (DCM) (3 times), and DMF (3 times) to remove excess reagents and byproducts.

  • Chain Elongation:

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

Potential Side Reactions: Aspartimide Formation

A significant challenge in the synthesis of peptides containing aspartic acid is the formation of aspartimide, a cyclic imide byproduct.[6][9] This side reaction is particularly prevalent during the piperidine-mediated Fmoc deprotection step.[6] The formation of aspartimide can lead to a mixture of α- and β-peptides and racemization at the aspartic acid residue.

The use of bulky side-chain protecting groups on the aspartic acid residue is a common strategy to sterically hinder the cyclization reaction. While the ethyl esters in this compound are less bulky than other protecting groups like tert-butyl esters, their use still mitigates this side reaction to some extent compared to an unprotected side chain.

Logical Relationship of Aspartimide Formation

AspartimideFormation cluster_products Undesired Products Peptide_Asp Peptide with Asp(OR) residue Aspartimide Aspartimide Intermediate (Cyclic Imide) Peptide_Asp->Aspartimide Piperidine Piperidine (Base) (during Fmoc deprotection) Piperidine->Aspartimide catalyzes Alpha_Peptide α-Peptide (Racemized) Aspartimide->Alpha_Peptide Hydrolysis Beta_Peptide β-Peptide (Isopeptide) Aspartimide->Beta_Peptide Hydrolysis

Caption: Pathway of base-catalyzed aspartimide formation.

Conclusion

This compound is a vital reagent in peptide synthesis, functioning as a protected building block for the incorporation of aspartic acid. A thorough understanding of its role, in conjunction with the principles of peptide coupling chemistry and potential side reactions, is crucial for the successful synthesis of complex peptides. The choice of coupling reagents and reaction conditions remains a critical factor in achieving high yields and purity. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their synthetic endeavors.

References

Stability of H-Asp(OEt)-OEt.HCl at Various pH Values: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Asp(OEt)-OEt.HCl, the hydrochloride salt of L-aspartic acid diethyl ester, is a crucial intermediate in the synthesis of various pharmaceuticals and peptides. The stability of this compound, particularly in aqueous solutions at different pH values, is a critical parameter that influences its storage, handling, and application in drug development and manufacturing. This technical guide provides a comprehensive overview of the stability of H--Asp(OEt)-OEt.HCl, focusing on its degradation kinetics under various pH conditions. While the free ester form of amino acids can be prone to polymerization and degradation, the hydrochloride salt generally exhibits greater stability. This document outlines the primary degradation pathway, presents representative quantitative stability data, details experimental protocols for stability assessment, and provides visual representations of the underlying chemical processes and experimental workflows.

Core Concepts: pH-Dependent Hydrolysis

The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of its two ethyl ester linkages. This reaction is highly dependent on the pH of the solution and can be catalyzed by both acid and base. The hydrolysis proceeds in a stepwise manner, first yielding the monoester and finally L-aspartic acid.

Key Degradation Products:

  • H-Asp(OEt)-OH (L-Aspartic acid α-ethyl ester or β-ethyl ester)

  • H-Asp(OH)-OH (L-Aspartic acid)

The rate of hydrolysis typically follows a U-shaped pH-rate profile, with the minimum rate observed in the acidic to neutral pH range and accelerated rates under strongly acidic or alkaline conditions.

Quantitative Stability Data

While specific kinetic data for the hydrolysis of this compound is not extensively published, the following table provides representative data based on the known stability of similar amino acid esters. This data illustrates the expected trend of degradation as a function of pH. The pseudo-first-order rate constants (kobs) indicate the rate of disappearance of this compound.

pHTemperature (°C)Buffer SystemPseudo-First-Order Rate Constant (kobs) (s⁻¹)Half-Life (t½) (hours)
1.2400.1 M HCl5.8 x 10⁻⁶33.2
3.0400.05 M Citrate1.2 x 10⁻⁶160.5
5.0400.05 M Acetate8.5 x 10⁻⁷226.5
7.4400.05 M Phosphate (B84403)2.5 x 10⁻⁶77.0
9.0400.05 M Borate9.1 x 10⁻⁶21.1
12.0400.1 M NaOH4.2 x 10⁻⁵4.6

Note: The data presented in this table is illustrative and intended to represent the expected stability profile. Actual values may vary based on specific experimental conditions.

Experimental Protocols

A comprehensive understanding of the stability of this compound requires well-defined experimental protocols. The following sections detail the methodologies for conducting a pH-dependent stability study.

Materials and Reagents
  • This compound (purity ≥ 99%)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Citric acid

  • Sodium acetate

  • Sodium phosphate (monobasic and dibasic)

  • Boric acid

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Reference standards for this compound, H-Asp(OEt)-OH, and L-Aspartic acid

Sample Preparation and Incubation
  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 1.2, 3.0, 5.0, 7.4, 9.0, 12.0) using the appropriate reagents.

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a co-solvent system if solubility is limited) at a known concentration (e.g., 1 mg/mL).

  • Incubation Samples: For each pH value, dilute the stock solution with the corresponding buffer to a final concentration suitable for analysis (e.g., 100 µg/mL).

  • Incubation: Incubate the samples in a temperature-controlled environment (e.g., 40°C).

  • Time Points: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours).

  • Quenching: Immediately quench the degradation reaction by neutralizing the pH of the aliquot or by diluting it with the mobile phase for HPLC analysis and storing it at a low temperature (e.g., 4°C) until analysis.

Analytical Method: Stability-Indicating HPLC

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify this compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.

Data Analysis
  • Quantification: Calculate the concentration of this compound remaining at each time point using a calibration curve prepared from the reference standard.

  • Kinetic Analysis: Plot the natural logarithm of the concentration of this compound versus time. For a first-order reaction, this plot will be linear.

  • Rate Constant Calculation: The pseudo-first-order rate constant (kobs) is determined from the negative of the slope of the linear regression line.

  • Half-Life Calculation: The half-life (t½) is calculated using the equation: t½ = 0.693 / kobs.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows discussed in this guide.

G cluster_pathway Degradation Pathway cluster_conditions Influencing Factors A This compound B H-Asp(OEt)-OH (Monoester) A->B Step 1: Hydrolysis C H-Asp(OH)-OH (L-Aspartic Acid) B->C Step 2: Hydrolysis pH pH pH->A Temp Temperature Temp->A

Caption: Degradation pathway of this compound via hydrolysis.

G Start Start: Stability Study Initiation Prep Sample Preparation (Stock and Incubation Solutions) Start->Prep Incubate Incubation at Controlled Temperature and pH Prep->Incubate Sample Aliquoting at Time Intervals Incubate->Sample Quench Reaction Quenching Sample->Quench Analysis HPLC Analysis Quench->Analysis Data Data Processing and Kinetic Analysis Analysis->Data Report Final Report Generation Data->Report End End Report->End

Caption: Experimental workflow for pH-dependent stability testing.

Conclusion

The stability of this compound is a critical consideration for its use in pharmaceutical development. This technical guide has outlined the primary degradation pathway, ester hydrolysis, and its dependence on pH. While specific quantitative data for this compound is limited, the provided representative data and detailed experimental protocols offer a robust framework for researchers and scientists to conduct their own stability assessments. The use of a validated stability-indicating HPLC method is paramount for obtaining accurate and reliable data. Understanding the pH-stability profile of this compound is essential for ensuring the quality, efficacy, and safety of the final drug product.

Safety Precautions for H-Asp(Oet)-OEt.HCl: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information for the handling and use of H-Asp(Oet)-OEt.HCl (diethyl L-aspartate hydrochloride), an amino acid derivative utilized in pharmaceutical development and peptide synthesis. Adherence to these safety protocols is crucial to ensure a safe laboratory environment and minimize potential health risks.

Hazard Identification and Classification

  • Eye Irritation: May cause eye irritation.

  • Skin Irritation: May cause skin irritation and may be harmful if absorbed through the skin.

  • Respiratory Tract Irritation: May be harmful if inhaled and can cause respiratory tract irritation.

  • Ingestion: May be harmful if swallowed.

One supplier provides GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3]

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below. This information is essential for safe handling and storage.

PropertyValueReference
Molecular Formula C₈H₁₆ClNO₄[4]
Molecular Weight 225.67 g/mol [4]
Appearance White to off-white solid/powder[1][2]
Melting Point 105.0 to 109.0 °C[1]
Boiling Point 259.5 °C at 760 mmHg[1]
Flash Point 97.5 °C[1]
Density 1.102 g/cm³[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure.

PPE TypeSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes. For larger quantities, a full suit may be necessary.
Respiratory Protection For operations that may generate dust, a NIOSH-approved dust respirator is recommended.

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe working environment.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid the generation of dust.

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

  • Keep away from heat, sparks, and open flames.

Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Recommended storage temperature is at room temperature, though some suppliers recommend storage at 0°C.[1]

  • Keep away from strong oxidizing agents.

First-Aid Measures

In the event of exposure, immediate medical attention is crucial. The following first-aid measures should be taken:

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

While this compound has a relatively high flash point, it is still important to be prepared for a potential fire.

AspectGuideline
Extinguishing Media Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.
Unsuitable Extinguishing Media Do not use a heavy stream of water as it may spread the fire.
Hazardous Combustion Products Thermal decomposition may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.
Fire-Fighting Procedures Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Spill and Leak Procedures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Small Spills:

  • Wear appropriate PPE.

  • Carefully sweep or scoop up the spilled material.

  • Place the material into a suitable, labeled container for disposal.

  • Clean the spill area with a suitable solvent and then wash with soap and water.

Large Spills:

  • Evacuate the area.

  • Prevent the spill from entering drains or waterways.

  • Contain the spill using an inert absorbent material.

  • Follow the same collection and cleaning procedures as for a small spill.

  • Contact environmental health and safety personnel.

Experimental Protocols: General Safety Assessment

While specific experimental safety studies for this compound are not publicly available, the following are general methodologies used to assess the safety of chemical compounds.

Acute Oral Toxicity (General Method - OECD TG 423):

  • Objective: To determine the short-term toxicity of a substance when administered orally.

  • Procedure:

    • Fasted laboratory animals (typically rats or mice) are administered a single dose of the test substance via gavage.

    • A stepwise procedure is used with a limited number of animals at each step.

    • Animals are observed for signs of toxicity and mortality for at least 14 days.

    • The LD50 (the dose that is lethal to 50% of the test population) is estimated.

Dermal Irritation (General Method - OECD TG 404):

  • Objective: To assess the potential of a substance to cause skin irritation.

  • Procedure:

    • A small amount of the test substance is applied to a shaved patch of skin on a laboratory animal (typically a rabbit).

    • The application site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.

    • The severity of the irritation is scored and classified.

Eye Irritation (General Method - OECD TG 405):

  • Objective: To determine the potential of a substance to cause eye irritation or damage.

  • Procedure:

    • A small amount of the test substance is instilled into the conjunctival sac of one eye of a laboratory animal (typically a rabbit).

    • The eye is observed for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at specified intervals.

    • The severity of the irritation is scored and classified.

Logical Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for ensuring safety when working with this compound.

SafetyWorkflow Start Start: New Experiment with this compound HazardAssessment 1. Hazard Assessment - Review SDS - Identify Potential Risks Start->HazardAssessment ControlMeasures 2. Implement Control Measures - Engineering Controls (Fume Hood) - Administrative Controls HazardAssessment->ControlMeasures PPE 3. Select and Use Appropriate PPE ControlMeasures->PPE Handling 4. Safe Handling - Follow SOPs - Minimize Dust Generation PPE->Handling Spill Spill or Exposure? Handling->Spill Storage 5. Proper Storage - Cool, Dry, Ventilated - Tightly Sealed WasteDisposal 7. Waste Disposal - Follow Regulations Storage->WasteDisposal Spill->Storage No EmergencyResponse 6. Emergency Response - First Aid - Spill Cleanup Spill->EmergencyResponse Yes EmergencyResponse->WasteDisposal End End of Procedure WasteDisposal->End

References

A Comprehensive Technical Guide to H-Asp(Oet)-OEt.HCl and its Synonyms in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of H-Asp(Oet)-OEt.HCl, an essential building block in synthetic chemistry. The document details its various synonyms encountered in scientific literature, its chemical properties, and its primary application in solid-phase peptide synthesis (SPPS). Furthermore, this guide furnishes detailed experimental protocols, data presentation tables, and visual diagrams to facilitate its effective use in research and development.

Chemical Identity and Synonyms

This compound is a diethyl ester derivative of the amino acid L-aspartic acid, provided as a hydrochloride salt. This modification protects the two carboxylic acid groups, allowing for the selective use of the free amine group in peptide synthesis. Due to conventions in chemical nomenclature and abbreviations, this compound is referred to by a variety of names in scientific publications and chemical catalogs. Understanding these synonyms is crucial for comprehensive literature searches and procurement.

Below is a table summarizing the most common synonyms and identifiers for this compound.

Synonym Notes
L-Aspartic acid diethyl ester hydrochlorideThe full, unambiguous chemical name.
Diethyl L-aspartate hydrochlorideA commonly used, slightly shorter name.[1][2]
H-Asp(OEt)-OEt·HClA common abbreviation in peptide chemistry, where "H" denotes the free amine and "OEt" represents the ethyl ester.[3][4]
L-Asp(OEt)-OEt·HClAn alternative abbreviation.[5]
Diethyl (2S)-2-aminobutanedioate hydrochlorideThe systematic IUPAC name.
(S)-Diethyl 2-aminosuccinate hydrochlorideAnother systematic name.[6]
L-Aspartic acid α,β-diethyl ester hydrochlorideSpecifies that both the alpha and beta carboxyl groups are esterified.
L-Aspartic acid diethyl ester HClA common variant of the full name.

Table 1: Synonyms and Identifiers for this compound

Identifier Value
CAS Number 16115-68-7[1]
Molecular Formula C8H16ClNO4[1]
Molecular Weight 225.67 g/mol

Table 2: Key Chemical Identifiers

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS), a cornerstone technique for the artificial production of peptides. In SPPS, amino acids are sequentially added to a growing peptide chain that is covalently attached to a solid resin support. To ensure the correct sequence, the reactive side chains and the N-terminus of the incoming amino acid must be protected.

The use of this compound is particularly relevant in the context of the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) protection strategy. In this approach, the temporary N-terminal protecting group is the base-labile Fmoc group, while side-chain protecting groups are typically acid-labile, such as the tert-butyl (tBu) group. The ethyl esters of this compound are more stable to the mild basic conditions used for Fmoc deprotection (e.g., piperidine (B6355638) in DMF) and the strong acid used for final cleavage from the resin (e.g., trifluoroacetic acid - TFA). The removal of the ethyl ester protecting groups typically requires harsher conditions, such as saponification with a strong base (e.g., NaOH), which is performed after the peptide has been cleaved from the resin.

The workflow for incorporating an amino acid like this compound into a growing peptide chain during SPPS is illustrated in the following diagram.

spss_workflow resin Resin-Peptide-(n) deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) resin->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (this compound, Coupling Reagents) wash1->coupling wash2 Wash (DMF) coupling->wash2 next_cycle Resin-Peptide-(n+1) wash2->next_cycle next_cycle->deprotection Repeat for next amino acid final_cleavage Final Cleavage & Deprotection (e.g., TFA) next_cycle->final_cleavage After final amino acid

A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols

While specific protocols can vary depending on the peptide sequence and the scale of the synthesis, the following provides a detailed, representative methodology for the incorporation of this compound into a peptide sequence using manual SPPS with Fmoc chemistry.

Materials and Reagents
  • Resin: Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus).

  • Amino Acids: Fmoc-protected amino acids, this compound.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine.

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIPEA (N,N-Diisopropylethylamine).

  • Washing Solvents: DMF, DCM, Isopropanol (B130326).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).

Protocol for a Single Coupling Cycle with this compound

This protocol assumes a starting amount of 0.1 mmol of a peptide-resin.

  • Resin Swelling: The peptide-resin is swelled in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • The DMF is drained.

    • A solution of 20% piperidine in DMF is added to the resin.

    • The mixture is agitated for 5 minutes.

    • The solution is drained, and the process is repeated for another 10 minutes.

    • The resin is washed thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (0.4 mmol, 4 equivalents) and HATU (0.39 mmol, 3.9 equivalents) in DMF.

    • Add DIPEA (0.8 mmol, 8 equivalents) to the amino acid solution. Note: DIPEA is crucial to neutralize the hydrochloride salt of the amino acid and to facilitate the coupling reaction.

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Washing:

    • After the coupling reaction, drain the reaction mixture.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and isopropanol (3 times) to remove excess reagents and byproducts.

A successful coupling can be confirmed using a qualitative ninhydrin (B49086) test, which should be negative, indicating the absence of free primary amines.

A Critical Side Reaction: Aspartimide Formation

A significant challenge when incorporating aspartic acid into a peptide sequence is the formation of a cyclic aspartimide intermediate. This side reaction is particularly prevalent during the base-catalyzed Fmoc-deprotection step and can lead to a mixture of desired α-peptide and undesired β-peptide, as well as racemization. The use of certain protecting groups on the side chain of aspartic acid can influence the rate of this side reaction.

aspartimide_formation peptide Peptide-Asp(OR)-Gly-... deprotection Fmoc Deprotection (Piperidine) peptide->deprotection aspartimide Aspartimide Intermediate (Cyclic) deprotection->aspartimide hydrolysis Hydrolysis aspartimide->hydrolysis alpha_peptide Desired α-Peptide hydrolysis->alpha_peptide beta_peptide Undesired β-Peptide hydrolysis->beta_peptide

The pathway of aspartimide formation during peptide synthesis.

While the ethyl ester protecting groups in this compound are generally stable, the potential for aspartimide formation should always be considered, especially in sequences with a glycine (B1666218) or serine following the aspartic acid residue. To mitigate this, strategies such as using lower concentrations of piperidine, shorter deprotection times, or the addition of HOBt to the deprotection solution can be employed.

Data Presentation and Analysis

The purity and identity of a synthesized peptide containing a diethyl aspartate residue should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Table 3: Representative HPLC and MS Data for a Synthesized Peptide

Parameter Expected Value Observed Value
HPLC Retention Time Sequence-dependente.g., 15.2 min
Purity (by HPLC) >95%e.g., 96.5%
Calculated Mass (M+H)+ Sequence-dependente.g., 1254.6 Da
Observed Mass (M+H)+ Matches calculated masse.g., 1254.7 Da

Conclusion

This compound and its various synonyms represent a valuable tool for peptide chemists and drug development professionals. Its use as a protected aspartic acid derivative in SPPS allows for the synthesis of complex peptides. A thorough understanding of its nomenclature, reaction protocols, and potential side reactions, such as aspartimide formation, is essential for its successful application in the laboratory. The methodologies and data presented in this guide are intended to provide a solid foundation for researchers to incorporate this versatile building block into their synthetic workflows.

References

H-Asp(Oet)-OEt.HCl: A Technical Guide to Understanding and Managing its Hygroscopic Nature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide addresses the hygroscopic nature of H-Asp(Oet)-OEt.HCl (Diethyl L-aspartate hydrochloride), a widely utilized amino acid derivative in peptide synthesis and pharmaceutical development. Due to its propensity to absorb atmospheric moisture, improper handling and storage can significantly impact its purity, stability, and experimental reproducibility. This document provides a comprehensive overview of its properties, detailed protocols for handling and storage, and methodologies for assessing its hygroscopicity.

Physicochemical Properties and Indicators of Hygroscopicity

Consequences of Moisture Absorption:

  • Physical Changes: Clumping, caking, or deliquescence (dissolving in absorbed water).

  • Chemical Degradation: Potential hydrolysis of the ester groups, leading to impurities.

  • Inaccurate Weighing: Absorption of water leads to errors in mass measurements, affecting stoichiometric calculations in reactions.

  • Reduced Purity: Compromises the integrity of the compound for sensitive applications like peptide synthesis.

Summary of Physicochemical Data

The following table summarizes the known physical and chemical properties of this compound.

PropertyValueSource(s)
Synonyms L-Aspartic acid diethyl ester hydrochloride, H-Asp(OEt)-OEt·HCl[2][3]
Molecular Formula C₈H₁₆ClNO₄[2]
Molecular Weight 225.67 g/mol [2]
Appearance White to off-white powder or crystals[2]
Melting Point 105.0 to 109.0 °C[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4]

Storage and Handling Protocols for a Hygroscopic Compound

Proper management of this compound is crucial to maintain its integrity. The following protocols are based on best practices for handling moisture-sensitive fine chemicals.

Storage Recommendations

To prevent moisture uptake, this compound should be stored under controlled conditions.

ConditionRecommendationRationale
Temperature 4°C (or as specified by the supplier, e.g., 0-8°C)Reduces the rate of potential degradation and minimizes water vapor pressure.[1]
Atmosphere Store in a tightly sealed container. For long-term storage or high-sensitivity applications, store under an inert gas (e.g., Argon, Nitrogen) in a desiccator.Prevents exposure to atmospheric humidity.[1][5]
Container Use the original supplier bottle with a secure cap. Ensure the cap liner provides a good seal. After opening, consider sealing the cap with parafilm for extra protection.Minimizes moisture ingress.
Location A dry, well-ventilated place away from heat and sources of ignition.Ensures stability and safety.[5]

The following diagram illustrates a decision-making workflow for the appropriate storage of this compound.

G Diagram 1: Storage Decision Workflow for this compound cluster_storage Storage Conditions start Receive this compound check_use Frequency of Use? start->check_use short_term Short-Term / Frequent Use check_use->short_term Frequent long_term Long-Term / Infrequent Use check_use->long_term Infrequent store_fridge Store in original container at 4°C. Seal cap with parafilm after each use. short_term->store_fridge store_desiccator Store in original container inside a desiccator with fresh desiccant at 4°C. long_term->store_desiccator store_inert For highest purity, aliquot under inert gas (glovebox) into smaller vials and store in a desiccator at 4°C. store_desiccator->store_inert Optional: Max Protection

Diagram 1: Storage Decision Workflow for this compound
Handling and Weighing Procedures

Minimizing atmospheric exposure during handling is critical.

  • Preparation:

    • Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture on the cold powder. This may take 30-60 minutes.

    • Prepare all necessary tools (spatulas, weigh boats, vials) in advance.

    • Work in an area with low humidity if possible. For highly sensitive experiments, perform all manipulations inside a glovebox or glove bag with a dry atmosphere.

  • Weighing:

    • Open the container for the shortest possible time.

    • Quickly transfer the desired amount of powder to a pre-tared weighing vessel.

    • Immediately and tightly reseal the main container.

    • Record the weight promptly. If the reading on the balance drifts upwards, it is a sign of moisture absorption.

  • Post-Handling:

    • Purge the headspace of the main container with a dry, inert gas (e.g., argon or nitrogen) before resealing for long-term storage.

    • Clean all equipment thoroughly.

The diagram below outlines the recommended workflow for handling the compound during an experiment.

G Diagram 2: Experimental Handling Workflow cluster_handling Handling Protocol start Start: Prepare Experiment equilibrate Equilibrate container to room temperature start->equilibrate environment Select Environment equilibrate->environment benchtop Open Benchtop environment->benchtop Standard Use glovebox Glovebox / Inert Atmosphere environment->glovebox High-Purity / Anhydrous Rxn weigh_quick Work quickly. Minimize exposure time. Weigh compound. benchtop->weigh_quick weigh_inert Transfer and weigh compound under inert atmosphere. glovebox->weigh_inert reseal Immediately and tightly reseal container. weigh_quick->reseal weigh_inert->reseal proceed Proceed with experiment reseal->proceed

Diagram 2: Experimental Handling Workflow

Experimental Protocol: Gravimetric Analysis of Hygroscopicity

For researchers needing to quantify the hygroscopic nature of this compound or a similar compound, a gravimetric sorption analysis can be performed. This protocol describes a general method using controlled humidity environments.

Objective: To determine the percentage of water absorbed by this compound at various relative humidity (RH) levels.

Materials:

  • This compound

  • Analytical balance (readable to at least 0.1 mg)

  • Several airtight desiccators or sealed chambers

  • Saturated salt solutions to create constant RH environments (e.g., NaCl for ~75% RH, K₂CO₃ for ~43% RH at 25°C)

  • Shallow weighing dishes (e.g., glass petri dishes)

  • Oven for drying

Methodology:

  • Initial Drying (t=0):

    • Place a known quantity (e.g., ~1 gram) of this compound in a pre-weighed dish.

    • Dry the sample to a constant weight in a vacuum oven at a mild temperature (e.g., 40-50°C) to remove any pre-existing moisture without causing degradation.

    • Record this initial dry weight (W_dry).

  • Exposure to Controlled Humidity:

    • Prepare desiccators with saturated salt solutions to create chambers of known relative humidity.

    • Place the weighing dish with the dried sample into one of the humidity chambers.

    • Seal the chamber and store at a constant temperature (e.g., 25°C).

  • Data Collection:

    • At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), quickly remove the sample from the chamber and weigh it.

    • Record the weight (W_t) and the time.

    • Return the sample to the chamber immediately after weighing.

  • Equilibrium Determination:

    • Continue measurements until the weight becomes constant (e.g., less than 0.1% change between two consecutive 24-hour readings). This final weight is the equilibrium weight (W_eq) at that specific RH.

  • Calculation:

    • Calculate the percentage of water uptake at equilibrium using the formula: % Water Uptake = [(W_eq - W_dry) / W_dry] * 100

  • Repeat:

    • Repeat the procedure for different relative humidity levels to generate a moisture sorption isotherm curve.

The following diagram illustrates the workflow for this experimental protocol.

G Diagram 3: Hygroscopicity Test Protocol cluster_protocol Gravimetric Analysis Workflow start Start: Weigh Sample dry Dry sample to constant weight (W_dry) start->dry expose Place sample in controlled RH chamber dry->expose measure Periodically weigh sample (W_t) expose->measure check_eq Has weight stabilized? measure->check_eq check_eq->measure No calculate Calculate % water uptake: [(W_eq - W_dry) / W_dry] * 100 check_eq->calculate Yes (W_eq) end End: Data Point Acquired calculate->end

Diagram 3: Hygroscopicity Test Protocol

By adhering to these guidelines, researchers can ensure the quality and reliability of this compound, leading to more accurate and reproducible scientific outcomes.

References

Methodological & Application

Application Notes and Protocols for H-Asp(Oet)-OEt.HCl in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Asp(Oet)-OEt.HCl, also known as L-Aspartic acid diethyl ester hydrochloride, is an amino acid derivative utilized in solid-phase peptide synthesis (SPPS). The incorporation of aspartic acid with its side chain protected as an ethyl ester offers a unique building block for the synthesis of modified peptides. The ethyl ester can serve as a simple protecting group or be leveraged for further chemical modifications. This document provides a detailed protocol for the use of this compound in Fmoc-based SPPS, including coupling, deprotection, and potential side reactions, along with relevant experimental workflows.

Chemical Properties

PropertyValue
IUPAC Name (2S)-2-amino-4-ethoxy-4-oxobutanoic acid; ethyl ester; hydrochloride
Synonyms L-Aspartic acid diethyl ester hydrochloride, H-Asp(OEt)-OEt·HCl
CAS Number 16115-68-7
Molecular Formula C₈H₁₆ClNO₄
Molecular Weight 225.67 g/mol
Structure See Certificate of Analysis

Key Considerations in SPPS

The use of this compound in Fmoc-SPPS requires attention to three critical aspects: the neutralization of the hydrochloride salt, the potential for aspartimide formation, and the final deprotection of the ethyl esters.

  • Neutralization: As a hydrochloride salt, the α-amino group is protonated and must be neutralized to the free amine for efficient coupling. This is typically achieved in situ by adding a non-nucleophilic base, such as diisopropylethylamine (DIEA), to the coupling reaction.[1][2]

  • Aspartimide Formation: This is a significant side reaction for aspartic acid residues, particularly in sequences like Asp-Gly, Asp-Ala, or Asp-Ser.[3] The reaction is base-catalyzed and can occur during the piperidine-mediated Fmoc-deprotection steps.[2] The resulting succinimide (B58015) intermediate can lead to a mixture of α- and β-peptides and racemization.[2] While bulkier side-chain protecting groups can mitigate this, the less sterically hindered ethyl ester of this compound may be more prone to this side reaction.

  • Ethyl Ester Deprotection: The ethyl esters on both the C-terminus and the side chain are stable to the acidic conditions used for cleavage from the resin (e.g., trifluoroacetic acid, TFA) and the basic conditions for Fmoc removal (e.g., piperidine).[4] Therefore, a separate, orthogonal deprotection step is required. Saponification using a mild base like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) is a common method for ester hydrolysis.[5][6]

Experimental Protocols

General SPPS Workflow

The following protocol is based on the standard Fmoc/tBu strategy. All steps should be performed in a dedicated SPPS reaction vessel.

Diagram of the General Fmoc-SPPS Cycle

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection 1. Start with Fmoc-protected amino acid on resin Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (this compound, Coupling Reagents, DIEA in DMF) Washing_1->Coupling Washing_2 Washing (DMF) Coupling->Washing_2 Repeat Repeat Cycle for Next Amino Acid Washing_2->Repeat Final_Deprotection Final Fmoc Deprotection Washing_2->Final_Deprotection After last amino acid Repeat->Fmoc_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Ethyl_Ester_Deprotection Ethyl Ester Deprotection (Saponification) Cleavage->Ethyl_Ester_Deprotection

References

Application Notes & Protocols: A Step-by-Step Guide for Solution-Phase Peptide Synthesis Utilizing H-Asp(Oet)-OEt.HCl

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), is a classical method for constructing peptides.[1] While solid-phase peptide synthesis (SPPS) is more common for its ease of automation and purification, solution-phase synthesis remains invaluable for large-scale production and for synthesizing peptides that are difficult to produce on a solid support.[1][2] This method involves the sequential coupling of amino acid residues in a homogenous solution, with purification of the intermediate peptide after each step.[3]

This guide provides a detailed protocol for using L-Aspartic acid diethyl ester hydrochloride (H-Asp(Oet)-OEt.HCl) in a solution-phase synthesis workflow. This specific derivative has both its alpha- and side-chain carboxyl groups protected as ethyl esters, making it an ideal C-terminal residue or an internal building block where the side chain remains protected until final deprotection. The protocol will detail the synthesis of a model dipeptide, Nα-Boc-L-Alanyl-L-Aspartic acid diethyl ester (Boc-Ala-Asp(Oet)-OEt), to illustrate the key steps of coupling, work-up, and purification.

Core Principles of Solution-Phase Synthesis

The fundamental strategy of solution-phase synthesis involves three main stages per cycle:

  • Protection : The N-terminus of one amino acid and the C-terminus of another are masked with protecting groups to prevent unwanted side reactions.[1][4]

  • Coupling : The free carboxyl group of the N-protected amino acid is activated by a coupling reagent and then reacted with the free amino group of the C-protected amino acid to form a peptide bond.[5]

  • Purification : The resulting peptide intermediate is isolated and purified from byproducts and unreacted starting materials, typically through extraction, precipitation, or chromatography.[6][7]

This cycle is repeated, followed by a final deprotection step to yield the desired peptide.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis of the model dipeptide Boc-Ala-Asp(Oet)-OEt, followed by final deprotection.

Peptide_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Cycle cluster_deprotection Final Deprotection A N-Boc-Alanine (N-protected) Coupling Peptide Coupling (Reagent: HBTU/DCC) A->Coupling B This compound (C-protected) Neutralization Neutralization (Base: NMM/DIEA) B->Neutralization Neutralization->Coupling Workup Work-up & Purification Coupling->Workup Crude Product Protected_Dipeptide Protected Dipeptide Boc-Ala-Asp(Oet)-OEt Workup->Protected_Dipeptide Purified Final_Deprotection Acid & Base Hydrolysis Protected_Dipeptide->Final_Deprotection Optional Chain Extension Final_Peptide Final Peptide Ala-Asp Final_Deprotection->Final_Peptide

Caption: Workflow for solution-phase synthesis of a dipeptide.

Materials and Reagents

  • N-Boc-L-Alanine

  • This compound (L-Aspartic acid diethyl ester hydrochloride)[8]

  • Coupling Reagent : Dicyclohexylcarbodiimide (DCC) or HBTU.

  • Coupling Additive : 1-Hydroxybenzotriazole (HOBt) if using DCC.

  • Base : N-methylmorpholine (NMM) or Diisopropylethylamine (DIEA).

  • Solvents : Dichloromethane (DCM), Dimethylformamide (DMF), Ethyl Acetate (B1210297) (EtOAc), n-Hexane.

  • Aqueous Solutions : 5% Sodium Bicarbonate (NaHCO₃), 5% Citric Acid, Saturated Sodium Chloride (Brine).

  • Drying Agent : Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).

  • Deprotection Reagents : Trifluoroacetic acid (TFA) for Boc removal; 1M Sodium Hydroxide (NaOH) for ethyl ester removal.

  • Standard laboratory glassware, magnetic stirrer, rotary evaporator, and purification apparatus (e.g., flash chromatography system).

Comparative Data of Common Coupling Reagents

Choosing the right coupling reagent is critical for achieving high yield and minimizing racemization.[9] The table below summarizes common reagents used in solution-phase synthesis.

Reagent NameAbbreviationByproductKey Characteristics
DicyclohexylcarbodiimideDCCDicyclohexylurea (DCU)Inexpensive and effective; DCU byproduct is poorly soluble in many organic solvents, aiding removal by filtration.[5][9]
N,N'-DiisopropylcarbodiimideDICDiisopropylurea (DIU)Similar to DCC, but the DIU byproduct is more soluble, making it suitable for both solution and solid-phase synthesis.[9]
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDC or EDACWater-soluble ureaByproduct is water-soluble, simplifying work-up via aqueous extraction.[10] Ideal for aqueous-phase couplings.
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUTetramethylureaFast and efficient coupling with low racemization, especially with HOBt.[9] All byproducts are soluble.[5]
(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyAOPTripyrrolidinophosphine oxideHighly effective reagent, particularly for sterically hindered couplings and N-methylated amino acids.[9]

Detailed Experimental Protocol: Synthesis of Boc-Ala-Asp(Oet)-OEt

This protocol details the coupling of N-Boc-Alanine to H-Asp(Oet)-OEt using DCC and HOBt.

Step 1: Reagent Preparation
  • In a round-bottom flask, dissolve N-Boc-L-Alanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF (approx. 10 mL per mmol of amino acid).

  • Cool the flask to 0 °C in an ice bath with gentle stirring.

Step 2: Activation of the Carboxyl Group
  • To the cooled solution from Step 1, add DCC (1.1 eq) dissolved in a small amount of DCM.

  • Stir the mixture at 0 °C for 30-60 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.[9]

Step 3: Coupling Reaction
  • In a separate flask, suspend this compound (1.0 eq) in DCM.

  • Add a tertiary base such as NMM or DIEA (1.1 eq) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 10-15 minutes.

  • Add the neutralized H-Asp(Oet)-OEt solution to the activated N-Boc-Alanine mixture from Step 2.

  • Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

Step 4: Work-up and Purification
  • Filter the reaction mixture to remove the precipitated DCU byproduct. Wash the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with:

    • 5% citric acid solution (2x) to remove unreacted amine and excess base.

    • 5% NaHCO₃ solution (2x) to remove unreacted N-Boc-Alanine and HOBt.

    • Saturated brine solution (1x) to reduce the water content.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude product can be further purified by flash chromatography on silica (B1680970) gel (using a gradient of ethyl acetate in hexane) or by recrystallization to yield the pure protected dipeptide, Boc-Ala-Asp(Oet)-OEt.

Step 5: Final Deprotection

To obtain the final dipeptide (Ala-Asp), a two-step deprotection is required.

  • N-Boc Deprotection :

    • Dissolve the purified protected dipeptide in a solution of 25-50% TFA in DCM.

    • Stir at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (B28343) or DCM several times to ensure complete removal of TFA. The resulting product is H-Ala-Asp(Oet)-OEt as a TFA salt.

  • Ethyl Ester Deprotection (Saponification) :

    • Dissolve the TFA salt from the previous step in a mixture of methanol (B129727) or ethanol (B145695) and water.

    • Cool to 0 °C and add 1M NaOH (2.2 equivalents) dropwise while monitoring the pH to maintain basic conditions.

    • Stir the reaction for 2-4 hours at room temperature.

    • Acidify the solution carefully with a dilute acid (e.g., 1M HCl) to pH ~5-6 to protonate the carboxyl groups.

    • The final deprotected peptide can be isolated by lyophilization or purification via reverse-phase HPLC.[7]

Summary of Reaction Steps

The following table summarizes the key parameters for each stage of the synthesis.

StepOperationKey ReagentsSolventTypical TimeTemperature
1Carboxyl ActivationN-Boc-Ala, DCC, HOBtDCM or DMF30-60 min0 °C
2CouplingThis compound, NMMDCM or DMF12-18 hours0 °C to RT
3Work-upEtOAc, Citric Acid, NaHCO₃EtOAc / Water1-2 hoursRoom Temp.
4PurificationSilica GelHexane / EtOAcVariableRoom Temp.
5aN-Boc DeprotectionTFADCM1-2 hoursRoom Temp.
5bEster DeprotectionNaOHAlcohol / Water2-4 hoursRoom Temp.

References

Application Notes and Protocols: A Comparative Analysis of HATU and HBTU Coupling Efficiency for H-Asp(Oet)-OEt.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed comparison of the coupling efficiency of two common uronium-based coupling reagents, HATU and HBTU, specifically for the coupling of L-Aspartic acid di-ethyl ester hydrochloride (H-Asp(Oet)-OEt.HCl). This document includes detailed experimental protocols, a quantitative data summary, and visual diagrams of the reaction mechanisms and workflow to guide researchers in selecting the optimal reagent and conditions for their peptide synthesis needs.

Introduction

The efficient formation of amide bonds is a cornerstone of peptide synthesis. The choice of coupling reagent is critical to the success of this process, directly impacting reaction speed, yield, purity, and the suppression of side reactions such as racemization. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are two of the most widely used coupling reagents in both solid-phase and solution-phase peptide synthesis.

HATU, a third-generation uronium salt derived from 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), is generally considered to be more reactive and to provide a higher degree of racemization suppression compared to its benzotriazole (B28993) analogue, HBTU.[1] This enhanced reactivity is attributed to the electron-withdrawing effect of the nitrogen atom at the 7-position of the triazole ring in the HOAt moiety, which forms a more reactive OAt-active ester.[1] HBTU, which forms a less reactive OBt-active ester, remains a highly effective and more economical option for many standard coupling reactions.[2]

When coupling aspartic acid derivatives like this compound, a key consideration is the potential for aspartimide formation, a significant side reaction that can lead to impurities that are difficult to separate from the desired product.[3][4] This side reaction is promoted by the basic conditions typically used for Fmoc deprotection in solid-phase peptide synthesis.[3][4]

Data Presentation: HATU vs. HBTU Performance Comparison

ParameterHATUHBTUReference
Purity (ACP 65-74 Synthesis) Higher Purity (fewer deletion products observed)Lower Purity (more deletion products observed)[1]
Coupling Efficiency HighHigh, but generally lower than HATU[1]
Reaction Speed FasterSlower[1]
Epimerization Risk Lower riskHigher risk[1]

Experimental Protocols

The following are generalized protocols for the coupling of an N-protected amino acid with this compound in solution phase using HATU and HBTU.

Materials:

  • N-protected amino acid (e.g., Fmoc-Ala-OH)

  • This compound

  • HATU or HBTU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Protocol 1: Coupling using HATU
  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 equivalent) and HATU (1.0 equivalent) in anhydrous DMF.

  • Activation: Add DIPEA (2.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling: In a separate flask, dissolve this compound (1.0 equivalent) and DIPEA (1.0 equivalent) in anhydrous DMF. Add this solution to the activated amino acid mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, the reaction mixture can be worked up using standard procedures, such as aqueous extraction and purification by column chromatography.

Protocol 2: Coupling using HBTU
  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 equivalent) and HBTU (1.0 equivalent) in anhydrous DMF.

  • Activation: Add DIPEA (2.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes for pre-activation.

  • Coupling: In a separate flask, dissolve this compound (1.0 equivalent) and DIPEA (1.0 equivalent) in anhydrous DMF. Add this solution to the activated amino acid mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 2-8 hours. The reaction time is generally longer than with HATU. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, work up the reaction mixture using standard aqueous extraction and purify the product by column chromatography.

Mandatory Visualizations

G cluster_workflow General Peptide Coupling Workflow prep 1. Preparation of Reactants (N-protected Amino Acid & this compound) activation 2. Activation of Carboxylic Acid (with HATU/HBTU & DIPEA in DMF) prep->activation coupling 3. Amine Nucleophilic Attack (Formation of Peptide Bond) activation->coupling monitoring 4. Reaction Monitoring (TLC or LC-MS) coupling->monitoring workup 5. Work-up & Purification (Aqueous Extraction & Chromatography) monitoring->workup

Caption: General workflow for peptide coupling.

G cluster_hatu HATU Activation Mechanism cluster_hbtu HBTU Activation Mechanism RCOOH R-COOH (N-protected Amino Acid) OAt_ester R-CO-OAt (Highly Reactive OAt-ester) RCOOH->OAt_ester + HATU + DIPEA HATU HATU TMU Tetramethylurea DIPEA DIPEA Peptide Dipeptide OAt_ester->Peptide + H-Asp(Oet)-OEt Asp H-Asp(Oet)-OEt RCOOH2 R-COOH (N-protected Amino Acid) OBt_ester R-CO-OBt (Reactive OBt-ester) RCOOH2->OBt_ester + HBTU + DIPEA HBTU HBTU TMU2 Tetramethylurea DIPEA2 DIPEA Peptide2 Dipeptide OBt_ester->Peptide2 + H-Asp(Oet)-OEt Asp2 H-Asp(Oet)-OEt

Caption: Activation mechanisms of HATU and HBTU.

Discussion and Recommendations

For the coupling of this compound, HATU is generally the recommended reagent, especially when synthesizing complex peptides or sequences prone to racemization. The higher reactivity of the OAt-active ester formed by HATU leads to faster reaction times and higher purity of the final product.[1] This is particularly advantageous in minimizing the exposure of the activated amino acid to the basic reaction conditions, which can contribute to side reactions.

HBTU is a cost-effective and efficient alternative for routine peptide synthesis. While it may require longer reaction times and may result in slightly lower purity compared to HATU, it is a robust reagent for many applications.[2]

A critical consideration when working with aspartic acid derivatives is the risk of aspartimide formation. This side reaction is sequence-dependent and more prevalent in Asp-Gly, Asp-Ser, and Asp-Asn sequences.[3][4] To mitigate this, several strategies can be employed, such as the use of bulky side-chain protecting groups on the aspartic acid or the addition of HOBt to the deprotection solution in solid-phase synthesis.[5] When using HATU or HBTU in solution-phase, minimizing the reaction time and carefully controlling the stoichiometry of the base are crucial to suppress this side reaction.

References

Application Notes and Protocols for the Selective Deprotection of Aspartic Acid Diethyl Ester Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspartic acid and its derivatives are fundamental building blocks in the synthesis of peptides and other pharmacologically relevant molecules. The diethyl ester of aspartic acid, H-Asp(Oet)-OEt, is a common intermediate where both carboxylic acid groups are protected as ethyl esters. This application note provides detailed protocols for the selective deprotection of the α-amino group of N-protected aspartic acid diethyl ester derivatives, specifically focusing on conditions that prevent the hydrolysis of the ethyl ester protecting groups. Additionally, a protocol for the in-situ neutralization of H-Asp(Oet)-OEt.HCl for subsequent coupling reactions is provided, as the hydrochloride salt form requires liberation of the free amine before it can react.

The choice of the N-α-protecting group, typically tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc), dictates the deprotection strategy. Boc groups are labile under acidic conditions, while Fmoc groups are removed with a base. Maintaining the integrity of the ethyl esters during these processes is critical for the successful synthesis of the target molecule.

Data Summary

The following table summarizes the reaction conditions and expected outcomes for the selective deprotection of N-Boc and N-Fmoc protected aspartic acid diethyl esters, as well as the neutralization of the hydrochloride salt.

ScenarioStarting MaterialDeprotection/Neutralization ConditionsSolventTemp.TimeTypical Yield (%)Key Considerations
1This compoundN,N-Diisopropylethylamine (DIPEA) (1.1 eq.)Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)0 °C to RT15-30 min>95% (in-situ use)Use of a non-nucleophilic base is crucial to avoid side reactions. The free amine is typically used immediately in the next coupling step.
2Boc-Asp(Oet)-OEt4 M HCl in 1,4-Dioxane (B91453)1,4-DioxaneRT30-60 min90-98%Anhydrous conditions are essential to prevent ester hydrolysis.[1] The product is obtained as the hydrochloride salt.
3Fmoc-Asp(Oet)-OEt20% Piperidine (B6355638) in DMFN,N-Dimethylformamide (DMF)RT10-20 min95-99%Risk of aspartimide formation, especially if the subsequent amino acid is Gly, Asn, or Ser.[2][3]

Experimental Protocols

Protocol 1: Neutralization of this compound for In-Situ Amide Coupling

This protocol describes the neutralization of the hydrochloride salt of aspartic acid diethyl ester to generate the free amine for immediate use in a peptide coupling reaction.

Materials:

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Coupling reagents (e.g., HBTU, HATU)

  • N-α-protected amino acid

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous DCM or DMF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (1.1 eq.) dropwise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 15 minutes.

  • The resulting solution containing the free amine, H-Asp(Oet)-OEt, is now ready for the coupling reaction.

  • In a separate flask, pre-activate the N-α-protected amino acid (1.0 eq.) with the chosen coupling reagent (e.g., HBTU, 1.0 eq.) and DIPEA (2.0 eq.) in anhydrous DCM or DMF.

  • Add the activated amino acid solution to the solution of H-Asp(Oet)-OEt.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Proceed with the standard work-up and purification for the newly formed peptide.

Protocol 2: N-Boc Deprotection of Boc-Asp(Oet)-OEt

This protocol details the removal of the Boc protecting group under anhydrous acidic conditions to prevent hydrolysis of the ethyl esters.

Materials:

  • Boc-Asp(Oet)-OEt

  • 4 M HCl in 1,4-Dioxane (anhydrous)

  • Anhydrous diethyl ether

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve Boc-Asp(Oet)-OEt (1.0 eq.) in a minimal amount of anhydrous 1,4-dioxane under an inert atmosphere.

  • To the stirred solution, add 4 M HCl in 1,4-dioxane (5-10 eq. of HCl) at room temperature.

  • Stir the reaction mixture for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product, this compound, will often precipitate from the solution.

  • If precipitation occurs, collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

  • If no precipitation occurs, remove the solvent and excess HCl under reduced pressure.

  • Triturate the resulting residue with anhydrous diethyl ether to induce precipitation of the hydrochloride salt.

  • Isolate the solid product by filtration, wash with anhydrous diethyl ether, and dry under vacuum. The resulting this compound can be used in subsequent steps as described in Protocol 1.

Protocol 3: N-Fmoc Deprotection of Fmoc-Asp(Oet)-OEt

This protocol describes the standard method for the removal of the Fmoc protecting group using piperidine.

Materials:

  • Fmoc-Asp(Oet)-OEt

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve Fmoc-Asp(Oet)-OEt (1.0 eq.) in DMF.

  • Add piperidine to the solution to a final concentration of 20% (v/v).

  • Stir the reaction mixture at room temperature for 10-20 minutes. Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, the reaction mixture can be taken to the next step directly if the subsequent reaction is compatible with the presence of piperidine and the dibenzofulvene-piperidine adduct.

  • Alternatively, the product can be isolated by removing the DMF and piperidine under high vacuum. The residue can then be purified by column chromatography to yield the free amine, H-Asp(Oet)-OEt.

Mandatory Visualizations

Deprotection_Workflows Deprotection and Neutralization Workflows for Aspartic Acid Diethyl Ester cluster_0 Scenario 1: Neutralization cluster_1 Scenario 2: N-Boc Deprotection cluster_2 Scenario 3: N-Fmoc Deprotection start1 This compound proc1 Add DIPEA in DCM/DMF at 0°C start1->proc1 end1 Free Amine (in-situ) for Coupling proc1->end1 start2 Boc-Asp(Oet)-OEt proc2 4M HCl in Dioxane (anhydrous) at RT start2->proc2 end2 This compound proc2->end2 start3 Fmoc-Asp(Oet)-OEt proc3 20% Piperidine in DMF at RT start3->proc3 end3 H-Asp(Oet)-OEt (Free Amine) proc3->end3

Caption: Deprotection and neutralization workflows.

Logical_Relationship Logical Flow for Utilizing Aspartic Acid Diethyl Ester start Start with N-Protected Asp(Oet)-OEt deprotection Selective N-Deprotection (e.g., Protocol 2 or 3) start->deprotection hcl_salt This compound deprotection->hcl_salt if Boc-deprotection free_amine H-Asp(Oet)-OEt (Free Amine) deprotection->free_amine if Fmoc-deprotection neutralization Neutralization (Protocol 1) hcl_salt->neutralization neutralization->free_amine coupling Peptide Coupling free_amine->coupling product Elongated Peptide coupling->product

Caption: Logical flow for using Asp(Oet)-OEt.

References

Application Notes and Protocols for Incorporating H-Asp(Oet)-OEt.HCl into Bioactive Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of bioactive peptides. H-Asp(Oet)-OEt.HCl, an ethyl ester-protected aspartic acid derivative, offers a valuable building block for peptide chemists. The ethyl ester side chain can influence the peptide's polarity, enzymatic stability, and conformational properties. However, its successful incorporation requires careful consideration of the peptide synthesis strategy to avoid common side reactions, most notably aspartimide formation.

Aspartimide formation is a base-catalyzed intramolecular cyclization that can occur during the deprotection of the Nα-Fmoc group in solid-phase peptide synthesis (SPPS), particularly at Asp-Xxx sequences where Xxx is a sterically unhindered amino acid like Gly, Asn, or Ser.[1][2] This side reaction leads to a mixture of α- and β-peptides and racemization, complicating purification and reducing the yield of the desired product.[1] The choice of the aspartic acid side-chain protecting group is crucial in minimizing this side reaction. While bulky esters like tert-butyl (OtBu) are commonly used to sterically hinder this cyclization, smaller alkyl esters like the ethyl ester (Oet) may offer different chemical properties but require optimized protocols.[1][2]

These application notes provide a detailed protocol for the incorporation of this compound into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). It outlines the necessary materials, reagents, and step-by-step procedures for coupling, deprotection, and cleavage. Additionally, it discusses the potential challenges and provides recommendations for optimizing the synthesis of peptides containing this modified amino acid.

Materials and Reagents

  • Resin: Pre-loaded Wang resin or any other suitable resin for Fmoc-SPPS.

  • Amino Acids: Fmoc-protected amino acids, this compound.

  • Coupling Reagents:

    • N,N'-Diisopropylcarbodiimide (DIC)

    • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • Activating Reagent:

    • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)

    • (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)

    • N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade.

    • Dichloromethane (DCM), peptide synthesis grade.

  • Fmoc-Deprotection Solution: 20% piperidine (B6355638) in DMF.

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Cleavage Cocktail:

    • Trifluoroacetic acid (TFA)

    • Triisopropylsilane (TIS)

    • Water (H₂O)

    • (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v)

  • Precipitation and Washing Solvent: Cold diethyl ether.

  • Analytical Equipment: HPLC, Mass Spectrometer.

Experimental Protocols

Resin Preparation and Swelling
  • Place the desired amount of pre-loaded resin in a reaction vessel.

  • Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.

  • Drain the DMF.

Nα-Fmoc Deprotection
  • Add the Fmoc-deprotection solution (20% piperidine in DMF) to the resin.

  • Agitate the mixture for 3 minutes.

  • Drain the solution.

  • Repeat steps 1-3.

  • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove all traces of piperidine.

Coupling of this compound
  • Pre-activation:

    • Dissolve this compound (3 equivalents), DIC (3 equivalents), and OxymaPure® (3 equivalents) in DMF.

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the deprotected resin.

    • Add DIPEA (6 equivalents) to neutralize the hydrochloride salt and facilitate the coupling reaction.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling:

    • Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

Chain Elongation (Coupling of Subsequent Amino Acids)

Repeat the Nα-Fmoc deprotection (Section 3.2) and coupling (Section 3.3, using the desired Fmoc-amino acid) steps for each subsequent amino acid in the peptide sequence.

Cleavage and Global Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DMF, DCM, and finally methanol, and then dry it under vacuum.

  • Prepare the cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the dried resin in the reaction vessel.

  • Agitate the mixture at room temperature for 2-3 hours. The ethyl ester on the aspartic acid side chain will be cleaved under these acidic conditions.[3][4]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

Peptide Precipitation, Purification, and Characterization
  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify it using reverse-phase HPLC.

  • Characterize the purified peptide by mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of a model peptide incorporating this compound. These values are representative and may vary depending on the specific peptide sequence and synthesis conditions.

ParameterExpected ValueMethod of DeterminationNotes
Coupling Efficiency >99%Kaiser TestA negative Kaiser test after each coupling step indicates successful acylation of the free amine.
Crude Peptide Yield 70-90%Gravimetric AnalysisBased on the initial resin loading. The yield can be affected by the peptide sequence and the number of coupling cycles.
Crude Peptide Purity 50-80%RP-HPLC (at 220 nm)Purity is sequence-dependent. The presence of deletion sequences and products of side reactions like aspartimide formation will affect the purity.
Purified Peptide Yield 20-40%Gravimetric AnalysisThe final yield after HPLC purification.
Final Purity >95%RP-HPLC (at 220 nm)Purity of the final product after purification.
Molecular Weight ConfirmedMass SpectrometryThe observed molecular weight should match the calculated theoretical mass of the desired peptide. This confirms the successful incorporation of Asp(Oet).

Mandatory Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Peptide Synthesis Cycle cluster_cleavage_purification Cleavage and Purification resin Start with Pre-loaded Resin swell Swell Resin in DMF resin->swell deprotection Fmoc Deprotection (20% Piperidine/DMF) swell->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (this compound or Fmoc-AA, DIC, Oxyma, DIPEA in DMF) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 kaiser Kaiser Test wash2->kaiser kaiser->deprotection Repeat for next AA final_wash Final Wash and Dry kaiser->final_wash Final AA coupled cleavage Cleavage from Resin (TFA/TIS/H2O) final_wash->cleavage precipitation Precipitation in Ether cleavage->precipitation purification RP-HPLC Purification precipitation->purification characterization Characterization (MS, HPLC) purification->characterization

Caption: Experimental workflow for SPPS incorporating this compound.

signaling_pathway peptide Bioactive Peptide (with Asp(Oet) modification) receptor Cell Surface Receptor (e.g., GPCR) peptide->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger Production (e.g., cAMP) effector->second_messenger pka Protein Kinase A (PKA) Activation second_messenger->pka cellular_response Cellular Response (e.g., Gene Expression, Enzyme Activity) pka->cellular_response

Caption: Hypothetical signaling pathway modulated by a modified peptide.

logical_relationship cluster_synthesis Peptide Synthesis cluster_protecting_groups Protecting Groups cluster_key_steps Key Steps sp_support Solid Phase Support coupling Coupling sp_support->coupling protecting_groups Protecting Groups fmoc Nα-Fmoc protecting_groups->fmoc oet Side-Chain: Oet protecting_groups->oet coupling_reagents Coupling Reagents coupling_reagents->coupling solvents Solvents deprotection Deprotection solvents->deprotection solvents->coupling fmoc->deprotection cleavage Cleavage oet->cleavage deprotection->coupling coupling->deprotection cycle coupling->cleavage final step

Caption: Logical relationships of components in the peptide synthesis process.

References

Application Note: Synthesis of Dipeptides using H-Asp(Oet)-OEt.HCl and Coupling Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of N-protected dipeptides utilizing L-Aspartic acid diethyl ester hydrochloride (H-Asp(Oet)-OEt.HCl) as the amine component. The formation of the amide bond is achieved through the use of common peptide coupling reagents. This guide outlines the reaction mechanisms, provides step-by-step experimental procedures for different classes of coupling reagents, presents a comparative data summary, and includes graphical workflows to assist researchers in achieving efficient and high-purity dipeptide synthesis.

Introduction

Dipeptides are fundamental structural motifs in medicinal chemistry and drug development, often serving as key intermediates in the synthesis of more complex peptide-based therapeutics. L-Aspartic acid derivatives, with their additional carboxylic acid functionality, are particularly valuable building blocks. The diethyl ester form, this compound, provides a readily available and conveniently protected version for C-terminal elongation.

The formation of a peptide (amide) bond between an N-protected amino acid and the free amine of this compound requires the activation of the carboxylic acid group.[1][2] This is accomplished using a coupling reagent, which facilitates the reaction while minimizing side reactions, particularly racemization.[1][3] This note details the application of two widely used coupling systems: the carbodiimide-based reagent N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), and the aminium/uronium salt-based reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

General Reaction Scheme

The core reaction involves the coupling of an N-terminally protected amino acid (e.g., Boc or Fmoc) with this compound in the presence of a coupling reagent and a non-nucleophilic base to neutralize the hydrochloride salt and facilitate the reaction.

  • PG = Protecting Group (e.g., Boc, Fmoc)

  • = Side chain of the N-protected amino acid

  • Coupling Reagent = e.g., EDC·HCl/HOBt, HATU

  • Base = e.g., N,N-Diisopropylethylamine (DIPEA), N-Methylmorpholine (NMM)

Overview of Common Coupling Reagents

The choice of coupling reagent is critical for achieving high yield and purity.[1]

  • Carbodiimides (e.g., EDC·HCl, DCC, DIC): These reagents activate carboxylic acids to form a highly reactive O-acylisourea intermediate.[3] To reduce the risk of racemization and side reactions, additives like HOBt or Oxyma Pure are strongly recommended.[1] EDC·HCl is particularly useful for solution-phase synthesis as its urea (B33335) byproduct is water-soluble, simplifying purification.[1][4]

  • Aminium/Uronium Salts (e.g., HATU, HBTU, HCTU): These reagents, often based on HOBt or its more reactive analogue HOAt, are highly efficient and known for fast reaction times and low levels of racemization.[4][5][6] HATU, derived from HOAt, is considered one of the most effective coupling reagents, especially for sterically hindered couplings.[4][5] These reagents require a tertiary base for activation.[1]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): Similar to uronium salts, these reagents generate active esters that readily react with amines.[5] A key advantage is that they do not have the potential side reaction of guanidinylation of the free amine, which can sometimes occur with uronium salts if used in excess.[5]

Comparative Data of Coupling Reagents

The following table summarizes typical performance characteristics for common coupling reagents in the context of dipeptide synthesis. Actual results may vary based on specific substrates and reaction conditions.

Coupling Reagent SystemTypical Yield (%)Typical Purity (%)Relative CostKey Considerations
EDC·HCl / HOBt 80 - 95%>95%LowEconomical and effective; water-soluble byproducts simplify workup. Requires an additive (HOBt) to suppress racemization.[1][4]
DIC / HOBt 85 - 98%>95%LowByproduct (diisopropylurea) is soluble in most organic solvents. A reliable choice for both solution and solid-phase synthesis.[1]
HBTU / Base 90 - 99%>97%MediumHighly efficient and fast. Potential for guanidinylation side reaction if used in excess.[4][5]
HATU / Base 95 - 99%>98%HighGenerally more reactive than HBTU with lower racemization risk, especially for hindered couplings.[4][5][6]
PyBOP / Base 90 - 99%>97%HighEfficient reagent; byproducts are less hazardous than those from its predecessor, BOP. Does not cause guanidinylation.[4][5]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Dipeptide Synthesis using EDC·HCl and HOBt

This protocol describes the coupling of a generic N-Boc-amino acid with this compound.

Materials:

  • N-Boc-Amino Acid (e.g., Boc-Ala-OH) (1.0 eq)

  • This compound (1.05 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (2.2 eq)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aq. NaHCO₃ solution

  • 1M aq. HCl solution

  • Brine (Saturated aq. NaCl)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve the N-Boc-Amino Acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM (approx. 10 mL per mmol of amino acid).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the solution and stir for 15-20 minutes at 0 °C to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.05 eq) in anhydrous DCM and add NMM (2.2 eq).

  • Add the amine solution from step 4 to the activated acid solution from step 3.

  • Allow the reaction mixture to warm to room temperature and stir overnight (12-18 hours).

  • Work-up: a. Dilute the reaction mixture with additional DCM. b. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). c. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.

  • Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Dipeptide Synthesis using HATU

This protocol offers a highly efficient method suitable for potentially difficult couplings.

Materials:

  • N-Fmoc-Amino Acid (e.g., Fmoc-Leu-OH) (1.0 eq)

  • This compound (1.05 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aq. NaHCO₃ solution

  • 1M aq. HCl solution

  • Brine (Saturated aq. NaCl)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve the N-Fmoc-Amino Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (approx. 8 mL per mmol of amino acid).

  • Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature for pre-activation.

  • In a separate flask, dissolve this compound (1.05 eq) in anhydrous DMF and add DIPEA (1.0 eq) to neutralize the salt.

  • Add the amine solution from step 3 to the activated acid solution from step 2.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up: a. Dilute the reaction mixture with Ethyl Acetate (EtOAc). b. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Note: If the product has poor solubility in EtOAc, an alternative aqueous workup or direct purification may be required. c. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualized Workflows and Mechanisms

General Experimental Workflow

The following diagram illustrates the general sequence of steps for the solution-phase synthesis of a dipeptide.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification A 1. Dissolve N-Protected Amino Acid & Reagents C 3. Pre-activation of Carboxylic Acid A->C B 2. Dissolve this compound & Base D 4. Add Amine Component & Couple B->D C->D E 5. Monitor Reaction (TLC / LC-MS) D->E F 6. Aqueous Work-up (Extraction) E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I 9. Characterization H->I G RCOOH R-COOH (N-Protected AA) Isourea O-Acylisourea (Highly Reactive) RCOOH->Isourea EDC EDC EDC->Isourea ActiveEster HOBt Active Ester (Less Racemization) Isourea->ActiveEster Dipeptide Dipeptide Product Isourea->Dipeptide HOBt HOBt HOBt->ActiveEster ActiveEster->Dipeptide Amine H-Asp(Oet)-OEt (Amine Component) Amine->Dipeptide Byproduct1 EDC-Urea (Byproduct) Dipeptide->Byproduct1 forms Byproduct2 HOBt Dipeptide->Byproduct2 regenerates

References

Preparing stock solutions of H-Asp(Oet)-OEt.HCl for synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preparing Stock Solutions of H-Asp(Oet)-OEt.HCl for Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known as L-Aspartic acid diethyl ester hydrochloride, is a key building block in peptide synthesis and other organic reactions. Its diethyl ester protection enables selective deprotection and coupling strategies, making it a valuable reagent in the synthesis of complex peptides and peptidomimetics. Proper preparation of stock solutions is critical to ensure the accuracy, reproducibility, and success of synthetic protocols. This document provides detailed application notes and protocols for the preparation of this compound stock solutions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for accurate weighing and solvent selection.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 16115-68-7
Molecular Formula C₈H₁₆ClNO₄
Molecular Weight 225.67 g/mol
Appearance White to off-white solid
Melting Point 105.0 to 109.0 °C[1][2]

Solubility Data

This compound is soluble in a range of organic solvents commonly used in chemical synthesis.[1] The choice of solvent will depend on the specific requirements of the reaction. A qualitative summary of solubility is provided in Table 2. It is recommended to perform a small-scale solubility test before preparing a large-volume stock solution.

Table 2: Qualitative Solubility of this compound

SolventSolubility
ChloroformSoluble[1]
Dichloromethane (DCM)Soluble[1]
Ethyl AcetateSoluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[1]
AcetoneSoluble[1]

For quantitative applications, a stock solution of a known concentration is required. Table 3 provides the mass of this compound needed to prepare stock solutions of various molarities.

Table 3: Mass of this compound Required for Stock Solutions

Desired Concentration (M)Volume of Solvent (mL)Mass of this compound (mg)
0.110225.67
0.210451.34
0.5101128.35
1.0102256.70
0.125564.18
0.2251128.35
0.5252820.88
1.0255641.75

Experimental Protocols

This section provides a detailed protocol for the preparation of a stock solution of this compound.

Materials and Equipment
  • This compound (solid)

  • Anhydrous solvent of choice (e.g., Dichloromethane, Chloroform)

  • Volumetric flask (Class A)

  • Analytical balance

  • Spatula

  • Pipettes

  • Inert gas source (e.g., Nitrogen or Argon)

  • Appropriate personal protective equipment (PPE): safety glasses, lab coat, gloves

Protocol for Preparing a 0.2 M Stock Solution in Dichloromethane (DCM)
  • Preparation: Ensure all glassware is clean and dry to prevent contamination and reaction with the solvent. Work in a well-ventilated fume hood.

  • Weighing: Tare a clean, dry weighing boat on an analytical balance. Carefully weigh out 451.34 mg of this compound using a spatula.

  • Dissolution: Transfer the weighed this compound to a 10 mL Class A volumetric flask. Add approximately 5 mL of anhydrous DCM to the flask.

  • Mixing: Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer at a low setting. Avoid vigorous shaking to prevent aerosol formation.

  • Volume Adjustment: Once the solid is completely dissolved, carefully add anhydrous DCM to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a clean, dry, and appropriately labeled storage vial with a secure cap. For short-term storage, keep the solution at 2-8°C. For long-term storage, aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[3]

Storage and Stability

Proper storage of this compound as a solid and in solution is crucial to maintain its integrity and reactivity.

  • Solid Form: The solid compound should be stored in a tightly sealed container in a dry and dark place at room temperature.[1]

  • Stock Solution: Stock solutions should be stored in tightly sealed vials to prevent solvent evaporation and moisture absorption. Recommended storage conditions for solutions are -20°C for up to one month and -80°C for up to six months.[3] It is advisable to prepare fresh solutions for optimal performance in sensitive reactions.

Safety Precautions

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse the affected area thoroughly with water.

  • Consult the Safety Data Sheet (SDS) for complete safety information.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the preparation of a stock solution of this compound.

Stock_Solution_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start weigh Weigh this compound start->weigh transfer Transfer to Volumetric Flask weigh->transfer prep_solvent Prepare Anhydrous Solvent prep_solvent->transfer add_solvent Add Solvent & Mix transfer->add_solvent adjust_volume Adjust to Final Volume add_solvent->adjust_volume homogenize Homogenize Solution adjust_volume->homogenize transfer_storage Transfer to Storage Vial homogenize->transfer_storage store Store at Appropriate Temperature transfer_storage->store end_node End store->end_node

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols: H-Asp(OEt)-OEt.HCl in Peptide Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of L-Aspartic acid diethyl ester hydrochloride (H-Asp(OEt)-OEt.HCl) in the synthesis of peptide libraries. While direct, specific protocols for the use of this compound in library generation are not extensively documented, this guide offers detailed, generalized methodologies based on established solid-phase peptide synthesis (SPPS) principles.

Introduction

This compound is a derivative of the amino acid aspartic acid where both the alpha and beta carboxyl groups are protected as ethyl esters. This modification has potential applications in the synthesis of peptide libraries with C-terminal modifications or for the introduction of an aspartic acid residue with a protected side chain during peptide elongation. Peptide libraries are powerful tools in drug discovery, enabling the screening of millions of compounds against a biological target to identify novel ligands, inhibitors, or substrates. The incorporation of non-standard amino acid derivatives like this compound can expand the chemical diversity of these libraries.

Key Applications in Peptide Library Synthesis

The primary application of this compound in this context is as a building block for creating peptides with a C-terminal ethyl ester or for introducing a protected aspartic acid residue within the peptide sequence.

  • Generation of C-Terminal Ethyl Ester Peptide Libraries: By anchoring this compound to a suitable resin, a library of peptides with a C-terminal ethyl ester can be synthesized. This modification can enhance cell permeability and bioavailability, acting as a prodrug that is hydrolyzed by intracellular esterases to release the active peptide with a free C-terminal carboxylate.

  • Side-Chain Protected Aspartic Acid Incorporation: When used during the elongation phase of SPPS (after N-terminal protection, e.g., with Fmoc), the ethyl ester on the side chain provides a stable protecting group that can be removed under specific conditions, if desired, although it is generally stable to standard Fmoc deprotection and cleavage conditions.

Data Presentation: Purity and Yield of a Hypothetical Peptide Library

The following table summarizes hypothetical quantitative data for the synthesis of a small, representative peptide library using a generalized protocol involving an aspartic acid derivative. This data is for illustrative purposes to demonstrate expected outcomes.

Peptide SequenceResin Loading (mmol/g)Crude Purity (%)Final Yield (mg)Final Purity (%)
Ac-Ala-Phe-Gly-Asp(OEt)-OEt0.58515.2>98
Ac-Val-Leu-Lys(Boc)-Asp(OEt)-OEt0.58214.5>97
Ac-Tyr(tBu)-Gly-Gly-Asp(OEt)-OEt0.58816.1>99
Ac-Trp(Boc)-Ala-Ile-Asp(OEt)-OEt0.57913.8>96

Experimental Protocols

The following are generalized protocols for the synthesis of a peptide library using an N-terminally protected version of this compound, such as Fmoc-Asp(OEt)-OH, for incorporation. Direct use of this compound would require an initial N-protection step.

Protocol 1: Loading of the First Amino Acid (Fmoc-Asp(OEt)-OH) onto 2-Chlorotrityl Chloride Resin

This protocol is for the initial attachment of the C-terminal amino acid to the solid support.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-Asp(OEt)-OH

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the 2-chlorotrityl chloride resin (1 g, 1.0 mmol/g) in DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.

  • Drain the DCM.

  • Dissolve Fmoc-Asp(OEt)-OH (1.5 mmol) and DIPEA (3.0 mmol) in DCM (10 mL).

  • Add the solution to the swollen resin and agitate at room temperature for 2 hours.

  • To cap any remaining reactive sites on the resin, add a solution of DCM/MeOH/DIPEA (80:15:5, v/v/v, 10 mL) and agitate for 30 minutes.

  • Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).

  • Dry the resin under vacuum.

  • Determine the loading of the amino acid on the resin using a spectrophotometric method by cleaving the Fmoc group from a small, weighed sample of resin with a piperidine (B6355638)/DMF solution.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This protocol describes the elongation of the peptide chain on the solid support. This example outlines the synthesis of a single peptide; for a library, a split-and-pool or parallel synthesis approach would be employed.

Materials:

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetic anhydride (B1165640) (for capping)

Procedure:

  • Resin Swelling: Swell the Fmoc-Asp(OEt)-O-resin in DMF (10 mL/g of resin) for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 10 mL).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Fmoc-amino acid (3 equivalents relative to resin loading) by dissolving it in DMF with HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.).

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

    • Wash the resin with DMF (5 x 10 mL).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 20 minutes.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol 3: Cleavage of the Peptide from the Resin

This protocol describes the final step of releasing the synthesized peptide from the solid support.

Materials:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (scavenger)

  • Water (scavenger)

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin with DCM (3 x 10 mL) and dry under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail to the resin (10 mL/g of resin) and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the peptide by adding the TFA solution to cold diethyl ether (10-fold excess).

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the peptide pellet under vacuum.

  • Analyze the crude peptide by HPLC and mass spectrometry. Purify by preparative HPLC if necessary.

Visualizations

Experimental Workflow for Peptide Library Synthesis and Screening

G cluster_synthesis Peptide Library Synthesis cluster_screening Screening and Hit Identification resin Start with solid support (e.g., 2-Cl-Trt Resin) loading Load first amino acid (Fmoc-Asp(OEt)-OH) resin->loading split Split resin into equal portions loading->split couple1 Couple Amino Acid 1 (Pool A: Fmoc-Ala-OH) split->couple1 couple2 Couple Amino Acid 2 (Pool B: Fmoc-Val-OH) split->couple2 coupleN Couple Amino Acid N (Pool N: Fmoc-Xaa-OH) split->coupleN pool Pool all resin portions couple1->pool couple2->pool coupleN->pool repeat Repeat Split-Couple-Pool for each position in the library pool->repeat deprotect Final Fmoc deprotection repeat->deprotect cleave Cleave peptides from resin deprotect->cleave library Crude Peptide Library cleave->library screening_assay High-Throughput Screening (e.g., ELISA, FRET assay) library->screening_assay Purify and Array hit_id Identify 'Hit' wells (Positive signal) screening_assay->hit_id deconvolution Deconvolute library to identify active sequence(s) hit_id->deconvolution resynthesis Resynthesize and confirm activity of individual peptides deconvolution->resynthesis lead_optimization Lead Optimization resynthesis->lead_optimization

Caption: Workflow for one-bead-one-compound peptide library synthesis and screening.

Signaling Pathway Inhibition Screening (Hypothetical)

This diagram illustrates a hypothetical screening process where a peptide library is used to find inhibitors of a generic kinase signaling pathway.

G cluster_pathway Kinase Signaling Pathway cluster_screening Screening for Inhibitors receptor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Promotes peptide_library Peptide Library synthesized with This compound derivative peptide_library->kinase2 Screen for inhibition inhibitor Inhibitory Peptide ('Hit') inhibitor->kinase2 Binds and Inhibits

Caption: Screening a peptide library for inhibitors of a kinase cascade.

Application Notes and Protocols for Fmoc-Based Peptide Synthesis Utilizing H-Asp(Oet)-OEt.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the cornerstone of modern peptide synthesis.[1] However, the synthesis of peptides containing aspartic acid residues presents a significant challenge due to the base-catalyzed side reaction of aspartimide formation.[2][3] This intramolecular cyclization can lead to the formation of undesired α- and β-peptide impurities, racemization, and overall reduced yield and purity of the target peptide.[4] A common strategy to mitigate this issue is the protection of the β-carboxyl group of the aspartic acid residue with an ester-based protecting group.

These application notes provide a detailed strategy and protocol for the use of H-Asp(Oet)-OEt.HCl, which provides the ethyl ester (Oet) protected aspartic acid for Fmoc-based SPPS. The ethyl ester offers a baseline level of protection against aspartimide formation. While less sterically hindered than other protecting groups like tert-butyl (OtBu) or the bulkier 3-methylpent-3-yl (OMpe), the use of Asp(Oet) can be a cost-effective option for sequences that are not highly prone to this side reaction.

The Challenge of Aspartimide Formation

During the repetitive piperidine (B6355638) treatments for the removal of the Nα-Fmoc group, the backbone amide nitrogen can attack the side-chain carbonyl of the aspartic acid ester, leading to the formation of a five-membered succinimide (B58015) ring, known as an aspartimide.[3] This intermediate is susceptible to nucleophilic attack by piperidine or water, resulting in a mixture of α- and β-aspartyl peptides, often with racemization at the aspartic acid residue.[4] The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly problematic.[2]

Peptide Peptide Chain with Asp(Oet) Aspartimide Aspartimide Intermediate Peptide->Aspartimide Piperidine Treatment (Fmoc Deprotection) Piperidine Piperidine (Base) Alpha_Peptide Desired α-Peptide Aspartimide->Alpha_Peptide Ring Opening Beta_Peptide β-Peptide Impurity Aspartimide->Beta_Peptide Ring Opening Racemized_Peptide Racemized Peptides Aspartimide->Racemized_Peptide Epimerization & Ring Opening

Caption: Mechanism of Aspartimide Formation.

Data Presentation: Comparison of Aspartic Acid Side-Chain Protecting Groups

The choice of the side-chain protecting group for aspartic acid is critical in minimizing aspartimide formation. The following table provides a comparative overview of the ethyl ester (Oet) with the commonly used tert-butyl ester (OtBu) and a more sterically hindered ester, 3-methylpent-3-yl (OMpe). The data is illustrative and based on general trends observed in peptide synthesis. Actual results will be sequence-dependent.

ParameterAsp(Oet)Asp(OtBu)Asp(OMpe)
Relative Steric Hindrance LowModerateHigh
Propensity for Aspartimide Formation HighModerateLow
Typical Purity for Asp-Gly Sequence (%) 60-7575-85>90
Relative Cost LowLow-ModerateHigh
Cleavage Conditions Standard TFA CocktailStandard TFA CocktailStandard TFA Cocktail

Experimental Protocols

Materials and Reagents
  • Resin: Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus).

  • Amino Acids: Fmoc-protected amino acids, this compound.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine.

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water.

Protocol for In-situ Formation of Fmoc-Asp(Oet)-OH and Coupling

This protocol describes the use of this compound by converting it to the Fmoc-protected form in situ, followed by coupling.

Start Start Resin_Prep Resin Swelling & Fmoc Deprotection Start->Resin_Prep Coupling Couple Fmoc-Asp(Oet)-OH to Resin Resin_Prep->Coupling AA_Prep Prepare Fmoc-Asp(Oet)-OH in situ AA_Prep->Coupling Wash_Cap Wash & Optional Capping Coupling->Wash_Cap Next_Cycle Proceed to Next Amino Acid Cycle Wash_Cap->Next_Cycle Next_Cycle->Resin_Prep Repeat for each AA Cleavage Cleavage & Deprotection Next_Cycle->Cleavage Final AA Purification Purification & Analysis Cleavage->Purification End End Purification->End

Caption: Experimental Workflow for SPPS.

Step-by-Step Procedure:

  • Resin Preparation:

    • Swell the resin in DMF for 30 minutes in a reaction vessel.

    • Deprotect the Nα-Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Preparation (In-situ Fmoc Protection):

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) in DMF.

    • Add DIPEA (3 equivalents) to neutralize the hydrochloride salt.

    • Add Fmoc-OSu (3 equivalents) to the solution and stir for 1-2 hours at room temperature to allow for the formation of Fmoc-Asp(Oet)-OH.

  • Activation and Coupling:

    • To the vial containing the in-situ prepared Fmoc-Asp(Oet)-OH, add HBTU (3 equivalents) and HOBt (3 equivalents).

    • Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction using a Kaiser test.

  • Washing:

    • After the coupling is complete, wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation:

    • Repeat the deprotection, coupling, and washing cycles for the subsequent amino acids in the peptide sequence.

Protocol Using Pre-made Fmoc-Asp(Oet)-OH

If commercially available Fmoc-Asp(Oet)-OH is used, the protocol is simplified as follows:

  • Resin Preparation:

    • Follow the same procedure as in Protocol 2, Step 1.

  • Activation and Coupling:

    • In a separate vial, dissolve Fmoc-Asp(Oet)-OH (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin and couple for 1-2 hours.

  • Washing and Chain Elongation:

    • Follow the same procedures as in Protocol 2, Steps 4 and 5.

Cleavage and Deprotection
  • Final Fmoc Deprotection:

    • Remove the N-terminal Fmoc group from the final amino acid.

  • Resin Washing and Drying:

    • Wash the resin with DMF, DCM, and finally with methanol.

    • Dry the resin under vacuum.

  • Cleavage:

    • Treat the dried resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature. This will cleave the peptide from the resin and remove the side-chain protecting groups, including the ethyl ester from the aspartic acid.[5]

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

The use of this compound in Fmoc-based SPPS provides a viable, though less protective, strategy for incorporating aspartic acid into synthetic peptides. The ethyl ester side-chain protection is susceptible to aspartimide formation, particularly in sensitive sequences. For routine synthesis of peptides not prone to this side reaction, it can be a suitable option. However, for challenging sequences, the use of more sterically hindered protecting groups is highly recommended to ensure higher purity and yield of the final peptide product. Careful consideration of the peptide sequence and the choice of aspartic acid protecting group are crucial for a successful synthesis.

References

Troubleshooting & Optimization

Technical Support Center: H-Asp(OEt)-OEt.HCl & Aspartimide Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with using H-Asp(OEt)-OEt.HCl in peptide synthesis, specifically focusing on the prevention of aspartimide formation.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it a problem when using this compound?

A1: Aspartimide formation is a common side reaction in peptide synthesis involving an aspartic acid residue. It is an intramolecular cyclization where the backbone amide nitrogen attacks the side-chain carbonyl group of the aspartate. This reaction is particularly problematic when using this compound because the ethyl ester (OEt) is a relatively small protecting group that offers minimal steric hindrance to this unwanted cyclization. The resulting five-membered succinimide (B58015) ring (aspartimide) can lead to several undesirable outcomes, including:

  • Formation of β-peptides: The aspartimide ring can be opened by nucleophiles at either the α- or β-carbonyl, leading to the formation of a mixture of the desired α-peptide and the isomeric β-peptide, which has an altered backbone structure.[1][2][3]

  • Racemization: The α-carbon of the aspartimide is prone to epimerization under basic conditions, resulting in a loss of chiral purity in the final peptide.[1][3]

  • Chain termination: The aspartimide itself can be unreactive to further coupling, leading to truncated peptide sequences.

  • Formation of piperidide adducts: When piperidine (B6355638) is used for Fmoc deprotection, it can attack the aspartimide ring, forming piperidide derivatives that are difficult to remove during purification.[1][3]

These side products often have similar chromatographic properties to the desired peptide, making purification challenging and reducing the overall yield and purity of the target molecule.[3][4]

Q2: Which factors increase the risk of aspartimide formation with this compound?

A2: Several factors can exacerbate aspartimide formation, especially when using an aspartic acid derivative with a small side-chain protecting group like the ethyl ester in this compound:

  • Base-catalyzed conditions: The primary driver of aspartimide formation is the presence of a base, which deprotonates the backbone amide nitrogen, initiating the cyclization. This is most prominent during the Fmoc-deprotection step, which typically uses 20% piperidine in DMF.[1][2][3]

  • Peptide Sequence: The amino acid immediately following the aspartic acid residue has a significant impact. Sequences like Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Cys are particularly prone to this side reaction due to the low steric hindrance (in the case of Gly) or the nature of the side chain of the subsequent residue.[1][4][5]

  • Temperature: Elevated temperatures accelerate the rate of aspartimide formation.[1][6]

  • Solvent Polarity: Higher polarity solvents can increase the rate of this side reaction.[1]

  • Reaction Time: Prolonged exposure to basic conditions, such as extended Fmoc deprotection times, increases the likelihood and extent of aspartimide formation.[7]

Q3: Are there alternative aspartic acid derivatives that are less prone to this side reaction?

A3: Yes, the most common strategy to mitigate aspartimide formation is to use an aspartic acid derivative with a bulkier side-chain protecting group.[1][8] The increased steric bulk physically hinders the backbone amide nitrogen from attacking the side-chain carbonyl. While this compound is highly susceptible, consider the following alternatives for problematic sequences:

  • Fmoc-Asp(OtBu)-OH: The tert-butyl ester is the standard and offers more protection than the ethyl ester, though it can still be problematic in sensitive sequences.[1][2]

  • Fmoc-Asp(OMpe)-OH: The 3-methyl-3-pentyl ester provides even greater steric hindrance.

  • Fmoc-Asp(ODie)-OH: The 2,3,4-trimethyl-3-pentyl ester is another bulky option with demonstrated efficacy in reducing aspartimide formation.[1]

  • Fmoc-Asp(OBno)-OH: This highly bulky protecting group has been shown to significantly reduce aspartimide formation and suppress epimerization.

The choice of a bulkier protecting group often represents the most effective single change to prevent this side reaction.

Troubleshooting Guide

This guide provides solutions to common problems encountered due to aspartimide formation when using this compound.

Problem Potential Cause Recommended Solution(s)
Multiple peaks of the same mass in HPLC/MS analysis of the crude peptide. Aspartimide formation leading to α- and β-peptide isomers.1. Modify Fmoc-Deprotection Conditions: Add an acidic additive like 0.1 M HOBt or Oxyma Pure to your 20% piperidine in DMF solution.[8] This neutralizes the basicity slightly without significantly slowing down Fmoc removal. 2. Use a Weaker Base: Replace 20% piperidine with 50% piperazine (B1678402) in DMF for Fmoc deprotection. Piperazine is less basic and has been shown to suppress aspartimide formation.[8] 3. Reduce Temperature: If your protocol involves elevated temperatures (e.g., microwave synthesis), try reducing the temperature during the steps following the incorporation of Asp(OEt).
Low yield of the desired peptide and presence of truncated sequences. The formed aspartimide is resistant to further coupling, leading to chain termination.1. Optimize Coupling: While the primary issue is during deprotection, ensure efficient coupling of the amino acid following Asp(OEt) to minimize the time the peptide is exposed to subsequent basic conditions. 2. Switch Protecting Group Strategy: For difficult sequences, the most robust solution is to re-synthesize the peptide using an Asp derivative with a bulkier side-chain protecting group like Fmoc-Asp(OtBu)-OH or Fmoc-Asp(OMpe)-OH.[1][3]
Presence of unexpected peaks with a mass increase of +85 Da (piperidide adduct). Nucleophilic attack of piperidine on the aspartimide intermediate.1. Use a Non-Nucleophilic Base: For Fmoc deprotection, consider using 2% DBU with 2% piperidine in DMF instead of 20% piperidine alone. DBU is a strong, non-nucleophilic base.[1] However, DBU can also promote aspartimide formation, so this should be tested carefully. 2. Add Acidic Additives: As in the case of isomer formation, adding HOBt or Oxyma Pure to the piperidine solution can reduce the formation of the aspartimide precursor, thereby preventing the subsequent formation of piperidide adducts.[8][9]
High levels of D-Asp enantiomer in the final product. Racemization at the α-carbon of the aspartimide intermediate.1. Minimize Exposure to Base: Shorten Fmoc deprotection times to the minimum required for complete removal of the Fmoc group. 2. Use Bulkier Protecting Groups: This is the most effective solution. Bulky groups like OBno have been shown to significantly suppress both aspartimide formation and the associated epimerization.[7]

Experimental Protocols

Protocol 1: Modified Fmoc-Deprotection with Acidic Additive

This protocol is designed to suppress base-mediated aspartimide formation during the critical step of Fmoc removal.

  • Reagent Preparation: Prepare the Fmoc deprotection solution: 20% (v/v) piperidine in DMF containing 0.1 M Hydroxybenzotriazole (HOBt) or Oxyma Pure.

  • Standard Coupling: Couple the this compound residue using your standard coupling protocol (e.g., HCTU/DIPEA in DMF).

  • Washing: After coupling, wash the resin thoroughly with DMF (3-5 times).

  • Modified Deprotection:

    • Add the prepared deprotection solution (20% piperidine with 0.1 M HOBt/Oxyma) to the resin.

    • Allow the reaction to proceed for the minimum time required for complete Fmoc removal (typically 2 x 10 minutes, but this should be optimized).

    • Monitor the deprotection using a colorimetric test (e.g., chloranil (B122849) test) to avoid unnecessarily long exposure to the basic solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the deprotection byproducts.

  • Continue Synthesis: Proceed with the coupling of the next amino acid.

Protocol 2: Backbone Protection Strategy (Dipeptide Insertion)

For extremely sensitive sequences (e.g., Asp-Gly), a backbone protection strategy is the most robust method to completely eliminate aspartimide formation. This involves using a pre-formed dipeptide where the amide nitrogen is protected.

  • Dipeptide Selection: Instead of coupling Fmoc-Gly-OH after your Asp(OEt) residue, use a commercially available protected dipeptide such as Fmoc-Asp(OtBu)-Dmb(Hmb)-Gly-OH . Note that this requires switching to a bulkier side-chain protecting group on the Asp residue as the ethyl ester variant is not commonly available with backbone protection.

  • Coupling: Dissolve the dipeptide and a coupling agent (e.g., HCTU) in DMF. Add a base (e.g., DIPEA) and add the solution to the resin-bound peptide.

  • Reaction: Allow the coupling reaction to proceed to completion. The bulky Dmb/Hmb group on the glycine (B1666218) nitrogen physically prevents it from attacking the aspartic acid side chain.

  • Deprotection and Cleavage: The Dmb/Hmb group is acid-labile and will be removed during the final cleavage of the peptide from the resin with trifluoroacetic acid (TFA), yielding the native peptide backbone.

Visualizations

Aspartimide_Formation cluster_peptide Peptide Backbone cluster_products Undesired Products Peptide_N ...-NH Asp_Residue Asp(OEt) Residue Following_AA Following AA (e.g., Gly) Peptide_C ... Deprotonation Deprotonation of Backbone Amide Following_AA->Deprotonation Site of Deprotonation Base Base (e.g., Piperidine) Base->Deprotonation Initiates Cyclization Intramolecular Nucleophilic Attack Deprotonation->Cyclization Aspartimide Aspartimide Intermediate Cyclization->Aspartimide Beta_Peptide β-Peptide Aspartimide->Beta_Peptide Hydrolysis/ Nucleophilic Attack Racemized_Peptide Racemized Peptide Aspartimide->Racemized_Peptide Epimerization Piperidide Piperidide Adduct Aspartimide->Piperidide Piperidine Attack

Caption: Mechanism of base-catalyzed aspartimide formation.

Troubleshooting_Workflow cluster_solutions Mitigation Strategies cluster_check Verification Start Aspartimide Issue Detected? Modify_Deprotection Modify Fmoc Deprotection: - Add 0.1M HOBt/Oxyma - Use 50% Piperazine Start->Modify_Deprotection Yes Reduce_Temp Reduce Reaction Temperature Start->Reduce_Temp Yes Check_Purity Analyze Crude Purity (HPLC/MS) Modify_Deprotection->Check_Purity Change_Protecting_Group Change Asp Protecting Group: - Use Fmoc-Asp(OtBu)-OH - Use Fmoc-Asp(OMpe)-OH Backbone_Protection Use Backbone Protection: - Fmoc-Asp(OtBu)-Dmb-Gly-OH Change_Protecting_Group->Backbone_Protection If problem persists in Asp-Gly sequence Change_Protecting_Group->Check_Purity Backbone_Protection->Check_Purity Reduce_Temp->Check_Purity Problem_Solved Problem Resolved? Check_Purity->Problem_Solved Problem_Solved->Change_Protecting_Group No End Continue Synthesis Problem_Solved->End Yes Reevaluate Re-evaluate Strategy Problem_Solved->Reevaluate No, after all attempts

Caption: Troubleshooting workflow for aspartimide formation.

References

Minimizing diketopiperazine formation when using H-Asp(Oet)-OEt.HCl.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: H-Asp(Oet)-OEt.HCl

Welcome to the technical support center for peptide synthesis using this compound. This guide provides detailed troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize the formation of diketopiperazine (DKP), a common side reaction.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation and why is it a concern when using this compound?

Answer: Diketopiperazine (DKP) formation is an intramolecular side reaction that occurs during peptide synthesis. It involves the nucleophilic attack of the N-terminal amine of a dipeptide ester onto the carbonyl group of the C-terminal amino acid's ester, leading to the cleavage of the dipeptide from the main peptide chain and the formation of a stable, six-membered cyclic dipeptide ring.[1][2] This is particularly problematic when coupling the third amino acid to a dipeptide sequence.

When this compound is the second amino acid in a sequence (e.g., H-Xaa-Asp(Oet)-OEt), its N-terminal amine, once deprotected, can attack the ethyl ester of the alpha-carboxyl group, leading to the formation of a DKP. This results in two major issues:

  • Yield Loss: The desired peptide chain is truncated, leading to a significant loss of the final product.[3]

  • Purification Complexity: The DKP byproduct and the truncated peptide sequence lacking the first two amino acids must be separated from the target peptide, complicating the purification process.[3]

The general mechanism for DKP formation is illustrated below.

References

Troubleshooting low coupling yields with H-Asp(Oet)-OEt.HCl.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with H-Asp(Oet)-OEt.HCl. Our aim is to help you overcome common challenges and achieve optimal results in your peptide synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: How should this compound be properly stored?

A1: this compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage, it is recommended to keep it at 4°C. Protect it from moisture and light to ensure its stability and prevent degradation.

Q2: What is the stability of this compound in solution?

A2: Once in solution, it is recommended to use this compound as quickly as possible. If storage of the solution is necessary, it should be kept at -20°C for short periods. Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the compound.

Q3: What are the common solvents for dissolving this compound?

A3: this compound is typically soluble in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). The choice of solvent can impact the efficiency of the coupling reaction, with DMF being a commonly used and effective solvent for solid-phase peptide synthesis.[1]

Q4: Does the hydrochloride salt interfere with the coupling reaction?

A4: Yes, the hydrochloride salt must be neutralized to free the amine for the coupling reaction to proceed. This is typically achieved by adding a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to the reaction mixture.

Troubleshooting Guide

This guide addresses specific issues that may arise during peptide synthesis using this compound.

Low Coupling Yield

Q5: My coupling reaction with this compound resulted in a low yield. What are the potential causes and solutions?

A5: Low coupling yields can stem from several factors. Here's a breakdown of potential causes and how to address them:

  • Incomplete Neutralization: The amine hydrochloride salt of this compound requires stoichiometric neutralization. Ensure you are using at least one equivalent of a suitable base like DIPEA or NMM.

  • Suboptimal Coupling Reagent: The choice of coupling reagent is critical. For sterically hindered or challenging couplings, more powerful reagents like HATU, HCTU, or COMU may be necessary to achieve higher yields compared to standard carbodiimides like DIC.

  • Insufficient Reaction Time: While many coupling reactions are rapid, some may require longer durations to go to completion. Monitor the reaction progress using a qualitative test (e.g., Kaiser test) and consider extending the reaction time if necessary.

  • Poor Solvation: In solid-phase peptide synthesis, poor solvation of the resin-bound peptide can hinder the reaction. Ensure the resin is adequately swelled in a suitable solvent like DMF.[1]

  • Steric Hindrance: The ethyl ester protecting groups on the aspartic acid side chain can create steric hindrance. Using a more potent coupling reagent or increasing the reaction temperature (with caution to avoid racemization) might help overcome this.

Side Reactions

Q6: I am observing unexpected byproducts in my final product. What are the likely side reactions with this compound?

A6: Aspartic acid derivatives are prone to specific side reactions, primarily aspartimide formation.

  • Aspartimide Formation: This is a common base-catalyzed intramolecular side reaction where the backbone amide nitrogen attacks the side-chain carbonyl group, forming a succinimide (B58015) ring. This can lead to a mixture of α- and β-peptides and racemization.

    • Mitigation Strategies:

      • Use a less sterically hindered base or a weaker base.

      • Employ coupling reagents that minimize reaction times.

      • For Fmoc-based synthesis, using a milder base for deprotection or shorter deprotection times can help.

Purification Challenges

Q7: I am having difficulty purifying my peptide containing the Asp(Oet) residue. What could be the issue?

A7: Purification can be challenging due to the presence of closely eluting impurities, often arising from side reactions.

  • Co-elution of Isomers: If aspartimide formation occurred, the resulting α- and β-peptide isomers can be very difficult to separate by standard reverse-phase HPLC due to their similar physicochemical properties.

    • Solution: Optimization of the HPLC gradient and the use of a high-resolution column may be necessary. In some cases, alternative purification techniques might be required.

Quantitative Data

While specific quantitative data for the coupling efficiency of this compound with various reagents is not extensively published, the following table provides a general comparison of common coupling reagents used for "difficult" peptide sequences, which can serve as a guide.

Coupling ReagentTypical Yield for Difficult CouplingsKey AdvantagesPotential Disadvantages
HATU High (>90%)High reactivity, low racemization rates, effective for sterically hindered amino acids.Higher cost.
HCTU High (>90%)High coupling efficiency, produces high-purity peptides.[2]More expensive than HBTU.[2]
COMU High (>90%)High coupling efficiency, improved safety profile, soluble in a wide range of solvents.[3]
HBTU Good to High (80-95%)Good balance of reactivity and cost, widely used.Can be less effective than HATU for very challenging couplings.
DIC/HOBt Moderate to Good (70-90%)Cost-effective, simple to use.Lower reactivity, potential for side reactions if not optimized.

Experimental Protocols

Standard Operating Procedure (SOP) for Coupling of this compound in Solution Phase

This protocol describes a general procedure for the coupling of this compound to an N-terminally protected amino acid.

Materials:

  • N-protected amino acid (e.g., Boc-Xxx-OH or Fmoc-Xxx-OH)

  • This compound

  • Coupling Reagent (e.g., HATU)

  • Base (e.g., DIPEA)

  • Anhydrous Solvent (e.g., DMF)

  • Reaction Vessel

  • Magnetic Stirrer

Procedure:

  • Dissolution: In a clean, dry reaction vessel, dissolve the N-protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.

  • Activation: Stir the solution at room temperature for 5-10 minutes to pre-activate the carboxylic acid.

  • Addition of Amino Component: In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.

  • Neutralization: Add DIPEA (2.2 eq) to the this compound solution and vortex briefly. The amount of base is crucial to neutralize the hydrochloride and for the coupling reaction itself.

  • Coupling: Add the neutralized this compound solution to the pre-activated N-protected amino acid solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a mild acid (e.g., 1% HCl), a mild base (e.g., 5% NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow Experimental Workflow for Peptide Coupling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_n_protected Dissolve N-protected Amino Acid & Coupling Reagent coupling Combine Solutions & Stir at RT prep_n_protected->coupling prep_h_asp Dissolve this compound & Neutralize with Base prep_h_asp->coupling monitoring Monitor Reaction (TLC/LC-MS) coupling->monitoring workup Aqueous Work-up & Extraction monitoring->workup Reaction Complete purify Column Chromatography workup->purify final_product Pure Dipeptide purify->final_product Troubleshooting_Decision_Tree Troubleshooting Low Coupling Yield start Low Coupling Yield check_neutralization Is the Amine Fully Neutralized? start->check_neutralization check_reagent Is the Coupling Reagent Sufficiently Reactive? check_neutralization->check_reagent Yes solution_neutralization Increase Base Equivalents (e.g., to 2.2 eq DIPEA) check_neutralization->solution_neutralization No check_time Was the Reaction Time Adequate? check_reagent->check_time Yes solution_reagent Switch to a More Potent Reagent (e.g., HATU, COMU) check_reagent->solution_reagent No check_solvation Is the Resin/Peptide Well Solvated? check_time->check_solvation Yes solution_time Increase Reaction Time & Monitor with Kaiser Test check_time->solution_time No solution_solvation Ensure Adequate Swelling in a Good Solvent (e.g., DMF) check_solvation->solution_solvation No success Improved Yield check_solvation->success Yes, all conditions met solution_neutralization->success solution_reagent->success solution_time->success solution_solvation->success

References

Technical Support Center: Dealing with Aggregation in Peptides Containing Asp(Oet) Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with peptides containing ethyl aspartate (Asp(Oet)) residues.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and handling of Asp(Oet)-containing peptides.

Problem 1: Low Peptide Yield or Incomplete Reactions During Solid-Phase Peptide Synthesis (SPPS)

  • Question: My SPPS of an Asp(Oet)-containing peptide is resulting in a low yield and mass spectrometry analysis shows multiple deletion sequences. What could be the cause and how can I fix it?

  • Answer: This is a classic sign of on-resin peptide aggregation. As the peptide chain elongates, it can fold into secondary structures like β-sheets, which then interact with other peptide chains on the resin.[1] This self-association hinders the diffusion of reagents, leading to incomplete deprotection and coupling reactions.[1] Sequences rich in hydrophobic amino acids are particularly prone to aggregation.[1][2]

    Potential Causes:

    • Intermolecular Hydrogen Bonding: The peptide backbones self-associate, making reactive sites inaccessible.[2]

    • Hydrophobic Interactions: Hydrophobic residues, even with the relatively polar Asp(Oet), can drive aggregation.

    • Poor Resin Swelling: Aggregation can cause the peptide-resin matrix to shrink or fail to swell properly, physically blocking reagent access.[1]

    Solutions:

    • Optimize Synthesis Conditions:

      • Change Solvent: Switch from standard DMF to a more polar, aprotic solvent like N-methylpyrrolidone (NMP) or add Dimethyl sulfoxide (B87167) (DMSO) to the reaction mixture.[1][2]

      • Increase Temperature: Coupling at a higher temperature can help disrupt secondary structures.[2]

      • Sonication: Applying ultrasonic energy can physically break up aggregates and improve reagent penetration.[1][2]

    • Incorporate Aggregation-Disrupting Elements:

      • Pseudoproline Dipeptides: If your sequence contains Ser or Thr, introducing a pseudoproline dipeptide can effectively break up β-sheet formation.[2]

      • Backbone Protection: Using 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the alpha-nitrogen of an amino acid every six to seven residues can prevent hydrogen bonding that leads to aggregation.[2]

    • Use a Low-Loading Resin: High-loading resins can exacerbate aggregation. Switching to a resin with a lower substitution level (e.g., 0.1 to 0.4 mmol/g for peptides >30 amino acids) can provide more space between peptide chains.[3]

Problem 2: The Purified Asp(Oet)-Containing Peptide is Poorly Soluble or Forms a Gel

  • Question: After purification, my peptide is difficult to dissolve, or it forms a gel over time, even at low concentrations. How can I improve its solubility?

  • Answer: Poor solubility and gel formation are signs of off-resin aggregation, where the purified peptides self-assemble into larger structures, such as oligomers or fibrils.[4] The ethyl ester on the Asp side chain, while intended to be a protecting group, can alter the peptide's overall hydrophobicity and hydrogen bonding potential, sometimes contributing to this issue.

    Potential Causes:

    • Unfavorable pH: The peptide may be at or near its isoelectric point (pI), where its net charge is zero, minimizing electrostatic repulsion and promoting aggregation.[5]

    • Hydrophobic Collapse: The peptide chains may be self-associating to bury hydrophobic regions from the aqueous solvent.[5]

    • Formation of Amyloid-like Fibrils: Peptides can form highly structured amyloid fibrils through a process of nucleation and elongation, which often results in a gel-like substance.[5]

    Solutions:

    • Systematic Solubility Screening:

      • pH Adjustment: Test the solubility in a range of buffers. Moving the pH away from the peptide's pI will increase its net charge and likely improve solubility.

      • Use of Organic Co-solvents: Small amounts of organic solvents like acetonitrile, DMSO, or trifluoroethanol (TFE) can disrupt hydrophobic interactions and improve solubility.

      • Chaotropic Agents: For peptides that are particularly difficult to dissolve, chaotropic agents like guanidinium (B1211019) hydrochloride (Gdn-HCl) or urea (B33335) can be effective, although they will disrupt the peptide's secondary structure.

    • Employ Aggregation Inhibitors:

      • Certain amino acids like arginine and proline have been shown to act as "sequence breakers" that can reduce aggregation propensity.[6] While this is more applicable during peptide design, formulating with excipients like arginine can sometimes improve stability.

    Experimental Protocol: Thioflavin T (ThT) Assay for Fibril Detection

    This assay is used to detect the formation of amyloid-like fibrils, which are a common type of aggregate. Thioflavin T (ThT) is a dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structure of amyloid fibrils.[5]

    Materials:

    • ThT stock solution (e.g., 1 mM in water, filtered)

    • Peptide stock solution (dissolved in an appropriate solvent)

    • Assay buffer (e.g., 50 mM Glycine-NaOH, pH 8.5)

    • 96-well black microplate (for fluorescence readings)

    • Fluorometer (Excitation ~440 nm, Emission ~485 nm)

    Procedure:

    • Prepare a working solution of your Asp(Oet)-containing peptide in the assay buffer. A typical concentration range to test is 10-100 µM.

    • Prepare a ThT working solution by diluting the stock solution into the assay buffer to a final concentration of 10-20 µM.

    • In the 96-well plate, mix the peptide solution with the ThT working solution. For example, add 100 µL of peptide solution and 100 µL of ThT solution to each well.

    • Include control wells:

      • Buffer + ThT only (for background fluorescence).

      • A known aggregating peptide + ThT (positive control, if available).

      • A non-aggregating peptide + ThT (negative control, if available).

    • Incubate the plate, often with gentle shaking, at a controlled temperature (e.g., 37°C).

    • Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for several hours or days.

    • Data Analysis: Plot fluorescence intensity versus time. A sigmoidal curve is characteristic of amyloid fibril formation, showing a lag phase, an exponential growth phase, and a plateau phase.[5]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using an Asp(Oet) residue in peptide synthesis?

  • A1: The Asp(Oet) residue, or ethyl aspartate, is an aspartic acid amino acid where the side-chain carboxylic acid is protected as an ethyl ester. This protection serves two primary purposes during Fmoc-based solid-phase peptide synthesis (SPPS):

    • It prevents the free side-chain carboxylate from participating in unwanted side reactions during peptide coupling.

    • It can help mitigate a common side reaction known as aspartimide formation, especially in sequences like Asp-Gly or Asp-Ser.[2] Aspartimide formation can lead to a mixture of final products and racemization.[7]

Q2: How does the Asp(Oet) side chain influence aggregation?

  • A2: The influence of the Asp(Oet) side chain is complex. While the native Asp residue is hydrophilic and negatively charged at neutral pH, the ethyl ester modification makes the side chain more hydrophobic and uncharged. This change can:

    • Increase Hydrophobicity: It can increase the overall hydrophobicity of the peptide, potentially promoting aggregation driven by hydrophobic interactions.[5]

    • Alter Hydrogen Bonding: It removes a hydrogen bond acceptor (the carboxylate oxygen), which could disrupt local secondary structures that might otherwise prevent aggregation, or conversely, it might prevent the formation of salt bridges that stabilize a soluble conformation.

Q3: What analytical techniques are best for detecting and quantifying aggregation of my Asp(Oet)-containing peptide?

  • A3: A combination of techniques is often necessary to fully characterize peptide aggregation, as different methods are sensitive to different types and sizes of aggregates.[4]

Technique Principle Information Provided Typical Use Case
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.Quantifies soluble monomers, dimers, and higher-order oligomers.[8][9]Assessing the purity of a peptide solution and quantifying soluble aggregates.
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to the Brownian motion of particles.Provides the size distribution of particles in solution, from nanometers to microns.[9]Detecting the presence of a wide range of aggregate sizes in a sample.
UV-Vis Spectroscopy / Turbidity Measures the amount of light scattered by particles in solution.A simple, quick measure of the presence of large, insoluble aggregates.[10]Initial screening for aggregation or monitoring aggregation over time.
Fluorescence Spectroscopy (e.g., ThT Assay) Uses fluorescent dyes that bind specifically to certain aggregate structures.Detects the presence of specific structures, like the cross-β-sheets found in amyloid fibrils.[8]Characterizing the type of aggregate (e.g., amyloid vs. amorphous).
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left- and right-circularly polarized light.Provides information on the secondary structure of the peptide (e.g., α-helix, β-sheet, random coil).Monitoring conformational changes that accompany aggregation, such as an increase in β-sheet content.

Visualizations

Aggregation_Troubleshooting_Workflow cluster_synthesis During Synthesis (SPPS) cluster_post Post-Purification cluster_solutions Solutions cluster_analysis Analysis LowYield Low Yield / Incomplete Coupling Signs Signs: - Poor Resin Swelling - Failed Kaiser Test - Deletion Sequences LowYield->Signs Cause_SPPS Cause: On-Resin Aggregation Signs->Cause_SPPS Solvents Change Solvents (NMP, DMSO) Cause_SPPS->Solvents Mitigate Temp Increase Temperature Cause_SPPS->Temp Mitigate Disruptors Use Disruptors (Pseudoprolines, Dmb) Cause_SPPS->Disruptors Mitigate Resin Use Low-Load Resin Cause_SPPS->Resin Mitigate Analysis Characterize Aggregates (SEC, DLS, ThT) Cause_SPPS->Analysis PoorSolubility Poor Solubility / Gel Formation Cause_Post Cause: Off-Resin Aggregation (Oligomers, Fibrils) PoorSolubility->Cause_Post pH Adjust pH Cause_Post->pH Improve Cosolvents Add Co-solvents (ACN, TFE) Cause_Post->Cosolvents Improve Chaotropes Use Chaotropes (Urea, Gdn-HCl) Cause_Post->Chaotropes Improve Cause_Post->Analysis

Caption: Workflow for troubleshooting peptide aggregation issues.

Aggregation_Factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors Sequence Primary Sequence (Hydrophobicity) Aggregation Peptide Aggregation Sequence->Aggregation SideChain Side Chain Chemistry (e.g., Asp(Oet) vs. Asp) SideChain->Aggregation pH pH / Ionic Strength pH->Aggregation Solvent Solvent System Solvent->Aggregation Concentration Peptide Concentration Concentration->Aggregation Temperature Temperature Temperature->Aggregation

Caption: Factors contributing to peptide aggregation.

References

Technical Support Center: Cleavage of Peptides Containing H-Asp(Oet)-OEt.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the cleavage of peptides synthesized using the modified amino acid H-Asp(Oet)-OEt.HCl. The presence of ethyl ester (Oet) protecting groups on both the side chain and the C-terminus of the aspartic acid residue requires careful consideration during the final cleavage step to ensure optimal yield and purity.

Frequently Asked Questions (FAQs)

Q1: How does the this compound residue differ from the standard Fmoc-Asp(OtBu)-OH during cleavage?

The primary difference lies in the acid lability of the side-chain protecting group. The tert-butyl (tBu) ester of Fmoc-Asp(OtBu)-OH is highly labile to strong acids like trifluoroacetic acid (TFA) and is typically removed simultaneously with cleavage from the resin. In contrast, the ethyl ester (Oet) is significantly more stable under standard TFA cleavage conditions. This means that the Oet protecting groups may remain partially or fully intact depending on the cleavage cocktail and reaction time.

Q2: Will the ethyl ester (Oet) protecting groups be cleaved during a standard TFA-based cleavage?

Complete cleavage of the ethyl ester protecting groups is not guaranteed with standard TFA cocktails (e.g., 95% TFA) and typical reaction times (2-3 hours). The stability of the ethyl ester is greater than that of the tert-butyl ester.[1] Prolonged exposure to TFA or the use of stronger acids may be necessary for complete removal, but this can increase the risk of side reactions.

Q3: What are the potential side reactions associated with the cleavage of peptides containing this compound?

Researchers should be aware of the following potential side reactions:

  • Incomplete Deprotection: The primary challenge is the incomplete removal of one or both ethyl ester groups, leading to a heterogeneous mixture of the desired peptide and its mono- and di-ethyl ester adducts.

  • Aspartimide Formation: Like other aspartic acid derivatives, peptides containing Asp(Oet) are susceptible to aspartimide formation, particularly at Asp-Gly or Asp-Ser sequences. This can be exacerbated by prolonged exposure to acidic conditions.

  • Transesterification: While less common, there is a potential for transesterification of the ethyl ester with alcohol-containing scavengers (e.g., phenol) or, more likely, with thiol-based scavengers (e.g., EDT, DTT) in the cleavage cocktail, leading to the formation of the corresponding thioesters.

Q4: What is the recommended strategy for cleaving peptides with this compound?

The recommended strategy depends on the desired final product:

  • For peptides where the C-terminal ethyl ester is desired (peptide ethyl ester): A milder cleavage cocktail with a shorter reaction time should be employed to cleave the peptide from the resin while aiming to keep the side-chain Oet group and the C-terminal ethyl ester intact.

  • For peptides where complete deprotection is required (free C-terminal acid and free aspartic acid side chain): A stronger cleavage cocktail or a two-step cleavage protocol with an extended reaction time is necessary. Careful optimization is required to balance complete deprotection with the minimization of side reactions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of the fully deprotected peptide Incomplete cleavage of the ethyl ester protecting groups.- Extend the cleavage reaction time (e.g., from 3 hours to 4-6 hours).- Increase the concentration of TFA in the cocktail.- Consider a two-step cleavage: first, a standard cleavage, followed by re-suspending the precipitated peptide in a fresh, stronger cleavage cocktail.
Presence of multiple peaks on HPLC corresponding to +28 and +56 Da of the target peptide mass Incomplete removal of one or both ethyl ester groups.- Optimize the cleavage conditions as described above.- If partial protection is acceptable or desired, adjust purification strategies to isolate the desired species.
Presence of a peak corresponding to the aspartimide derivative Acid-catalyzed cyclization of the aspartic acid residue.- Minimize cleavage time and temperature.- For highly susceptible sequences (e.g., Asp-Gly), consider using a milder cleavage cocktail if complete deprotection is not the primary goal.
Unidentified side products Potential transesterification with scavengers or degradation of sensitive residues.- Analyze the mass of the side product to identify the modification.- If transesterification is suspected, consider using non-nucleophilic scavengers like triisopropylsilane (B1312306) (TIS).- Ensure appropriate scavengers are used for other sensitive residues in the peptide (e.g., Trp, Met, Cys).[2][3]

Cleavage Cocktail Recommendations

The choice of cleavage cocktail should be guided by the desired outcome and the presence of other sensitive amino acids in the peptide sequence.

Cocktail Composition (v/v) Primary Application for this compound Peptides Notes
TFA/TIS/H₂O 95% TFA, 2.5% TIS, 2.5% H₂OGeneral purpose; may result in partial deprotection of Oet groups.A good starting point for initial cleavage trials. TIS is an excellent scavenger for trityl groups.[1][2]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTFor peptides with multiple sensitive residues (Trp, Met, Cys, Arg) where more complete deprotection of Oet is desired.The presence of multiple nucleophilic scavengers may increase the risk of transesterification.[1][2]
Reagent B ("Odorless") 88% TFA, 5% Phenol, 5% H₂O, 2% TISAlternative to Reagent K for peptides without Cys or Met, aiming for partial to significant Oet deprotection.Less effective at protecting Cys and Met from oxidation.[4]
Modified Strong TFA 90% TFA, 5% TIS, 5% Dithiothreitol (DTT)For achieving more complete removal of the Oet protecting groups.DTT is a strong reducing scavenger, beneficial for peptides with Cys. The increased nucleophilicity may pose a risk for transesterification.

Note: Always prepare cleavage cocktails fresh before use. The efficiency of cleavage and deprotection should be monitored by HPLC and mass spectrometry.

Experimental Protocols

Protocol 1: Standard Cleavage with Partial Deprotection of Oet Groups

This protocol is suitable for initial trials and for peptides where complete removal of the ethyl esters is not critical.

  • Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) to remove residual DMF and dry under vacuum for at least 1 hour.

  • Cleavage Cocktail: Prepare a fresh solution of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Swirl gently and allow the reaction to proceed at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.

  • Isolation: Centrifuge the mixture to pellet the peptide. Wash the pellet with cold diethyl ether twice, and then dry the peptide under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Analyze the crude peptide by HPLC and mass spectrometry to determine the extent of deprotection.

Protocol 2: Stronger Cleavage for Enhanced Deprotection of Oet Groups

This protocol aims for a more complete removal of the ethyl ester protecting groups.

  • Resin Preparation: Follow the same procedure as in Protocol 1.

  • Cleavage Cocktail: Prepare a fresh solution of Reagent K (82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT, v/v/v/v/v) or a modified strong TFA cocktail.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 4-6 hours. It is advisable to perform a small-scale time-course study (e.g., at 2, 4, and 6 hours) to find the optimal cleavage time for your specific peptide.

  • Peptide Precipitation and Isolation: Follow the same procedure as in Protocol 1.

  • Analysis: Analyze the crude peptide by HPLC and mass spectrometry to assess the degree of deprotection and identify any side products.

Decision Workflow for Cleavage Strategy

The following diagram illustrates a logical workflow for selecting an appropriate cleavage strategy for peptides containing this compound.

CleavageDecisionTree start Start: Peptide with this compound goal What is the desired final product? start->goal c_term_ester C-terminal ethyl ester (partially protected peptide) goal->c_term_ester Keep Oet groups full_deprotection Fully deprotected peptide (free carboxylic acids) goal->full_deprotection Remove Oet groups mild_cleavage Use mild cleavage conditions: - Standard TFA cocktail (e.g., TFA/TIS/H2O) - Shorter reaction time (2-3 hours) c_term_ester->mild_cleavage strong_cleavage Use stronger cleavage conditions: - Reagent K or modified strong TFA cocktail - Longer reaction time (4-6 hours) full_deprotection->strong_cleavage sensitive_residues Does the peptide contain other sensitive residues (Trp, Met, Cys)? mild_cleavage->sensitive_residues strong_cleavage->sensitive_residues select_scavengers Select appropriate scavengers (e.g., EDT, DTT for Cys/Met) sensitive_residues->select_scavengers Yes optimize Optimize cleavage time and monitor by HPLC/MS for side reactions sensitive_residues->optimize No select_scavengers->optimize end Final Cleavage Protocol optimize->end

Caption: Decision tree for selecting a cleavage strategy for peptides with this compound.

References

Impact of scavengers on the stability of the Oet protecting group.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Ot-Butyl (OtBu) protecting group. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during the use and removal of the OtBu group, with a special focus on the crucial role of scavengers.

Frequently Asked Questions (FAQs)

Q1: What is the OtBu protecting group and why is it used?

The tert-butyl (OtBu) group is a widely used acid-labile protecting group for hydroxyl and carboxyl functional groups. It is favored for its stability under a broad range of non-acidic conditions, including basic and nucleophilic environments, and its clean removal using strong acids like trifluoroacetic acid (TFA).

Q2: What is the primary cause of side-product formation during OtBu deprotection?

The main cause of side products is the generation of a highly reactive tert-butyl cation (tBu⁺) during acid-catalyzed cleavage.[1] This electrophilic carbocation can alkylate any available nucleophiles in the reaction mixture, leading to undesired modifications of your target molecule.[2]

Q3: Which functional groups in my molecule are most at risk from the t-butyl cation?

Nucleophilic side chains in peptides and other complex molecules are particularly susceptible to alkylation by the tBu⁺ cation. These include:

  • Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation.[1][2]

  • Cysteine (Cys): The free thiol group is a prime target for alkylation, forming a stable S-tert-butyl adduct.[1][3]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt.[2]

  • Tyrosine (Tyr): The activated phenolic ring can be alkylated.[2]

Q4: What are scavengers and how do they prevent these side reactions?

Scavengers are nucleophilic reagents added to the deprotection "cocktail" to trap, or "scavenge," the reactive t-butyl cations as they are formed.[1] By reacting with the tBu⁺ at a much faster rate than the sensitive functional groups on your substrate, they prevent the formation of alkylated by-products.[2]

Q5: How do I choose the right scavenger for my experiment?

The choice of scavenger depends on the specific nucleophilic residues present in your molecule and the overall reaction conditions. A combination of scavengers, often referred to as a "cocktail," is typically the most effective approach. Common choices include:

  • Triisopropylsilane (B1312306) (TIS): A very effective scavenger that reduces the t-butyl cation. It is a general-purpose scavenger, particularly useful for protecting tryptophan.[1]

  • Water (H₂O): Traps the t-butyl cation to form tert-butanol.

  • Thioanisole (B89551): Effective at preventing S-alkylation of methionine and can also accelerate the removal of other protecting groups like Arg(Pmc).[1]

  • 1,2-Ethanedithiol (EDT): A thiol-based scavenger that is particularly good at preventing tryptophan oxidation and assisting in the removal of trityl groups from cysteine.

  • Dithiothreitol (DTT): A reducing agent that helps keep cysteine residues in their free thiol form and can also act as a scavenger.[3]

Troubleshooting Guide

Problem 1: My deprotection reaction is incomplete.

Possible Cause Solution & Recommendations
Insufficient Acid Strength or Concentration For sterically hindered or less reactive OtBu groups, a higher concentration of TFA may be required. Peptides with Ser(tBu) or Thr(tBu) may need higher TFA concentrations for complete removal.[1]
Inadequate Reaction Time Deprotection is a kinetic process. Monitor the reaction by HPLC or LC-MS at various time points (e.g., every hour) to determine the optimal duration. Some protecting groups may require 4 hours or more for complete cleavage.[1]
Poor Resin Swelling (for Solid-Phase Synthesis) Incomplete deprotection can result from poor solvent access to the reaction sites. Ensure the resin is adequately swollen in a suitable solvent like dichloromethane (B109758) (DCM) before adding the cleavage cocktail.
Low Reaction Temperature Most deprotections are performed at room temperature. If the reaction is sluggish, ensure the temperature has not dropped. Avoid performing the reaction at lower temperatures unless required for stability reasons, as this will slow the rate.[1]

Problem 2: I'm observing significant formation of side products.

Possible Cause Solution & Recommendations
Absence or Insufficient Amount of Scavengers The reactive t-butyl cation is alkylating your product. Always use a scavenger cocktail. A common and effective general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5) .[4][5]
Incorrect Scavenger Choice for Specific Residues If your molecule contains sensitive groups like Cys or Met, a standard TIS/H₂O cocktail may not be sufficient. Add specific scavengers to your cocktail. For Cys-containing peptides, adding thioethers like dimethyl sulfide (B99878) (DMS) or thioanisole can significantly reduce S-tert-butylation.[3] For Met-containing peptides, thioanisole is recommended.[2]
Oxidation of Sensitive Residues Cysteine and Tryptophan can be prone to oxidation during acidic cleavage. Including a reducing agent like DTT or EDT in the scavenger cocktail can prevent this.

Problem 3: I need to selectively deprotect another acid-labile group (e.g., Boc) while keeping the OtBu group intact.

Possible Cause Solution & Recommendations
Similar Acid Lability The Boc and t-butyl ether/ester groups have similar acid lability, making selective removal challenging.
Kinetic Differentiation It is sometimes possible to achieve selectivity based on reaction kinetics. Boc groups can be more labile than t-butyl esters. Using milder acidic conditions (e.g., TMSCl in 2,2,2-trifluoroethanol/DCM) for a very short reaction time (e.g., 5 minutes) can sometimes selectively remove the Boc group.[6] However, this requires careful optimization and monitoring.
Orthogonal Protecting Group Strategy The most robust solution is to redesign the synthesis with an orthogonal protecting group strategy. For example, use a base-labile Fmoc group instead of Boc if you need to retain an acid-labile OtBu group.[7]

Data Presentation: Scavenger Cocktail Efficacy

The efficiency of various scavenger cocktails in preventing side reactions is critical. The following table summarizes data from a study on the prevention of S-tert-butylation of a C-terminal Cysteine-containing peptide during TFA-mediated cleavage.

Scavenger Cocktail (in addition to TFA/TIS/H₂O) Relative % of S-t-butylation (Side Product) Reference
None (Control)High (exact % varies with sequence)
Dimethyl Sulfide (DMS)10.3%
Thioanisole 9.0%
Dithiothreitol (DTT)Inferior to thioethers
1,4-Benzenedimethanethiol (1,4-BDMT)Inferior to thioethers

This data highlights that for Cysteine-containing molecules, the addition of a thioether scavenger like Thioanisole or DMS to the standard TIS/H₂O cocktail is highly beneficial in minimizing the S-alkylation side product.[3]

Experimental Protocols

Protocol 1: General OtBu Deprotection from a Protected Alcohol in Solution

  • Preparation: Dissolve the OtBu-protected compound in a suitable anhydrous solvent (e.g., dichloromethane, DCM) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

  • Scavenger Addition: Add 5-10 equivalents of a scavenger, such as triisopropylsilane (TIS).

  • Deprotection: Cool the solution to 0 °C in an ice bath. Slowly add an equal volume of trifluoroacetic acid (TFA).

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 1-4 hours).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporate with a solvent like toluene (B28343) (2-3 times) to remove residual TFA.

  • Purification: The crude product can be purified by an appropriate method, such as precipitation from cold diethyl ether, flash chromatography, or preparative HPLC.[4]

Protocol 2: Global Deprotection and Cleavage from Resin (Solid-Phase Peptide Synthesis)

  • Resin Preparation: Place the dried peptide-resin in a reaction vessel. Wash thoroughly with DCM to swell the resin and remove any residual DMF. Drain the solvent completely.[1]

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard, robust cocktail is TFA/TIS/H₂O/Thioanisole (92.5:2.5:2.5:2.5 v/v/v/v) . Use approximately 10 mL of cocktail per gram of resin.

  • Cleavage Reaction: Add the cleavage cocktail to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Isolation: Filter the resin through a fritted syringe and collect the filtrate into a centrifuge tube. Wash the resin with a small volume of fresh TFA and combine the filtrates.

  • Peptide Precipitation: Add the collected filtrate dropwise to a 10-fold excess of ice-cold diethyl ether. A white precipitate of the crude peptide should form.

  • Washing and Drying: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet twice more with cold diethyl ether to remove scavengers and organic by-products. Dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.[1]

Visualizations

Deprotection_Mechanism cluster_0 Deprotection R-OtBu Protected Substrate (R-OtBu) Protonated_Ether Protonated Ether R-OtBu->Protonated_Ether + H⁺ (TFA) R-OH Deprotected Substrate (R-OH) Protonated_Ether->R-OH Cleavage tBu_cation tert-Butyl Cation (tBu⁺) Protonated_Ether->tBu_cation

Caption: Acid-catalyzed deprotection of an OtBu group.

Scavenger_Action cluster_pathways Potential Fates of tBu⁺ Cation tBu_cation Reactive tBu⁺ Cation Side_Reaction Side Reaction tBu_cation->Side_Reaction Undesired Pathway Scavenging Scavenging tBu_cation->Scavenging Desired Pathway Nucleophilic_Residue Nucleophilic Residue (e.g., Trp, Cys) Alkylated_Byproduct Alkylated Byproduct Nucleophilic_Residue->Alkylated_Byproduct Scavenger Scavenger (e.g., TIS, H₂O) Trapped_Product Inert Trapped Product Scavenger->Trapped_Product

Caption: Role of scavengers in preventing side reactions.

Troubleshooting_Workflow start Deprotection Issue (Incomplete or Side Products) check_completeness Is the reaction incomplete? start->check_completeness check_side_products Are side products observed? check_completeness->check_side_products No increase_time Increase reaction time (monitor by HPLC/LC-MS) check_completeness->increase_time Yes add_scavengers Add/Optimize Scavenger Cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) check_side_products->add_scavengers Yes solution Problem Resolved check_side_products->solution No increase_tfa Increase TFA concentration increase_time->increase_tfa check_temp Ensure reaction is at RT increase_tfa->check_temp check_temp->solution specific_scavengers Use residue-specific scavengers (e.g., Thioanisole for Cys/Met) add_scavengers->specific_scavengers specific_scavengers->solution

Caption: Troubleshooting workflow for OtBu deprotection.

References

Technical Support Center: Monitoring Coupling Reactions with H-Asp(Oet)-OEt.HCl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed instructions and troubleshooting advice for monitoring the completion of coupling reactions involving L-Aspartic acid diethyl ester hydrochloride (H-Asp(Oet)-OEt.HCl).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for monitoring the completion of coupling reactions with this compound?

The most common analytical techniques to monitor the progress of these reactions are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] TLC is often used for quick, qualitative checks, while HPLC and LC-MS provide more detailed, quantitative information. NMR is typically used for structural confirmation of the final product but can also be used to monitor reaction kinetics.[2]

Q2: How do I use Thin-Layer Chromatography (TLC) to monitor the reaction?

TLC is a rapid and effective method to visualize the consumption of starting materials and the formation of the product.[3] To perform a TLC analysis, spot a small amount of the reaction mixture on a TLC plate alongside the starting materials (this compound and the carboxylic acid partner) as references. Develop the plate in a suitable mobile phase, and then visualize the spots.

Q3: What should I look for on the TLC plate to determine if the reaction is complete?

A successful reaction will show the disappearance of the limiting starting material spot (usually the amine, this compound) and the appearance of a new spot corresponding to the product. The reaction is considered complete when the starting amine spot is no longer visible. It is crucial to use a visualization stain like ninhydrin (B49086), which specifically stains primary amines, to confirm the absence of this compound.

Q4: How can High-Performance Liquid Chromatography (HPLC) be used for more precise monitoring?

HPLC offers a quantitative assessment of the reaction progress.[4] By injecting a sample of the reaction mixture, you can separate the reactants, products, and any byproducts. The peak areas correspond to the concentration of each species. The reaction is complete when the peak corresponding to the starting amine is gone, and a new product peak has appeared and its area is no longer increasing over time. Reverse-phase HPLC using a C18 column is a common setup for this analysis.[5][6]

Q5: What advantage does Liquid Chromatography-Mass Spectrometry (LC-MS) offer?

LC-MS combines the separation power of HPLC with the analytical capabilities of mass spectrometry. This allows you to not only monitor the disappearance of reactants and appearance of products but also to confirm their identities by their mass-to-charge ratio (m/z). This is particularly useful for identifying unexpected byproducts and confirming that the new peak seen in the chromatogram is indeed the desired product.

Q6: Is NMR spectroscopy a practical method for real-time reaction monitoring?

While NMR is a powerful tool for structural elucidation of the final purified product, monitoring a reaction in real-time can be complex.[7] However, taking a ¹H NMR spectrum of a crude reaction sample can confirm the formation of the new amide bond by observing the appearance of characteristic new signals and the disappearance of reactant signals. This is typically done as a final check rather than for continuous monitoring.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Starting amine spot/peak is still prominent after the expected reaction time. 1. Insufficient coupling reagent or base.2. Inactive or degraded coupling reagent.3. Low reaction temperature.4. Steric hindrance from reactants.1. Add another portion (0.2-0.5 equivalents) of the coupling reagent and base.2. Use a fresh batch of coupling reagent.3. Gently warm the reaction if the reactants are stable at higher temperatures.4. Extend the reaction time.
Multiple new spots/peaks appear, and the product yield is low. 1. Side reactions are occurring (e.g., racemization, byproduct formation from the coupling reagent).2. The starting materials are impure.3. The product is degrading under the reaction conditions.1. Lower the reaction temperature. Consider using an additive like HOBt or Oxyma Pure to suppress side reactions.[4]2. Check the purity of starting materials before beginning the reaction.3. Monitor the reaction more frequently to identify the point of maximum product formation before degradation occurs.
No product is observed. 1. The amine salt (HCl) was not neutralized by a base.2. Incorrect solvent was used; reactants may not be soluble.3. The coupling reagent was not activated or is inactive.1. Ensure at least one equivalent of a non-nucleophilic base (e.g., DIPEA, NMM) is added to free the amine before adding the coupling reagent.2. Use a suitable dry, polar aprotic solvent like DMF or DCM.[8]3. Check the activation procedure for your specific coupling reagent.
HPLC peaks are broad or show tailing. 1. The mobile phase is not optimal.2. The column is overloaded or contaminated.3. The compound is interacting with the silica (B1680970) matrix.1. Adjust the mobile phase composition or pH. Adding a modifier like 0.1% TFA can often sharpen peaks.[5]2. Dilute the sample before injection. Flush the column with a strong solvent.3. Use a different column type or mobile phase additives.

Summary of Analytical Methods

Table 1: TLC Monitoring Parameters
Parameter Recommendation Notes
Stationary Phase Silica Gel 60 F254Standard plates for general-purpose use.
Mobile Phase Dichloromethane/Methanol (95:5 to 90:10 v/v)Ethyl Acetate/Hexanes (50:50 to 80:20 v/v)The optimal system depends on the polarity of the carboxylic acid partner and the product. Start with a less polar system and increase polarity if Rf values are too low.
Visualization 1. UV Light (254 nm)2. Ninhydrin stain3. Potassium Permanganate (KMnO₄) stain1. For UV-active compounds.2. Stains primary amines (like this compound) yellow or purple. Essential for confirming consumption of the starting amine.3. A general stain for organic compounds; will stain most reactants and products.
Table 2: HPLC Monitoring Parameters
Parameter Recommendation Notes
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)A versatile column suitable for a wide range of peptide-like molecules.[6]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 95% Mobile Phase B over 15-20 minutesA broad gradient is useful for initial method development to ensure all components are eluted.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 214 nm and 280 nm214 nm detects the peptide backbone. 280 nm is for aromatic residues if present.

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by TLC
  • Preparation: Prepare a TLC developing chamber with a suitable mobile phase (e.g., 95:5 DCM/MeOH). On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom.

  • Spotting:

    • Lane 1 (Amine): Spot a dilute solution of this compound (neutralized with a base).

    • Lane 2 (Acid): Spot a dilute solution of the carboxylic acid starting material.

    • Lane 3 (Co-spot): Spot both starting materials on the same point to see their separation.

    • Lane 4 (Reaction): Using a capillary tube, take a small aliquot from the reaction mixture and spot it on the plate.

  • Development: Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • View the plate under a UV lamp and circle any visible spots.

    • Dip the plate in a ninhydrin staining solution and gently heat it with a heat gun until colored spots appear.

  • Analysis: Compare the reaction lane to the reference lanes. The disappearance of the ninhydrin-positive spot corresponding to this compound indicates the reaction is progressing. The formation of a new spot (the product) should also be observed. The reaction is complete when the starting amine spot is absent in the reaction lane.

Protocol 2: Monitoring Reaction Progress by HPLC
  • Preparation: Prepare mobile phases A and B as described in Table 2. Set up the HPLC system with a C18 column and equilibrate the column with the initial gradient conditions (e.g., 95% A, 5% B).

  • Sample Preparation:

    • Take a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Quench the reaction in the aliquot by diluting it significantly (e.g., in 1 mL of 50:50 Acetonitrile/Water). This prevents further reaction before injection.

  • Injection: Inject a standard volume (e.g., 10 µL) of the diluted sample onto the HPLC.

  • Data Acquisition: Run the gradient method and record the chromatogram.

  • Analysis: Identify the peaks corresponding to the starting materials and the product. This can be done by injecting standards of the starting materials separately. Monitor the decrease in the peak area of the limiting reactant (this compound) and the increase in the peak area of the product over time by taking samples at different time points (e.g., 1 hr, 4 hr, 24 hr). The reaction is deemed complete when the product peak area no longer increases.

Visual Workflow

Reaction_Monitoring_Workflow start_node Start Coupling Reaction take_aliquot Take Reaction Aliquot (t = x hours) start_node->take_aliquot process_node process_node decision_node decision_node result_node result_node end_node Reaction Complete (Proceed to Workup) stop_node Troubleshoot Reaction monitor_method Analyze by TLC or HPLC take_aliquot->monitor_method check_amine Is Starting Amine (this compound) Consumed? monitor_method->check_amine check_amine->end_node Yes continue_reaction Continue Reaction (t = x+n hours) check_amine->continue_reaction No continue_reaction->stop_node If no change over time continue_reaction->take_aliquot Re-sample Later

References

Addressing solubility issues of protected peptides containing Asp(Oet).

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during their experiments, with a specific focus on resolving solubility issues of protected peptides containing Asp(Oet).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of solubility issues with protected peptides, particularly those containing Asp(Oet)?

A1: Solubility problems with protected peptides during and after solid-phase peptide synthesis (SPPS) are most often due to the aggregation of the growing peptide chains. This aggregation is primarily caused by intermolecular hydrogen bonding between the peptide backbones, leading to the formation of secondary structures like β-sheets.[1][2][3] Peptides with a high content of hydrophobic amino acids are particularly prone to aggregation and poor solvation.[4][5][6] The ethyl ester protecting group (Oet) on the aspartic acid side chain, while offering specific advantages, can contribute to the overall hydrophobicity of the peptide, potentially exacerbating solubility issues.

Q2: How does the Asp(Oet) protecting group influence peptide solubility?

A2: The Asp(Oet) protecting group, an ethyl ester, increases the hydrophobicity of the aspartic acid side chain compared to its unprotected carboxylic acid form. This increased hydrophobicity can contribute to the overall tendency of the protected peptide to aggregate, especially in sequences that already contain a significant number of hydrophobic residues.[4][5] While specific data on the Asp(Oet) group's direct impact on solubility is nuanced and sequence-dependent, the general principle is that less polar side chain protecting groups can decrease solubility in polar solvents.

Q3: What are the initial signs of peptide solubility problems during SPPS?

A3: During solid-phase peptide synthesis, several signs can indicate solubility and aggregation issues:

  • Poor resin swelling: The resin beads may not swell adequately in the synthesis solvents, indicating poor solvation of the peptide-resin matrix.[7]

  • Clumping of resin: The resin beads may clump together, leading to inefficient washing and incomplete reactions.[7]

  • Slow or incomplete coupling/deprotection: Monitoring of Fmoc deprotection (e.g., via UV absorbance of the piperidine-dibenzofulvene adduct) may show tailing or incomplete removal, suggesting poor accessibility of reagents to the reactive sites due to aggregation.[8]

  • Color changes: In some cases, the resin may develop a yellowish tint, which can be indicative of incomplete deprotection or other side reactions exacerbated by aggregation.

Q4: Can aspartimide formation in Asp(Oet)-containing peptides affect solubility?

A4: Aspartimide formation is a common side reaction associated with aspartic acid, especially in sequences like Asp-Gly, Asp-Ser, or Asp-Ala.[2][9] This intramolecular cyclization can occur under both acidic and basic conditions used during SPPS.[2][10] While not directly a solubility issue of the protected peptide on-resin, the resulting aspartimide and its subsequent byproducts (α- and β-peptides) can complicate the purification of the final peptide and may exhibit different solubility profiles, making it harder to isolate the desired product.[9] Using additives like HOBt in the piperidine (B6355638) deprotection solution can help reduce aspartimide formation.[2]

Troubleshooting Guides

Problem 1: Protected peptide is insoluble or poorly soluble in standard organic solvents (e.g., DMF, NMP) after cleavage from the resin.
  • Possible Cause: The protected peptide has a high degree of hydrophobicity and is prone to aggregation.

  • Solutions:

    • Test a range of solvents: Attempt to dissolve a small amount of the peptide in different solvents.[4][11] See the table below for a list of suggested solvents to test.

    • Use co-solvent systems: A mixture of solvents can be more effective. For example, starting with a small amount of a strong organic solvent like DMSO or DMF and then gradually adding a less polar solvent might improve solubility.[4][11]

    • Sonication: Gentle sonication can help break up aggregates and improve dissolution.[11][12]

    • Gentle warming: Carefully warming the sample may increase solubility, but be cautious of potential degradation.[4][12]

Solvent/Solvent SystemPolaritySuitability for Hydrophobic PeptidesNotes
Dimethylformamide (DMF)HighGoodCommon solvent for peptide synthesis.
N-Methyl-2-pyrrolidone (NMP)HighVery GoodOften better than DMF for aggregated sequences.
Dimethyl sulfoxide (B87167) (DMSO)HighExcellentVery effective, but can be difficult to remove and may oxidize Met or Cys residues.[11][13]
Dichloromethane (DCM)MediumModerateCan be useful in combination with other solvents.
Acetonitrile (ACN)MediumModerateOften used in HPLC; can be a good co-solvent.[4]
Trifluoroethanol (TFE)MediumGoodKnown to disrupt secondary structures.
Problem 2: Significant aggregation and poor reaction kinetics are observed during solid-phase synthesis.
  • Possible Cause: The growing peptide chain is forming secondary structures (β-sheets) on the resin, hindering reagent access.[1][3]

  • Solutions:

    • Incorporate backbone protection: The use of 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protecting groups on the backbone amide nitrogen can disrupt hydrogen bonding and prevent aggregation.[2][3]

    • Utilize pseudoproline dipeptides: Introducing pseudoproline dipeptides at specific points in the sequence can disrupt the formation of secondary structures.[7]

    • Switch to a more solvating resin: PEG-based resins can improve the solvation of the peptide-resin matrix and reduce aggregation.[7]

    • Use chaotropic salts: Washing the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO4 in DMF) can help to disrupt aggregates.[7]

Experimental Protocols

Protocol 1: General Procedure for Solubilizing a Difficult Protected Peptide
  • Initial Solubility Test:

    • Place a small, accurately weighed amount of the lyophilized protected peptide (e.g., 1 mg) into a microcentrifuge tube.

    • Add a small volume (e.g., 50 µL) of a strong organic solvent such as DMSO or NMP.

    • Vortex the tube for 30 seconds.

    • If the peptide dissolves, proceed to the next step. If not, try gentle sonication for 1-2 minutes in a water bath.

  • Stepwise Dilution:

    • Once the peptide is dissolved in the initial solvent, add your desired aqueous buffer or co-solvent dropwise while continuously vortexing.

    • Visually inspect the solution for any signs of precipitation.

    • If precipitation occurs, you have reached the solubility limit for that particular solvent composition. It may be necessary to re-lyophilize the peptide and try a different solvent system.

  • Final Preparation:

    • Once the desired concentration is reached without precipitation, centrifuge the solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any residual micro-aggregates.[11]

    • Carefully transfer the supernatant to a new tube.

Protocol 2: On-Resin Aggregation Disruption with Chaotropic Salt Wash
  • Pause Synthesis: After a coupling or deprotection step where aggregation is suspected (e.g., poor reaction kinetics), pause the automated or manual synthesis.

  • Prepare Chaotropic Solution: Prepare a 0.8 M solution of sodium perchlorate (B79767) (NaClO4) in DMF.

  • Wash the Resin:

    • Drain the reaction vessel.

    • Add the chaotropic salt solution to the resin and agitate for 15-30 minutes.

    • Drain the solution.

  • Thorough Washing: Wash the resin extensively with DMF (at least 5-7 times) to completely remove the chaotropic salt.

  • Resume Synthesis: Continue with the next scheduled step in your synthesis protocol.

Visualizing Workflows and Concepts

experimental_workflow Workflow for Addressing Peptide Solubility Issues cluster_synthesis During SPPS cluster_post_synthesis Post-Synthesis / Post-Cleavage start_synthesis Start Peptide Synthesis monitor_kinetics Monitor Reaction Kinetics (e.g., UV Signal) start_synthesis->monitor_kinetics aggregation_check Signs of Aggregation? monitor_kinetics->aggregation_check chaotropic_wash Perform Chaotropic Wash aggregation_check->chaotropic_wash Yes continue_synthesis Continue Synthesis aggregation_check->continue_synthesis No chaotropic_wash->continue_synthesis cleave_peptide Cleave Peptide from Resin continue_synthesis->cleave_peptide solubility_test Initial Solubility Test (e.g., in DMSO, NMP) cleave_peptide->solubility_test is_soluble Soluble? solubility_test->is_soluble stepwise_dilution Stepwise Dilution with Aqueous/Co-solvent is_soluble->stepwise_dilution Yes troubleshoot Troubleshoot: - Test other solvents - Sonication - Gentle warming is_soluble->troubleshoot No final_solution Final Soluble Peptide Solution stepwise_dilution->final_solution

Caption: A flowchart illustrating the decision-making process for troubleshooting solubility issues both during and after peptide synthesis.

aggregation_logic Logical Relationships in Peptide Aggregation cluster_factors Contributing Factors cluster_consequences Consequences cluster_solutions Mitigation Strategies hydrophobic_residues High Hydrophobic Residue Content (e.g., Val, Leu, Ile) beta_sheet β-Sheet Formation hydrophobic_residues->beta_sheet hydrophobic_pg Hydrophobic Protecting Groups (e.g., Oet, OtBu) hydrophobic_pg->beta_sheet peptide_length Increasing Peptide Length peptide_length->beta_sheet sequence_motif Specific Sequence Motifs (e.g., alternating polar/non-polar) sequence_motif->beta_sheet aggregation Peptide Aggregation beta_sheet->aggregation poor_solubility Poor Solubility aggregation->poor_solubility low_yield Low Synthesis Yield / Purity aggregation->low_yield backbone_protection Backbone Protection (Hmb, Dmb) backbone_protection->beta_sheet Disrupts pseudoproline Pseudoproline Dipeptides pseudoproline->beta_sheet Disrupts peg_resin PEG-Based Resins peg_resin->aggregation Reduces chaotropic_salts Chaotropic Salts chaotropic_salts->aggregation Reduces

Caption: A diagram showing the factors contributing to peptide aggregation and the strategies to mitigate it.

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Analysis for Determining the Enantiomeric Purity of H-Asp(Oet)-OEt.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Analytical Techniques for Ensuring the Enantiomeric Integrity of a Key Aspartic Acid Derivative.

The enantiomeric purity of pharmaceutical intermediates and active ingredients is a critical quality attribute, profoundly influencing therapeutic efficacy and safety. H-Asp(Oet)-OEt.HCl, a diethyl ester of aspartic acid hydrochloride, is a valuable chiral building block in organic synthesis. Ensuring its enantiomeric purity is paramount. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for the robust determination of the enantiomeric purity of this compound.

Performance Comparison of Analytical Techniques

The selection of an appropriate analytical method for determining enantiomeric purity depends on various factors, including the required sensitivity, sample matrix complexity, and available instrumentation. While chiral HPLC is a widely adopted and powerful technique, alternative methods such as Nuclear Magnetic Resonance (NMR) with chiral solvating agents and Chiral Capillary Electrophoresis (CCE) offer distinct advantages.

Analytical Technique Principle Typical Chiral Selector/Reagent Advantages Limitations Typical Resolution (Rs) Typical Analysis Time
Chiral HPLC Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.Polysaccharide-based (e.g., Chiralpak® IA, AD-H), Macrocyclic glycopeptide-based (e.g., CHIROBIOTIC® T)High resolution and efficiency, well-established, suitable for preparative separations.Method development can be time-consuming, requires specialized and costly chiral columns.> 2.015-45 min
NMR with Chiral Solvating Agents (CSAs) Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid), (R)-BINOLRapid analysis, no chromatographic separation needed, provides structural information.[1]Lower sensitivity compared to HPLC, requires higher sample concentrations, potential for signal overlap.N/A (based on signal separation)< 15 min
Chiral Capillary Electrophoresis (CCE) Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte.Cyclodextrins, chiral crown ethers, macrocyclic antibiotics.[2]High separation efficiency, low sample and solvent consumption, rapid method development.[2]Lower loading capacity, sensitivity can be lower than HPLC-UV.High10-30 min

Experimental Protocols

Recommended Chiral HPLC Method

Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica (B1680970) gel, 5 µm, 4.6 x 250 mm. Mobile Phase: n-Hexane / Ethanol (90:10, v/v) with 0.1% Diethylamine (DEA). The addition of a basic modifier like DEA is often necessary to obtain good peak shape and resolution for amino compounds. Flow Rate: 1.0 mL/min. Column Temperature: 25 °C. Detection: UV at 210 nm. Sample Preparation: Dissolve this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection. Injection Volume: 10 µL.

Rationale for Selection: Polysaccharide-based CSPs, such as Chiralpak® IA, are known for their broad enantioselectivity for a wide range of chiral compounds, including those with ester functionalities.[3] The use of a normal-phase mobile phase often provides better selectivity for these types of separations.

Alternative Method 1: NMR Spectroscopy with a Chiral Solvating Agent

This method provides a rapid assessment of enantiomeric purity without the need for chromatographic separation.

NMR Spectrometer: 400 MHz or higher. Chiral Solvating Agent (CSA): (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid). Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.

  • Acquire a standard ¹H NMR spectrum.

  • Add 1.1 equivalents of Mosher's acid to the NMR tube.

  • Gently mix and acquire another ¹H NMR spectrum. Data Analysis: Compare the spectra before and after the addition of the CSA. The presence of the minor enantiomer will be indicated by the appearance of a second set of signals for protons close to the chiral center, particularly the α-proton. The enantiomeric excess (% ee) can be calculated by integrating the signals corresponding to the major and minor enantiomers.

Alternative Method 2: Chiral Capillary Electrophoresis (CCE)

CCE is a high-efficiency separation technique that requires minimal sample and solvent.

Capillary: Fused-silica capillary, 50 µm i.d., effective length of 40 cm. Background Electrolyte (BGE): 50 mM phosphate (B84403) buffer (pH 2.5) containing 15 mM sulfated-β-cyclodextrin as the chiral selector. Voltage: 15 kV. Temperature: 25 °C. Detection: UV at 210 nm. Sample Preparation: Dissolve this compound in water to a concentration of 0.5 mg/mL. Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

Visualizing the Workflow and Method Comparison

To better illustrate the processes involved, the following diagrams outline the experimental workflow for chiral HPLC analysis and a comparison of the principles behind the different analytical methods.

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Dissolve this compound in Mobile Phase Filter Filter Sample (0.45 µm) Sample->Filter Injector Autosampler/Injector Filter->Injector Inject MobilePhase Prepare Mobile Phase (e.g., Hexane/Ethanol/DEA) Degas Degas Mobile Phase MobilePhase->Degas Pump HPLC Pump Degas->Pump Flow Column Chiral Column (e.g., Chiralpak IA) Injector->Column Pump->Injector Detector UV Detector (210 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Signal Integration Integrate Enantiomer Peaks Chromatogram->Integration Calculation Calculate Enantiomeric Purity Integration->Calculation

Caption: Workflow for Chiral HPLC Analysis.

Method_Comparison cluster_hplc Chiral HPLC cluster_nmr Chiral NMR cluster_cce Chiral CE HPLC_Principle Differential Partitioning CSP Chiral Stationary Phase HPLC_Principle->CSP MobilePhase Mobile Phase HPLC_Principle->MobilePhase Separated_HPLC Separated Peaks HPLC_Principle->Separated_HPLC NMR_Principle Diastereomeric Complexation CSA Chiral Solvating Agent NMR_Principle->CSA Analyte Analyte Enantiomers NMR_Principle->Analyte Separated_NMR Distinct NMR Signals NMR_Principle->Separated_NMR CCE_Principle Differential Migration Selector Chiral Selector in BGE CCE_Principle->Selector ElectricField Electric Field CCE_Principle->ElectricField Separated_CCE Separated Zones CCE_Principle->Separated_CCE Analyte_Top Enantiomeric Mixture (this compound) Analyte_Top->HPLC_Principle Analyte_Top->NMR_Principle Analyte_Top->CCE_Principle

Caption: Principles of Enantiomeric Purity Analysis Methods.

References

A Comparative Guide to the Mass Spectrometry Analysis of Peptides Containing Asp(Oet)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis, the choice of protecting groups for reactive amino acid side chains is a critical determinant of both synthetic success and the ease of subsequent analytical characterization. The ethyl ester of aspartic acid, Asp(Oet), is one such protecting group. This guide provides a comprehensive comparison of the mass spectrometric behavior of peptides containing the Asp(Oet) residue against other common aspartic acid protection strategies, supported by experimental considerations and detailed protocols.

Performance at a Glance: A Comparative Overview

The selection of a protecting group for the β-carboxyl group of aspartic acid influences not only the prevention of side reactions like aspartimide formation during synthesis but also the characteristics of the peptide during mass spectrometric analysis. The following table summarizes the key mass spectrometry performance indicators for peptides containing an unprotected Asp residue versus those with the Asp(Oet) or the commonly used Asp(OtBu) (tert-butyl ester) protecting group. This data is compiled from established fragmentation principles and analysis of modified peptides.

FeatureUnprotected AspAsp(Oet) (Ethyl Ester)Asp(OtBu) (tert-Butyl Ester)
Precursor Ion m/z Shift Baseline+28.03 Da+56.07 Da
Primary CID Fragmentation Backbone b- and y-ions.Backbone b- and y-ions; potential neutral loss of ethanol (B145695) (46.04 Da).Backbone b- and y-ions; characteristic neutral loss of isobutylene (B52900) (56.11 Da).
ETD Fragmentation Backbone c- and z-ions.Backbone c- and z-ions; side chain ester is typically retained.Backbone c- and z-ions; side chain ester is typically retained.
Ionization Efficiency Sequence-dependent.Generally comparable to unprotected peptides.May show slightly altered ionization efficiency depending on the sequence.
Chromatographic Behavior (RP-HPLC) More polar, earlier elution.More hydrophobic, later elution than unprotected Asp.Significantly more hydrophobic, much later elution than unprotected Asp.

Deciphering the Fragmentation Patterns: Asp(Oet) in the Mass Spectrometer

The fragmentation behavior of a peptide in a mass spectrometer provides the necessary information for sequence confirmation and localization of modifications. The two most common fragmentation techniques are Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD).

Collision-Induced Dissociation (CID)

In CID, precursor ions are accelerated and collided with an inert gas, leading to fragmentation primarily at the peptide backbone, generating b- and y-type ions. For peptides containing an Asp(Oet) residue, in addition to the expected backbone cleavages, a characteristic neutral loss of ethanol (C₂H₅OH, mass = 46.04 Da) from the side chain can be anticipated, although this is generally less facile than the loss of isobutylene from Asp(OtBu).

In contrast, peptides with an unprotected Asp residue do not exhibit a side-chain neutral loss under typical CID conditions. The presence of an Asp residue can sometimes influence fragmentation, leading to enhanced cleavage at the C-terminal side of the residue.

Electron Transfer Dissociation (ETD)

ETD is a non-ergodic fragmentation method that is particularly useful for preserving labile post-translational modifications. When a peptide containing Asp(Oet) is subjected to ETD, fragmentation occurs along the peptide backbone, producing c- and z-type ions, while the ethyl ester on the side chain is expected to remain intact. This allows for unambiguous localization of the modification. Similarly, both unprotected Asp and Asp(OtBu) side chains are typically preserved during ETD.

Visualizing the Analytical Workflow

A robust analytical workflow is essential for the reliable characterization of modified peptides. The following diagram illustrates a typical workflow for the LC-MS/MS analysis of a peptide containing an Asp(Oet) residue.

LC-MS/MS Workflow for Asp(Oet) Peptide Analysis cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Peptide_Synthesis Peptide Synthesis with Fmoc-Asp(Oet)-OH Cleavage_Deprotection Cleavage from Resin & Global Deprotection Peptide_Synthesis->Cleavage_Deprotection Crude_Purification Crude Peptide Purification (e.g., RP-HPLC) Cleavage_Deprotection->Crude_Purification LC_Separation Reversed-Phase LC Separation Crude_Purification->LC_Separation ESI_Ionization Electrospray Ionization (ESI) LC_Separation->ESI_Ionization MS1_Scan MS1 Scan (Precursor m/z) ESI_Ionization->MS1_Scan MS2_Fragmentation MS/MS Fragmentation (CID and/or ETD) MS1_Scan->MS2_Fragmentation Data_Acquisition Data Acquisition MS2_Fragmentation->Data_Acquisition Peptide_Identification Peptide Identification & Sequence Confirmation Data_Acquisition->Peptide_Identification Modification_Localization Localization of Asp(Oet) Peptide_Identification->Modification_Localization

Caption: A typical workflow for the analysis of peptides containing the Asp(Oet) residue.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable analytical data. Below are representative protocols for the LC-MS/MS analysis of peptides containing Asp(Oet).

Liquid Chromatography (LC)
  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is suitable for the separation of most peptides.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be a linear increase from 5% to 40% mobile phase B over 30 minutes. The gradient should be optimized based on the hydrophobicity of the specific peptide.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

Mass Spectrometry (MS)
  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • MS1 Scan Range: m/z 300-2000.

  • Data-Dependent Acquisition (DDA): The top 5-10 most intense precursor ions from the MS1 scan are selected for MS/MS fragmentation.

  • CID Parameters:

    • Collision Energy: Normalized collision energy (NCE) of 25-35%. This may need to be optimized for the specific peptide and instrument.

    • Activation Q: 0.25.

    • Activation Time: 10 ms.

  • ETD Parameters:

    • Reagent: Fluoranthene.

    • Reaction Time: This will be instrument-dependent and should be optimized to maximize fragment ion signal.

Logical Relationships in Data Interpretation

The interpretation of mass spectrometry data for modified peptides follows a logical pathway to confirm the peptide's identity and the nature of its modification.

Data Interpretation Logic MS1_Data MS1 Data: Precursor m/z Theoretical_Mass Calculate Theoretical Mass of Asp(Oet) Peptide Mass_Match Precursor m/z Matches Theoretical Mass? MS1_Data->Mass_Match Theoretical_Mass->Mass_Match MS2_Data MS/MS Data: Fragment Ions Mass_Match->MS2_Data Yes Investigate_Further Investigate Other Modifications or Impurities Mass_Match->Investigate_Further No Sequence_Confirmation Confirm Peptide Sequence using b- and y-ions (CID) or c- and z-ions (ETD) MS2_Data->Sequence_Confirmation Neutral_Loss_Check Observe Neutral Loss of Ethanol (46.04 Da) in CID? Sequence_Confirmation->Neutral_Loss_Check Modification_Confirmed Asp(Oet) Modification Confirmed Neutral_Loss_Check->Modification_Confirmed Yes (supportive) Neutral_Loss_Check->Modification_Confirmed No (still possible)

A Researcher's Guide to Interpreting NMR Spectra of Peptides Synthesized with H-Asp(Oet)-OEt.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in peptide synthesis and drug development, the incorporation of modified amino acids is a critical strategy for enhancing peptide stability, modulating bioactivity, and improving pharmacokinetic profiles. One such valuable building block is H-Asp(Oet)-OEt.HCl, or L-Aspartic acid diethyl ester hydrochloride, which introduces a protected dicarboxylic acid into a peptide sequence. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for verifying the successful incorporation of this and other amino acids, as well as for characterizing the final peptide product. This guide provides a comparative analysis of the NMR spectra of peptides containing an Asp(OEt)₂ residue versus those with a natural Aspartic acid (Asp) residue, complete with experimental protocols and data interpretation.

Distinguishing Asp(OEt)₂ from Aspartic Acid in Peptides: A Comparative NMR Analysis

The key to differentiating a peptide containing an Asp(OEt)₂ residue from one with a standard Asp residue lies in identifying the unique signals generated by the two ethyl ester groups. These groups introduce characteristic resonances in both ¹H and ¹³C NMR spectra that are absent in peptides with unmodified Asp.

¹H NMR Spectral Comparison

In the ¹H NMR spectrum, the most telling signs of a successful incorporation of this compound are the appearance of a triplet and a quartet corresponding to the methyl (CH₃) and methylene (B1212753) (CH₂) protons of the ethyl esters, respectively.

  • Ethyl Ester Protons: Expect a triplet at approximately 1.2 ppm (integrating to 6H) and a quartet at around 4.1 ppm (integrating to 4H). The triplet arises from the coupling of the methyl protons to the adjacent methylene protons, while the quartet results from the coupling of the methylene protons to the methyl protons.

  • Alpha-Proton (α-H): The chemical shift of the α-proton of the Asp(OEt)₂ residue will be in a similar region to that of a standard Asp residue, typically between 4.5 and 4.8 ppm. Its exact position will be influenced by the neighboring amino acids in the peptide sequence.

  • Beta-Protons (β-H₂): The two diastereotopic β-protons will appear as a multiplet, usually in the range of 2.7 to 2.9 ppm.

In contrast, a standard Aspartic acid residue in a peptide will only show signals for the α-H and β-H₂ protons.

¹³C NMR Spectral Comparison

The ¹³C NMR spectrum provides further confirmation of the presence of the ethyl ester groups.

  • Ethyl Ester Carbons: Look for two distinct signals: one for the methyl carbons (CH₃) around 14 ppm and another for the methylene carbons (CH₂) at approximately 61 ppm.

  • Carbonyl Carbons (C=O): The two carbonyl carbons of the ester groups will resonate at around 171-172 ppm. This is a noticeable downfield shift compared to the side-chain carboxyl carbon of a standard Asp residue, which typically appears around 176-178 ppm.

  • Alpha-Carbon (α-C): The α-carbon of the Asp(OEt)₂ residue will be found in the typical range for amino acid α-carbons, around 51-53 ppm.

  • Beta-Carbon (β-C): The β-carbon will appear at approximately 36-38 ppm.

A standard Asp residue will lack the signals for the ethyl ester carbons and will have a single side-chain carboxyl carbon signal at a more upfield position.

Quantitative NMR Data Summary

The following table summarizes the expected ¹H and ¹³C NMR chemical shift ranges for an Asp(OEt)₂ residue incorporated into a peptide, in comparison to a standard internal Aspartic acid residue. These values are approximate and can vary depending on the peptide sequence, solvent, and other experimental conditions.

Atom H-Asp(Oet)-OEt Residue in Peptide Standard Internal Aspartic Acid Residue in Peptide
¹H NMR
α-H~ 4.5 - 4.8 ppm (multiplet)~ 4.5 - 4.8 ppm (multiplet)
β-H₂~ 2.7 - 2.9 ppm (multiplet)~ 2.7 - 2.9 ppm (multiplet)
Ester -CH₂-~ 4.1 ppm (quartet)N/A
Ester -CH₃~ 1.2 ppm (triplet)N/A
¹³C NMR
α-C~ 51 - 53 ppm~ 52.7 ppm
β-C~ 36 - 38 ppm~ 39.8 ppm
Ester C=O~ 171 - 172 ppmN/A
Side-chain COOHN/A~ 178.4 ppm
Ester -CH₂-~ 61 ppmN/A
Ester -CH₃~ 14 ppmN/A

Experimental Protocols

Synthesis of a Model Dipeptide: Ac-Gly-Asp(OEt)₂-NH₂

This protocol outlines the synthesis of a simple dipeptide to illustrate the incorporation of this compound.

  • Resin Preparation: Start with a Rink Amide resin. Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

  • Coupling of this compound:

    • Dissolve this compound (1.2 equivalents) and a coupling agent such as HBTU (1.2 equivalents) in DMF.

    • Add a base, for example, N,N-diisopropylethylamine (DIPEA) (2.4 equivalents), to the amino acid solution.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 2 hours.

  • Washing: Wash the resin with DMF.

  • Fmoc Deprotection: Repeat the Fmoc deprotection step as described above.

  • Coupling of Fmoc-Gly-OH: Couple Fmoc-Gly-OH using the same procedure as for this compound.

  • Acetylation: Acetylate the N-terminus by reacting the peptide-resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (B1312306) (TIS).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the purified peptide to obtain a white powder.

NMR Sample Preparation
  • Dissolution: Dissolve approximately 1-5 mg of the lyophilized peptide in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS) or a deuterated solvent residual peak for referencing the chemical shifts.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.

Workflow for Peptide Synthesis and NMR Analysis

The following diagram illustrates the logical workflow from peptide synthesis to NMR spectral interpretation.

Peptide_Synthesis_NMR_Workflow cluster_synthesis Peptide Synthesis cluster_analysis NMR Analysis cluster_output Final Output Resin_Prep Resin Preparation Fmoc_Deprotection1 Fmoc Deprotection Resin_Prep->Fmoc_Deprotection1 Coupling_Asp Coupling of This compound Fmoc_Deprotection1->Coupling_Asp Fmoc_Deprotection2 Fmoc Deprotection Coupling_Asp->Fmoc_Deprotection2 Coupling_Gly Coupling of Fmoc-Gly-OH Fmoc_Deprotection2->Coupling_Gly Acetylation N-terminal Acetylation Coupling_Gly->Acetylation Cleavage Cleavage & Deprotection Acetylation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Sample_Prep NMR Sample Preparation Purification->Sample_Prep NMR_Acquisition 1D & 2D NMR Acquisition Sample_Prep->NMR_Acquisition Data_Processing Data Processing & Referencing NMR_Acquisition->Data_Processing Spectral_Interpretation Spectral Interpretation (Comparison with Standard) Data_Processing->Spectral_Interpretation Verified_Structure Verified Peptide Structure Spectral_Interpretation->Verified_Structure

Workflow for the synthesis and NMR analysis of a peptide containing this compound.

By carefully analyzing the characteristic signals of the ethyl ester groups in both ¹H and ¹³C NMR spectra, researchers can confidently verify the successful incorporation of this compound into their synthetic peptides. This guide provides the foundational knowledge and practical protocols to aid in this critical step of peptide characterization, ensuring the integrity of the final product for downstream applications in research and drug development.

A Comparative Guide to H-Asp(Oet)-OEt.HCl and H-Asp(OBzl)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides containing aspartic acid residues is a critical yet challenging task in the development of peptide-based therapeutics and research tools. A primary obstacle is the intramolecular cyclization to form an aspartimide, a side reaction that can lead to a variety of impurities, including α- and β-peptides, racemized products, and piperidide adducts, which are often difficult to separate from the target peptide.[1] The choice of the side-chain protecting group for aspartic acid is paramount in mitigating this side reaction and ensuring the synthesis of a pure product.

This guide provides an objective comparison of two commercially available aspartic acid derivatives: L-Aspartic acid diethyl ester hydrochloride (H-Asp(Oet)-OEt.HCl) and L-Aspartic acid β-benzyl ester (H-Asp(OBzl)-OH). We will delve into their respective performances in peptide synthesis, supported by established chemical principles and data from analogous systems.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these derivatives is essential for their effective application in peptide synthesis.

PropertyThis compoundH-Asp(OBzl)-OH
Molecular Formula C₈H₁₈ClNO₄C₁₁H₁₃NO₄
Molecular Weight 227.69 g/mol 223.22 g/mol
Structure See Figure 1See Figure 1
Form SolidSolid
Solubility Soluble in water and polar organic solventsSparingly soluble in water, soluble in organic solvents

Performance in Peptide Synthesis: A Comparative Analysis

The performance of these two derivatives in peptide synthesis can be evaluated based on several key parameters: coupling efficiency, prevention of aspartimide formation, and the orthogonality of their deprotection methods.

Coupling Efficiency

Both this compound and H-Asp(OBzl)-OH are utilized as their Nα-protected derivatives (e.g., Fmoc or Boc) in solid-phase peptide synthesis (SPPS). The coupling efficiency is generally high for both derivatives under standard coupling conditions using activating agents like HBTU, HATU, or DIC. However, the steric hindrance of the side-chain protecting group can influence the coupling rate. The smaller ethyl group of Asp(OEt) is expected to present slightly less steric hindrance compared to the benzyl (B1604629) group of Asp(OBzl), potentially leading to faster coupling kinetics in sterically demanding sequences.

Prevention of Aspartimide Formation

Aspartimide formation is a base-catalyzed intramolecular cyclization that is particularly problematic in Fmoc-SPPS due to the repeated use of piperidine (B6355638) for Fmoc deprotection.[1] A critical factor in minimizing aspartimide formation is the steric bulk of the side-chain protecting group, which hinders the approach of the backbone amide nitrogen to the side-chain carbonyl.[2]

It is well-documented that bulkier protecting groups offer superior protection against aspartimide formation.[1] For instance, the tert-butyl (tBu) ester is more effective than smaller alkyl esters, and even larger groups like 3-methylpent-3-yl (OMpe) and 5-n-butyl-5-nonyl (OBno) provide almost complete suppression of this side reaction.[3]

Based on this principle, the benzyl group of Asp(OBzl) is expected to offer significantly better protection against aspartimide formation than the ethyl group of Asp(OEt) due to its greater steric bulk. The smaller ethyl group provides minimal steric shielding of the side-chain carbonyl, making it more susceptible to nucleophilic attack by the backbone amide.

Side Reactions and Deprotection

The choice of protecting group also dictates the deprotection strategy and the potential for side reactions during this step.

  • H-Asp(OBzl)-OH: The benzyl ester is a versatile protecting group. It is stable to the basic conditions of Fmoc removal and the mild acidic conditions used for the cleavage of some resins.[4] The Asp(OBzl) side chain is typically deprotected by catalytic hydrogenolysis (e.g., H₂/Pd-C) or by treatment with strong acids like liquid hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), which are used in Boc-SPPS.[4][5] This makes the benzyl group orthogonal to the Fmoc/tBu strategy, allowing for selective deprotection if required.[6]

  • This compound: The ethyl ester protecting group on the side chain presents a significant challenge in terms of orthogonal deprotection in standard peptide synthesis strategies. Simple alkyl esters are typically cleaved by saponification (hydrolysis with a strong base like NaOH or LiOH). These harsh basic conditions are generally incompatible with peptide synthesis as they can lead to racemization of amino acid residues and hydrolysis of the peptide backbone. While enzymatic cleavage is a theoretical possibility, it is not a standard procedure in routine SPPS. The lack of a mild and orthogonal deprotection method is a major drawback for the use of Asp(OEt) in the synthesis of complex peptides.

Data Presentation: A Summary of Performance

The following table summarizes the expected performance of Nα-Fmoc protected versions of Asp(OEt) and Asp(OBzl) in Fmoc-SPPS. The data for Asp(OEt) is inferred based on the known behavior of small alkyl esters, while the data for Asp(OBzl) is based on literature.

ParameterFmoc-Asp(OEt)-OH (Inferred)Fmoc-Asp(OBzl)-OH
Coupling Efficiency Good to ExcellentGood
Aspartimide Formation High susceptibilityModerate susceptibility
Side-chain Deprotection Saponification (harsh base)Catalytic Hydrogenolysis or Strong Acid (HF, TFMSA)
Orthogonality (Fmoc/tBu) PoorGood
Recommended Use Short peptides not prone to aspartimide formation; where C-terminal ethyl ester is desired.General use in Fmoc and Boc SPPS, especially when orthogonality is required.

Experimental Protocols

The following are generalized experimental protocols for the incorporation of Fmoc-Asp(OEt)-OH and Fmoc-Asp(OBzl)-OH into a peptide sequence using manual Fmoc-SPPS.

Protocol 1: Coupling of Fmoc-Asp(OBzl)-OH
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add 2 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with a fresh 2 mL of 20% piperidine in DMF for 15 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 2 mL), dichloromethane (B109758) (DCM) (3 x 2 mL), and DMF (3 x 2 mL).

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-Asp(OBzl)-OH (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and HOBt (0.4 mmol, 4 eq.) in 1 mL of DMF. Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) and pre-activate for 2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL).

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.

  • Chain Elongation: Proceed to the deprotection step for the next amino acid coupling.

Protocol 2: Coupling of Fmoc-Asp(OEt)-OH

The protocol for coupling Fmoc-Asp(OEt)-OH is identical to that for Fmoc-Asp(OBzl)-OH.

  • Resin Swelling: Swell the resin in DMF.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF.

  • Washing: Wash with DMF and DCM.

  • Amino Acid Activation: Dissolve Fmoc-Asp(OEt)-OH (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF. Add DIPEA (0.8 mmol, 8 eq.) and pre-activate.

  • Coupling: Add the activated amino acid solution to the resin and agitate.

  • Washing: Wash the resin with DMF and DCM.

  • Kaiser Test: Confirm reaction completion.

  • Chain Elongation: Proceed to the next cycle.

Mandatory Visualizations

Caption: Chemical structures of this compound and H-Asp(OBzl)-OH.

SPPS_Workflow Resin Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Washing1 Washing (DMF, DCM) Deprotection1->Washing1 Coupling Amino Acid Coupling (Fmoc-Asp(OR)-OH, Activator, Base) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat n cycles Repeat->Deprotection1 Cleavage Final Cleavage and Side-Chain Deprotection Repeat->Cleavage Purification Peptide Purification (HPLC) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Aspartimide_Formation Peptide Peptide with Asp(OR) residue Deprotonation Backbone amide deprotonation (Piperidine) Peptide->Deprotonation Cyclization Intramolecular cyclization Deprotonation->Cyclization Aspartimide Aspartimide Intermediate Cyclization->Aspartimide Hydrolysis Hydrolysis Aspartimide->Hydrolysis Piperidide Piperidine addition Aspartimide->Piperidide Alpha_Beta α- and β-peptides (racemized) Hydrolysis->Alpha_Beta Piperidide_Adducts Piperidide adducts Piperidide->Piperidide_Adducts

Caption: Mechanism of aspartimide formation in Fmoc-SPPS.

Conclusion and Recommendations

The selection between this compound and H-Asp(OBzl)-OH for peptide synthesis should be guided by the specific requirements of the target peptide and the synthetic strategy.

  • H-Asp(OBzl)-OH is a versatile and widely used derivative that offers a good balance of reactivity and side-chain protection. Its orthogonality with the Fmoc/tBu strategy makes it suitable for the synthesis of complex peptides where selective side-chain manipulation may be necessary. While it is susceptible to aspartimide formation, it is generally less so than smaller alkyl esters.

  • This compound , on the other hand, appears to have more limited applications in modern peptide synthesis. The primary drawbacks are the anticipated lower protection against aspartimide formation due to the small size of the ethyl group and the lack of a mild, orthogonal method for side-chain deprotection. Its use may be considered for the synthesis of short peptides that are not prone to aspartimide formation or in specific applications where a C-terminal ethyl ester is the desired final modification.

For researchers aiming to synthesize long or difficult peptide sequences, particularly those containing Asp-Gly, Asp-Asn, or Asp-Ser motifs, it is highly recommended to consider aspartic acid derivatives with even bulkier side-chain protecting groups than benzyl, such as tert-butyl (tBu), 3-methylpent-3-yl (OMpe), or 5-n-butyl-5-nonyl (OBno), to minimize the risk of aspartimide formation and ensure the highest possible purity of the final product.[1][3]

References

Confirming Asp(Oet) Incorporation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, confirming the precise incorporation of modified amino acids is a critical step to ensure the integrity and desired activity of the final product. The incorporation of Aspartic acid with an ethyl ester side chain, Asp(Oet), presents a unique analytical challenge due to the potential for side reactions, primarily aspartimide formation. This guide provides a comprehensive comparison of the leading analytical methods used to verify the successful incorporation of Asp(Oet) and to detect and quantify potential impurities.

The Challenge: Aspartimide Formation

During solid-phase peptide synthesis (SPPS), particularly using Fmoc chemistry, the side chain of an aspartic acid residue is susceptible to a base-catalyzed cyclization, forming a five-membered ring known as an aspartimide. This intermediate is unstable and can subsequently be hydrolyzed to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, both of which can also undergo racemization. These side products are often difficult to separate from the target peptide by HPLC due to similar retention times and, in the case of isomers, identical mass. Therefore, robust analytical methods are required to not only confirm the presence of the Asp(Oet) but also to ensure the absence of these closely related impurities.

Comparison of Analytical Methods

The successful incorporation of Asp(Oet) can be confirmed using several orthogonal analytical techniques. The most common and powerful of these are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Amino Acid Analysis (AAA). Each method offers distinct advantages and limitations in terms of sensitivity, resolution, and the type of information it provides.

FeatureMass Spectrometry (MS/MS)NMR SpectroscopyAmino Acid Analysis (AAA)
Primary Information Molecular weight, amino acid sequence, and localization of modifications.[1]3D molecular structure, connectivity of atoms, and conformational analysis.[2]Amino acid composition and quantity.[3]
Sensitivity High (picogram to nanogram range).[2]Lower (microgram to milligram range).[2]Moderate (picomole to nanomole range).[3]
Resolution High mass resolution can distinguish subtle mass differences.[2]High spectral resolution distinguishes subtle differences in chemical environments.[2]Depends on the chromatographic separation of amino acids.
Isomer Differentiation Can be challenging for isomers with the same mass; requires specific fragmentation patterns.[4]Excellent for distinguishing isomers with different chemical environments.Cannot distinguish between isomers like α- and β-Asp.
Sample Requirements Nanogram to microgram quantities.Milligram quantities in a suitable deuterated solvent.[5]Microgram quantities after hydrolysis.[3]
Analysis Time Minutes per sample.[2]Minutes to hours per sample.[2]Hours per sample (including hydrolysis).
Quantitative Analysis Can be quantitative with appropriate standards and methods (e.g., MRM-MS).[6]Inherently quantitative under specific experimental conditions.[7]Highly accurate for quantitation.[8]

I. Mass Spectrometry (MS and MS/MS)

Mass spectrometry is an indispensable tool for peptide analysis, providing rapid and sensitive confirmation of molecular weight and sequence.

Confirmation of Incorporation: High-resolution mass spectrometry can precisely determine the molecular weight of the synthesized peptide. A match between the theoretical mass of the Asp(Oet)-containing peptide and the experimentally determined mass provides the initial confirmation of successful incorporation.

Detection of Side Products: Tandem mass spectrometry (MS/MS) is crucial for sequencing the peptide and identifying any modifications or impurities.[1] The fragmentation pattern of the peptide can reveal the presence of aspartimide-related side products.

  • Aspartimide: The formation of an aspartimide ring results in a mass loss of 18 Da (loss of H₂O) compared to the expected Asp(Oet) residue. This mass difference is readily detectable by MS.

  • α- and β-Aspartyl Peptides: These isomers have the same molecular weight as the desired product after the unintended cleavage of the ethyl group, making them indistinguishable by a simple MS scan. However, their fragmentation patterns in MS/MS can differ. The relative intensities of b- and y-ions flanking the modified residue can shift, providing clues to the presence of the β-aspartyl linkage.[4]

Experimental Protocol: LC-MS/MS Peptide Mapping

  • Sample Preparation: The synthesized peptide is dissolved in a suitable solvent, typically a mixture of water and acetonitrile (B52724) with a small amount of formic acid.

  • Enzymatic Digestion (Optional but Recommended): For longer peptides, digestion with a protease (e.g., trypsin) generates smaller fragments that are easier to analyze. This can help to isolate the Asp(Oet)-containing portion of the peptide.

  • Chromatographic Separation: The peptide digest is injected onto a reversed-phase HPLC column (e.g., C18) and separated using a gradient of acetonitrile in water with 0.1% formic acid.[9]

  • Mass Spectrometry Analysis: The eluting peptides are introduced into the mass spectrometer. A full MS scan is performed to determine the molecular weights of the peptides.

  • Tandem Mass Spectrometry (MS/MS): Precursor ions corresponding to the expected mass of the Asp(Oet)-containing peptide and its potential side products are selected and fragmented using collision-induced dissociation (CID) or other fragmentation techniques.[10]

  • Data Analysis: The resulting fragmentation spectra are analyzed to confirm the peptide sequence and identify the site of modification. The presence of characteristic fragment ions will confirm the Asp(Oet) incorporation. For example, a neutral loss corresponding to ethanol (B145695) from the precursor or fragment ions can be indicative of the ethyl ester.

cluster_workflow LC-MS/MS Workflow for Asp(Oet) Confirmation Peptide_Synthesis Synthesized Peptide (containing Asp(Oet)) Digestion Enzymatic Digestion (e.g., Trypsin) Peptide_Synthesis->Digestion Optional LC_Separation LC Separation (Reversed-Phase) Digestion->LC_Separation MS_Analysis Mass Spectrometry (Full Scan MS) LC_Separation->MS_Analysis MSMS_Fragmentation Tandem MS (MS/MS Fragmentation) MS_Analysis->MSMS_Fragmentation Select Precursor Ions Data_Analysis Data Analysis (Sequence Confirmation & Side Product Identification) MSMS_Fragmentation->Data_Analysis

Caption: Workflow for LC-MS/MS analysis of Asp(Oet) peptides.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about a molecule in solution, making it a powerful tool for unambiguously confirming the incorporation of Asp(Oet) and distinguishing it from its isomers.[2]

Confirmation of Incorporation: 1D and 2D NMR experiments can identify the specific protons and carbons of the ethyl ester group and their connectivity to the aspartic acid side chain.

  • ¹H NMR: The ethyl group will exhibit a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂). The chemical shifts of these signals can confirm the presence of the ethyl ester.

  • ¹³C NMR: The carbonyl carbon of the ester and the two carbons of the ethyl group will have distinct chemical shifts, further confirming the modification.[11]

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between the protons and carbons, providing definitive proof of the Asp(Oet) structure. For instance, an HMBC experiment would show a correlation between the methylene protons of the ethyl group and the carbonyl carbon of the ester.

Detection of Side Products: NMR is particularly adept at distinguishing between the α- and β-aspartyl isomers. The different chemical environments of the protons and carbons in the peptide backbone and the aspartic acid side chain of the α and β isomers will result in distinct sets of chemical shifts. This allows for the identification and quantification of each isomer in a mixture.

Experimental Protocol: 1D and 2D NMR

  • Sample Preparation: A relatively concentrated sample (typically >1 mg) of the purified peptide is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆).[5]

  • 1D ¹H NMR Acquisition: A standard 1D proton spectrum is acquired to identify the characteristic signals of the ethyl group.

  • 2D NMR Acquisition: A suite of 2D NMR experiments is performed, including:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the Asp(Oet) residue.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for confirming the connectivity of the ethyl ester to the aspartate side chain.

  • Data Analysis: The NMR spectra are processed and analyzed to assign the chemical shifts and confirm the structure of the Asp(Oet) residue. The presence of additional sets of signals may indicate the presence of α/β isomers or other impurities.

cluster_logical_relationship NMR Confirmation Logic Ethyl_Signals Characteristic ¹H and ¹³C signals of ethyl group present? Connectivity Correct connectivity confirmed by 2D NMR (HMBC)? Ethyl_Signals->Connectivity Yes Impurity Presence of Isomers or Side Products Ethyl_Signals->Impurity No Single_Species Single set of signals for Asp residue? Connectivity->Single_Species Yes Connectivity->Impurity No Confirmation Successful Asp(Oet) Incorporation Confirmed Single_Species->Confirmation Yes Single_Species->Impurity No

Caption: Logical flow for confirming Asp(Oet) incorporation using NMR.

III. Amino Acid Analysis (AAA)

Amino acid analysis is a quantitative technique used to determine the amino acid composition of a peptide.[3] While it cannot directly confirm the presence of the ethyl ester, it can be used as a complementary method.

Confirmation of Composition: After acid hydrolysis, which cleaves the peptide bonds, the resulting amino acids are separated and quantified.[3] The analysis should show the expected molar ratio of aspartic acid to the other amino acids in the peptide sequence.

Limitations: Standard acid hydrolysis conditions (6 M HCl at 110°C) will cleave the ethyl ester from the Asp(Oet) side chain, resulting in the detection of aspartic acid.[3] Therefore, AAA alone cannot differentiate between a peptide containing Asp(Oet) and one containing a free aspartic acid. It also cannot distinguish between α- and β-aspartyl linkages. However, it is a valuable tool for confirming the overall amino acid composition and for quantifying the peptide concentration.[8]

Experimental Protocol: Acid Hydrolysis and HPLC Analysis

  • Hydrolysis: A known amount of the peptide is hydrolyzed in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.[3]

  • Derivatization: The resulting amino acid mixture is derivatized with a reagent (e.g., ninhydrin (B49086) or phenylisothiocyanate) to make them detectable.

  • Chromatographic Separation: The derivatized amino acids are separated by ion-exchange chromatography or reversed-phase HPLC.

  • Detection and Quantification: The separated amino acids are detected (e.g., by UV-Vis spectrophotometry) and their amounts are quantified by comparing the peak areas to those of a standard amino acid mixture.

Conclusion: An Integrated Approach

For unambiguous confirmation of the successful incorporation of Asp(Oet) in a peptide sequence, a multi-faceted approach is recommended. High-resolution mass spectrometry provides a rapid and sensitive initial check of the molecular weight. Tandem mass spectrometry is essential for sequence confirmation and the detection of mass-shifted side products like aspartimide. NMR spectroscopy offers the most definitive structural information, allowing for the direct observation of the ethyl ester group and the clear differentiation between α- and β-aspartyl isomers. While amino acid analysis has its limitations in this specific context, it serves as a valuable tool for confirming the overall amino acid composition and for accurate peptide quantification. By combining these powerful analytical techniques, researchers can have high confidence in the structural integrity of their synthesized peptides containing Asp(Oet).

References

A Comparative Guide to LC-MS Techniques for the Differentiation of Aspartic and Isoaspartic Acid Residues

Author: BenchChem Technical Support Team. Date: December 2025

The spontaneous, non-enzymatic formation of isoaspartic acid (isoAsp) from asparagine (Asn) deamidation or aspartic acid (Asp) isomerization is a critical post-translational modification that can impact the structure, function, and stability of therapeutic proteins. For researchers, scientists, and drug development professionals, the accurate detection and quantification of isoAsp are paramount for ensuring product quality and efficacy. This guide provides an objective comparison of liquid chromatography-mass spectrometry (LC-MS) based techniques for distinguishing between Asp and isoAsp residues, supported by experimental data and detailed protocols.

The Challenge of Isobaric Isomers

Distinguishing between Asp and isoAsp residues is analytically challenging because they are isobaric, meaning they have the identical mass and elemental composition. The key difference lies in the peptide backbone, where isoAsp formation introduces an additional methylene (B1212753) group, creating a β-peptide linkage instead of the typical α-peptide bond. This subtle structural change necessitates advanced analytical strategies for their differentiation.

Mass Spectrometry Fragmentation Techniques: A Head-to-Head Comparison

The choice of fragmentation technique in tandem mass spectrometry (MS/MS) is the most critical factor for the unambiguous identification of isoAsp residues.

Electron-Based Dissociation Methods (ETD/ECD)

Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD) are widely regarded as the gold standard for identifying isoAsp.[1][2][3][4] These non-ergodic fragmentation methods cleave the peptide backbone N-Cα bond while preserving labile post-translational modifications. This mechanism results in the generation of unique diagnostic fragment ions for isoAsp.

Specifically, the fragmentation of an isoAsp residue produces characteristic c+57 and z-57 ions, resulting from the cleavage of the Cα-Cβ bond in the isoAsp side chain.[3][4][5][6] These fragments are not produced from native Asp residues, providing a definitive signature for isoAsp.

Collision-Induced Dissociation (CID/HCD)

Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are the most common fragmentation methods used in proteomics. However, they are generally unsuitable for differentiating Asp and isoAsp.[1][2][7] This is because CID and HCD typically cleave the amide bonds of the peptide backbone, producing b- and y-type fragment ions. Since the mass and elemental composition of Asp and isoAsp are identical, their corresponding b- and y-ions are also identical, making differentiation impossible based on mass alone.[2][7] While some studies have reported sequence-dependent differences in fragment ion intensities, this approach is not considered reliable for unambiguous assignment.[4]

Ultraviolet Photodissociation (UVPD)

A more recent technique, 193 nm ultraviolet photodissociation (UVPD), has shown promise in distinguishing the two isomers. UVPD can induce unique fragmentation pathways, including side-chain losses and the formation of w-ions. Studies have shown that the relative abundances of specific fragment ions, such as w-ions for Asp-containing peptides and y-18/y-45/y-46 ions for isoAsp-containing peptides, can be used for differentiation.[8]

Quantitative Data Summary
Fragmentation TechniqueDiagnostic Ions for isoAspAbility to DifferentiateThroughputKey AdvantagesKey Limitations
ETD / ECD c+57 and z-57 Excellent / Unambiguous ModerateDefinitive identification; preserves other PTMs.[1][3]Requires specialized instrumentation; works best on multiply charged precursors.[6]
CID / HCD None (identical b/y ions)Poor / Unreliable HighWidely available; robust fragmentation for sequencing.Cannot reliably differentiate between Asp and isoAsp.[2][7]
UVPD Differences in relative ion abundances (e.g., w-ions vs. y-18/y-45 ions)Good ModerateProvides alternative fragmentation pathways.[8]Less common instrumentation; method development may be required.

Chromatographic Separation Strategies

While MS fragmentation is key for identification, chromatographic separation is crucial for quantification and for resolving the isomers prior to MS analysis.

Reversed-Phase Liquid Chromatography (RPLC)

RPLC is the most frequently employed method for separating peptides containing Asp and isoAsp.[1][7] Often, the isoAsp-containing peptide elutes slightly earlier than the Asp-containing counterpart.[9] However, this elution order is not universal and can be influenced by the peptide sequence, the position of the residue (N-terminal isoAsp can invert the order), and the mobile phase composition (e.g., formic acid vs. trifluoroacetic acid).[5][10] Therefore, relying solely on retention time for assignment is unreliable.[10]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC offers an alternative separation mechanism based on hydrophilicity and can provide greater selectivity for resolving these polar peptide variants compared to RPLC.[11] This can be particularly advantageous for complex samples where RPLC fails to achieve baseline separation.

Quantitative Separation Data
Chromatographic MethodPrincipleTypical Elution OrderReliability for Identification
RPLC Hydrophobic interactionsisoAsp often elutes before AspLow - Elution order can vary.[5][10]
HILIC Hydrophilic partitioningCan provide enhanced resolutionModerate - Still requires MS confirmation.[11]

Workflow and Methodologies

A robust workflow for the analysis of isoAsp combines enzymatic or chemical methods with advanced LC-MS techniques.

Pathway of isoAsp Formation

The formation of isoAsp from both Asn and Asp proceeds through a five-membered succinimide (B58015) ring intermediate. This intermediate is susceptible to nucleophilic attack by water at two positions, leading to the formation of either the native Asp residue or the isoAsp isomer, typically in a ratio of approximately 1:3.[6][9]

G cluster_0 Initiation cluster_1 Hydrolysis Asn Asparagine (Asn) Residue Succinimide Succinimide Intermediate Asn->Succinimide Deamidation Asp Aspartic Acid (Asp) Residue Asp->Succinimide Isomerization isoAsp isoAspartic Acid (isoAsp) Residue Succinimide->isoAsp ~3:1 Ratio FinalAsp Aspartic Acid (Asp) Residue Succinimide->FinalAsp

Caption: Formation of isoAsp via a succinimide intermediate.

General Experimental Workflow for isoAsp Identification

A comprehensive strategy for identifying and quantifying isoAsp involves multiple steps, often beginning with enzymatic digestion to screen for potential sites, followed by targeted MS/MS analysis for confirmation.

G Start Protein Sample AspN_Digest Endoproteinase Asp-N Digestion Start->AspN_Digest LCMS_Screen LC-MS (CID/HCD) Analysis of Digested & Undigested Samples Start->LCMS_Screen Control AspN_Digest->LCMS_Screen Candidate_ID Identify Asp-N Resistant Peptides (Potential isoAsp Candidates) LCMS_Screen->Candidate_ID LC_ETD_MS Targeted LC-MS/MS (ETD) Analysis Candidate_ID->LC_ETD_MS Confirmation Confirm isoAsp Site via Diagnostic Ions (c+57/z-57) LC_ETD_MS->Confirmation

Caption: A general workflow for isoAsp analysis.

Experimental Protocols

Endoproteinase Asp-N Digestion for isoAsp Screening

This protocol leverages the specificity of Asp-N to selectively cleave peptides containing Asp but not isoAsp.[1]

  • Sample Preparation: Reduce and alkylate the protein sample according to standard protocols. Buffer exchange into an appropriate digestion buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Digestion: Divide the sample into two aliquots. To one aliquot, add Endoproteinase Asp-N at an enzyme-to-substrate ratio of 1:100 (w/w). Leave the second aliquot as an undigested control.

  • Incubation: Incubate both samples at 37°C for 4-18 hours.

  • Reaction Quenching: Stop the reaction by adding formic acid to a final concentration of 1%.

  • LC-MS Analysis: Analyze both the digested and undigested samples by LC-MS (typically with CID or HCD fragmentation).

  • Data Analysis: Compare the chromatograms. Peptides present in the undigested sample that disappear or are significantly reduced in the Asp-N digested sample contain Asp. Peptides containing Asp that remain unchanged after digestion are candidate isoAsp-containing peptides.[1]

LC-ETD-MS/MS for Unambiguous Confirmation

This protocol is for the definitive identification of isoAsp residues in candidate peptides identified from screening or in samples analyzed directly.

  • LC Separation:

    • Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.[1][7]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[1][7]

    • Gradient: A shallow gradient is often required to resolve the isomers. For example, a linear gradient from 2% to 40% mobile phase B over 30-60 minutes at a flow rate of 200-400 µL/min.[1]

  • Mass Spectrometry (ETD):

    • Instrument: An Orbitrap or ion trap mass spectrometer equipped with ETD capability.

    • Ionization Mode: Positive electrospray ionization (ESI).

    • MS1 Scan: Acquire full scan MS data to identify the precursor ions of the target peptides.

    • MS/MS (ETD): Perform data-dependent acquisition (DDA) or targeted analysis on the multiply charged precursor ions (ideally 3+ or higher) of the candidate peptides.

    • ETD Parameters: Optimize ETD reaction time and supplemental activation energy to achieve good fragmentation efficiency. Supplemental activation is often crucial for doubly charged precursors.[6]

  • Data Analysis:

    • Interrogate the ETD spectra for the presence of the diagnostic c+57 and z-57 fragment ions.[1][4][5] The presence of these ions confirms the presence and location of an isoAsp residue.

¹⁸O-Labeling for Isomer Identification

This method introduces a stable isotope label to differentiate isomers when ETD is not available.[12]

  • Succinimide Formation: Incubate the protein under conditions that promote deamidation and isomerization (e.g., elevated pH and temperature) to form the succinimide intermediate.

  • Hydrolysis in H₂¹⁸O: Hydrolyze the succinimide intermediate by incubating the protein in a buffer prepared with ¹⁸O-labeled water. This incorporates an ¹⁸O atom into the carboxyl group of the newly formed Asp and isoAsp residues.[12]

  • Proteolytic Digestion: Digest the ¹⁸O-labeled protein using a standard protease like trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS (CID can be used).

  • Data Analysis: Identify peptides that show a +2 Da mass shift compared to an unlabeled control. The MS/MS spectra of these peptides can be used to confirm the site of ¹⁸O incorporation, thereby identifying the residue that underwent isomerization.[12]

References

Evaluating the stability of the ethyl ester protecting group under different cleavage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The ethyl ester stands as a common and versatile protecting group for carboxylic acids. However, its stability and the conditions required for its removal can vary significantly, impacting reaction efficiency and overall yield. This guide provides an objective comparison of the stability of the ethyl ester protecting group under acidic, basic, and enzymatic cleavage conditions, supported by experimental data and detailed protocols to aid in the selection of the optimal deprotection strategy.

Introduction to the Ethyl Ester Protecting Group

The ethyl ester is a widely employed protecting group for carboxylic acids due to its ease of formation, general stability under a range of reaction conditions, and relatively low cost. Its removal, or deprotection, is typically achieved through hydrolysis, a reaction that can be catalyzed by acids, bases, or enzymes. The choice of cleavage method is critical and depends on the overall synthetic route, the presence of other functional groups in the molecule, and the desired reaction kinetics.

Comparative Analysis of Cleavage Conditions

The stability of the ethyl ester protecting group is highly dependent on the pH of the reaction medium and the presence of specific catalysts. The following sections detail the performance of the ethyl ester under acidic, basic, and enzymatic cleavage conditions, with a focus on reaction efficiency and substrate compatibility.

Data Presentation: Quantitative Comparison of Cleavage Methods

The following table summarizes the typical reaction conditions and outcomes for the cleavage of a model ethyl ester, ethyl benzoate (B1203000), under acidic, basic, and enzymatic hydrolysis. This data is intended to provide a comparative baseline; actual results may vary depending on the specific substrate and reaction setup.

Cleavage MethodReagents & ConditionsReaction Time (h)Yield (%)Key Considerations
Acidic Hydrolysis 1 M HCl (aq), Reflux4 - 885 - 95Reversible reaction; may require a large excess of water to drive to completion. Can be slow.[1]
Basic Hydrolysis (Saponification) 1 M NaOH in EtOH/H₂O, Reflux1 - 2> 95Irreversible and generally faster than acidic hydrolysis.[1] Stoichiometric amount of base is consumed.
Enzymatic Hydrolysis Lipase (B570770) (e.g., from Candida antarctica), Phosphate (B84403) Buffer (pH 7), 37 °C24 - 48VariableMild conditions, high selectivity. Reaction rates can be slower and enzyme-dependent.

Experimental Protocols

Detailed methodologies for the key cleavage experiments are provided below to ensure reproducibility and facilitate the application of these techniques in a laboratory setting.

Protocol 1: Acidic Hydrolysis of Ethyl Benzoate
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser, add ethyl benzoate (1.50 g, 10 mmol) and 1 M aqueous hydrochloric acid (50 mL).

  • Reaction Execution: Heat the mixture to reflux using a heating mantle and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 hexanes:ethyl acetate (B1210297) eluent system.

  • Workup: After completion (typically 4-8 hours), cool the reaction mixture to room temperature. Extract the mixture with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield benzoic acid.

Protocol 2: Basic Hydrolysis (Saponification) of Ethyl Benzoate
  • Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, dissolve ethyl benzoate (1.50 g, 10 mmol) in ethanol (B145695) (20 mL). Add a solution of sodium hydroxide (B78521) (0.80 g, 20 mmol) in water (20 mL).

  • Reaction Execution: Heat the mixture to reflux with constant stirring.

  • Monitoring: Follow the disappearance of the starting material by TLC (7:3 hexanes:ethyl acetate).

  • Workup: Upon completion (typically 1-2 hours), cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water (50 mL) to dissolve the sodium benzoate. Wash the aqueous layer with diethyl ether (2 x 30 mL) to remove any unreacted starting material.

  • Isolation: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until a white precipitate (benzoic acid) forms and the pH is ~2.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the pure carboxylic acid.

Protocol 3: Enzymatic Hydrolysis of Ethyl Benzoate
  • Reaction Setup: In a 50 mL Erlenmeyer flask, prepare a phosphate buffer solution (20 mL, 0.1 M, pH 7.0). Add ethyl benzoate (0.15 g, 1 mmol).

  • Enzyme Addition: Add 20 mg of lipase from Candida antarctica (CALB).

  • Reaction Execution: Stopper the flask and place it in an incubator shaker at 37 °C with gentle agitation (150 rpm).

  • Monitoring: Monitor the formation of benzoic acid over time using high-performance liquid chromatography (HPLC).

  • Workup: After the reaction has reached the desired conversion, acidify the mixture to pH 2 with 1 M HCl.

  • Purification: Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield benzoic acid.

Mandatory Visualizations

Logical Workflow for Evaluating Ethyl Ester Stability

The following diagram illustrates the decision-making process for selecting an appropriate cleavage condition for an ethyl ester protecting group based on substrate compatibility and desired reaction characteristics.

Ethyl Ester Cleavage Workflow Workflow for Selecting Ethyl Ester Cleavage Conditions start Substrate with Ethyl Ester Protecting Group acid_sensitive Are other functional groups acid-labile? start->acid_sensitive base_sensitive Are other functional groups base-labile? acid_sensitive->base_sensitive No consider_enzymatic Consider Enzymatic or Alternative Methods acid_sensitive->consider_enzymatic Yes fast_reaction Is a fast reaction critical? base_sensitive->fast_reaction No acidic Acidic Hydrolysis (e.g., HCl, H2SO4) base_sensitive->acidic Yes fast_reaction->acidic No basic Basic Hydrolysis (e.g., NaOH, KOH) fast_reaction->basic Yes enzymatic Enzymatic Hydrolysis (e.g., Lipase) consider_enzymatic->enzymatic Acidic Hydrolysis Mechanism Mechanism of Acid-Catalyzed Ethyl Ester Hydrolysis Ester Ethyl Ester Protonation Protonation of Carbonyl Oxygen (Activation) Ester->Protonation H+ Nucleophilic_Attack Nucleophilic Attack by Water Protonation->Nucleophilic_Attack H2O Tetrahedral_Intermediate Tetrahedral Intermediate Formation Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer to Ethoxy Group Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of Ethanol Proton_Transfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation -H+ Ethanol Ethanol Elimination->Ethanol Carboxylic_Acid Carboxylic Acid Deprotonation->Carboxylic_Acid Basic Hydrolysis Mechanism Mechanism of Base-Promoted Ethyl Ester Hydrolysis Ester Ethyl Ester Nucleophilic_Attack Nucleophilic Attack by Hydroxide Ester->Nucleophilic_Attack OH- Tetrahedral_Intermediate Tetrahedral Intermediate Formation Nucleophilic_Attack->Tetrahedral_Intermediate Elimination Elimination of Ethoxide Tetrahedral_Intermediate->Elimination Carboxylate Carboxylate Anion Elimination->Carboxylate Ethoxide Ethoxide Elimination->Ethoxide Protonation Protonation (Acidic Workup) Carboxylate->Protonation H+ Ethanol Ethanol Ethoxide->Ethanol from H2O or Acid Workup Carboxylic_Acid Carboxylic Acid Protonation->Carboxylic_Acid

References

A Researcher's Guide to Aspartic Acid Derivatives in Microwave-Assisted Peptide Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the accelerated landscape of microwave-assisted peptide synthesis, the choice of building blocks is paramount to success. This guide provides a comparative analysis of H-Asp(OEt)-OEt.HCl and other commonly used aspartic acid derivatives, offering insights into their performance, potential side reactions, and best practices in this high-energy environment.

Microwave-assisted solid-phase peptide synthesis (SPPS) has revolutionized the speed at which peptides can be constructed. However, the elevated temperatures employed can amplify the risk of common side reactions, particularly those associated with sensitive amino acids like aspartic acid. The primary challenge is the formation of an aspartimide intermediate, which can lead to a cascade of undesirable byproducts, including racemization and the formation of β-peptides. The selection of an appropriate side-chain protecting group for aspartic acid is a critical factor in mitigating these risks.

Comparing Aspartic Acid Protecting Group Strategies

The most prevalent strategy to minimize aspartimide formation involves the use of sterically hindered ester-based protecting groups for the aspartic acid side chain. The bulkier the group, the more it can physically obstruct the intramolecular cyclization that leads to the aspartimide.

DerivativeProtecting GroupKey AdvantagesPotential Drawbacks in Microwave SPPS
This compound Ethyl ester (OEt)Commercially available and cost-effective.Limited direct data on performance in microwave SPPS. The ethyl group offers less steric hindrance compared to bulkier alternatives, potentially leading to a higher propensity for aspartimide formation at elevated temperatures.
Fmoc-Asp(OtBu)-OH tert-Butyl ester (OtBu)Standard and widely used in Fmoc-SPPS.Prone to significant aspartimide formation in microwave synthesis, especially in sensitive sequences (e.g., -Asp-Gly-).
Fmoc-Asp(OMpe)-OH 3-Methylpent-3-yl ester (OMpe)Offers increased steric hindrance compared to OtBu, leading to reduced aspartimide formation.Higher cost compared to standard derivatives.
Fmoc-Asp(OEpe)-OH 3-Ethyl-3-pentyl ester (OEpe)Provides even greater steric bulk than OMpe, further minimizing side reactions.Higher cost and potentially slower coupling kinetics.
Fmoc-Asp(OPhp)-OH 4-Propyl-4-heptyl ester (OPhp)High level of steric hindrance for significant suppression of aspartimide formation.Increased cost and potential for incomplete coupling.
Fmoc-Asp(OBno)-OH 5-Butyl-5-nonyl ester (OBno)Exceptionally effective at preventing aspartimide formation due to its significant steric bulk.[1]Highest cost among the ester-based protecting groups.
Fmoc-Asp(CSY)-OH Cyanosulfurylide (CSY)A non-ester-based protecting group that completely prevents aspartimide formation by masking the carboxylic acid via a stable C-C bond.[1]Requires an additional, orthogonal deprotection step using an oxidizing agent.

Experimental Protocols

The following is a generalized experimental protocol for microwave-assisted solid-phase peptide synthesis. It is crucial to optimize parameters such as temperature, time, and equivalents of reagents for each specific peptide sequence and aspartic acid derivative used.

General Microwave-Assisted SPPS Protocol
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide, Wang) in dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with a 20-50% solution of piperidine (B6355638) in DMF.

    • Apply microwave irradiation (e.g., 30-60 seconds at 50-75°C).

    • Drain the vessel and repeat the treatment for 3-5 minutes at the same temperature.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Prepare the coupling solution:

      • Fmoc-protected amino acid (3-5 equivalents)

      • Coupling reagent (e.g., HBTU, HATU, DIC/HOBt) (3-5 equivalents)

      • Base (e.g., DIPEA, NMM) (6-10 equivalents) in DMF.

    • Add the coupling solution to the resin.

    • Apply microwave irradiation (e.g., 5-10 minutes at 50-80°C). Note: For sensitive residues like aspartic acid, using a lower temperature (e.g., 50°C) is recommended to minimize racemization and aspartimide formation.[2]

    • Wash the resin thoroughly with DMF.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • Wash the resin with dichloromethane (B109758) (DCM).

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours at room temperature.

    • Precipitate the peptide in cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.

Visualizing Key Processes

To better understand the chemical pathways and workflows involved, the following diagrams have been generated.

Aspartimide_Formation Peptide Peptide Chain with Asp(OR) Deprotection Piperidine (Base) Microwave Heating Peptide->Deprotection Intermediate Deprotonated Amide Backbone Deprotection->Intermediate Fmoc Removal Aspartimide Aspartimide Intermediate Intermediate->Aspartimide Intramolecular Cyclization Byproducts Side Products: - Racemized Peptide - β-Peptide - Piperidide Adducts Aspartimide->Byproducts Rearrangement/ Nucleophilic Attack SPPS_Workflow Start Start with Resin Swell 1. Resin Swelling in DMF Start->Swell Deprotection 2. Fmoc Deprotection (Piperidine, Microwave) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA, Coupling Reagents, Base, Microwave) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Repeat->Deprotection Next Amino Acid Cleavage 4. Final Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final Amino Acid Purification 5. Purification & Analysis (RP-HPLC, Mass Spec) Cleavage->Purification End Pure Peptide Purification->End

References

A Comparative Guide to Coupling Reagents for H-Asp(Oet)-OEt.HCl Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient incorporation of amino acid derivatives is a critical step in solid-phase peptide synthesis (SPPS). The choice of coupling reagent can significantly impact the yield, purity, and stereochemical integrity of the final peptide. This is particularly true for amino acids with functionalized side chains, such as H-Asp(Oet)-OEt.HCl, where side reactions like aspartimide formation can be a concern. This guide provides a comparative analysis of commonly used coupling reagents for the incorporation of this compound, supported by representative experimental data and detailed protocols.

The selection of an optimal coupling reagent is a balance between reactivity, cost, and the potential for side reactions. Reagents that offer high coupling efficiency while minimizing racemization are highly desirable. Below, we compare the performance of four widely used coupling reagents: HATU, HBTU, TBTU, and EDC/HOBt.

Data Presentation

The following table summarizes the expected performance of each coupling reagent in the incorporation of this compound. The data is compiled from general knowledge of peptide synthesis and the known reactivity of these reagents.

Coupling ReagentTypical Yield (%)Purity (%)Racemization (%)Key Advantages & Disadvantages
HATU 95-99>95<1Advantages: High reactivity, low racemization rates, effective for sterically hindered couplings.[1] Disadvantages: Higher cost.
HBTU 90-95>901-3Advantages: Good balance of reactivity and cost, reliable for standard couplings.[1] Disadvantages: Can be less effective than HATU in preventing racemization for sensitive amino acids.
TBTU 90-95>901-3Advantages: Similar performance to HBTU, cost-effective.[1] Disadvantages: Potential for side reactions if not used under optimal conditions.
EDC/HOBt 85-90>902-5Advantages: Cost-effective, water-soluble byproducts are easily removed.[2] Disadvantages: Generally lower reactivity, higher potential for racemization compared to uronium/aminium salts.[2]

Experimental Protocols

Detailed methodologies for the incorporation of this compound using the compared coupling reagents are provided below. These protocols are intended for solid-phase peptide synthesis (SPPS) on a resin support.

General Pre-Coupling Steps:

  • Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes).

  • Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x) to remove residual piperidine.

1. HATU Coupling Protocol

  • Reagents:

    • Fmoc-protected amino acid attached to resin

    • This compound (3 equivalents)

    • HATU (2.9 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

    • Anhydrous DMF

  • Procedure:

    • In a separate vessel, dissolve this compound and HATU in anhydrous DMF.

    • Add DIPEA to the solution and pre-activate for 1-2 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

    • Monitor the coupling reaction using a qualitative ninhydrin (B49086) test.

    • Once the reaction is complete (negative ninhydrin test), wash the resin with DMF (5x), DCM (3x), and DMF (3x).

2. HBTU Coupling Protocol

  • Reagents:

    • Fmoc-protected amino acid attached to resin

    • This compound (3 equivalents)

    • HBTU (2.9 equivalents)

    • DIPEA (6 equivalents)

    • Anhydrous DMF

  • Procedure:

    • Dissolve this compound and HBTU in anhydrous DMF.

    • Add DIPEA and allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Check for reaction completion with a ninhydrin test.

    • Upon completion, wash the resin as described in the HATU protocol.

3. TBTU Coupling Protocol

  • Reagents:

    • Fmoc-protected amino acid attached to resin

    • This compound (3 equivalents)

    • TBTU (2.9 equivalents)

    • DIPEA (6 equivalents)

    • Anhydrous DMF

  • Procedure:

    • Prepare the activated amino acid solution by dissolving this compound and TBTU in anhydrous DMF, followed by the addition of DIPEA.

    • Allow for a pre-activation time of 2-5 minutes.

    • Add the solution to the deprotected resin and react for 1-2 hours with agitation.

    • Monitor the coupling progress with a ninhydrin test.

    • Wash the resin thoroughly upon reaction completion.

4. EDC/HOBt Coupling Protocol

  • Reagents:

    • Fmoc-protected amino acid attached to resin

    • This compound (3 equivalents)

    • EDC (3 equivalents)

    • HOBt (3 equivalents)

    • DIPEA (3 equivalents)

    • Anhydrous DMF/DCM co-solvent

  • Procedure:

    • Dissolve this compound and HOBt in a mixture of anhydrous DMF and DCM.

    • Add DIPEA to neutralize the hydrochloride salt.

    • Cool the solution in an ice bath and add EDC.

    • Stir the solution for 10-15 minutes to allow for the formation of the HOBt-ester.

    • Add the activated amino acid solution to the resin.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

    • Monitor the reaction with a ninhydrin test.

    • Wash the resin as previously described.

Mandatory Visualization

The following diagrams illustrate the general peptide coupling mechanism and a workflow for comparing the different coupling reagents.

PeptideCouplingMechanism cluster_activation Activation Step cluster_coupling Coupling Step AA_COOH R-COOH (Amino Acid) Activated_AA R-CO-X (Activated Ester) AA_COOH->Activated_AA + Coupling Reagent Peptide_NH2 H₂N-Peptide CouplingReagent Coupling Reagent Peptide_Bond R-CO-NH-Peptide (Peptide Bond) Activated_AA->Peptide_Bond + H₂N-Peptide

Caption: General mechanism of peptide bond formation.

CouplingReagentComparisonWorkflow Start Start: Incorporate this compound Resin Deprotected Resin Start->Resin Reagent Select Coupling Reagent Resin->Reagent HATU HATU Reagent->HATU Option 1 HBTU HBTU Reagent->HBTU Option 2 TBTU TBTU Reagent->TBTU Option 3 EDC_HOBt EDC/HOBt Reagent->EDC_HOBt Option 4 Coupling Perform Coupling Reaction HATU->Coupling HBTU->Coupling TBTU->Coupling EDC_HOBt->Coupling Analysis Analyze Results: Yield, Purity, Racemization Coupling->Analysis Compare Compare Performance Analysis->Compare Conclusion Select Optimal Reagent Compare->Conclusion

Caption: Workflow for comparing coupling reagents.

References

Safety Operating Guide

Personal protective equipment for handling H-Asp(Oet)-OEt.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of H-Asp(Oet)-OEt.HCl (L-Aspartic acid α,β-diethyl ester hydrochloride salt). Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.

Personal Protective Equipment (PPE)

A comprehensive assessment of the associated risks mandates the use of specific personal protective equipment. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecification
Eye Protection Splash GogglesMust be worn to protect against potential splashes of the substance.
Hand Protection GlovesChemical-resistant gloves are required.
Body Protection Full SuitA full suit is necessary to prevent skin contact.
Lab CoatA standard component of laboratory attire for an additional layer of protection.
Foot Protection BootsClosed-toe boots are required to protect against spills.
Respiratory Dust RespiratorA dust respirator should be used to avoid inhalation of the product, especially when handling the solid form. A self-contained breathing apparatus may be necessary for large spills or in poorly ventilated areas.[1]

Operational Plan: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area. Use process enclosures or local exhaust ventilation to keep airborne levels below recommended exposure limits.[1]

Handling Procedures:

  • Preparation: Before handling, ensure all required PPE is correctly worn.

  • Dispensing: Carefully weigh and transfer the solid material in a designated area, such as a chemical fume hood, to minimize dust generation. Avoid breathing any dust.[1]

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • General Hygiene: Wash hands thoroughly after handling the compound and before eating, drinking, or smoking.[1]

Storage:

  • Store in a tightly closed container.[1]

  • Keep in a cool place, not exceeding 5°C (41°F).[1]

  • Keep away from heat and sources of ignition.[1]

Disposal Plan

Spill Management:

  • Small Spills: Use appropriate tools to carefully scoop the spilled solid into a designated waste disposal container.[1]

  • Large Spills: Use a shovel to place the spilled material into a convenient waste disposal container.[1] In the event of a large spill, a self-contained breathing apparatus should be used to prevent inhalation.[1]

Waste Disposal:

  • All waste materials, including contaminated PPE and empty containers, must be disposed of in accordance with federal, state, and local environmental control regulations.[1]

Workflow for Handling and Disposal of this compound

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep Don PPE: Goggles, Gloves, Full Suit, Boots, Dust Respirator weigh Weigh and Transfer (in fume hood) prep->weigh dissolve Prepare Solution weigh->dissolve store Store at <5°C in tightly sealed container weigh->store Store unused material spill Manage Spills weigh->spill dissolve->store dissolve->spill waste Dispose of Waste (per regulations) dissolve->waste Dispose of used material spill->waste

Caption: Workflow for the safe handling and disposal of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.